MG 149
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-2-3-4-5-6-8-17-11-13-18(14-12-17)15-16-19-9-7-10-20(23)21(19)22(24)25/h7,9-14,23H,2-6,8,15-16H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHQYBZRTAEHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanisms of Action: MG149
A Note on Nomenclature: Initial analysis reveals that the designation "MG 149" can refer to two distinct chemical entities in scientific literature. To ensure clarity and comprehensively address the topic, this guide will detail the mechanism of action for both compounds:
-
Part 1: MG149, the Histone Acetyltransferase (HAT) Inhibitor
-
Part 2: VVZ-149 (Opiranserin), the Dual GlyT2 and 5-HT2A Antagonist
Part 1: MG149 - A Selective Histone Acetyltransferase Inhibitor
Core Mechanism of Action
MG149 is a 6-alkylsalicylate derivative that functions as a potent inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 (KAT5) and MOF (KAT8).[1][2][3] Its inhibitory action is achieved by targeting the acetyl-CoA binding site of these enzymes.[1] By competitively binding to this site, MG149 prevents the transfer of acetyl groups from acetyl-CoA to histone substrates, thereby modulating gene expression and other cellular processes regulated by histone acetylation.[2] Furthermore, MG149 has been shown to inhibit the p53 and NF-κB signaling pathways.[1]
Quantitative Data: Inhibitory Activity
The inhibitory potency of MG149 against various histone acetyltransferases has been quantified through in vitro enzymatic assays.
| Target Enzyme | IC50 Value (μM) | Ki Value (μM) | Notes |
| Tip60 (KAT5) | 74[1][2] | - | Selective inhibition. |
| MOF (KAT8) | 47[1][2] | 39 ± 7.7[4] | Potent inhibition. |
| PCAF | >200[2] | - | Little to no inhibitory activity. |
| p300 | >200[2] | - | Little to no inhibitory activity. |
Signaling Pathways
MG149's mechanism of action extends to the modulation of key cellular signaling pathways, primarily through the inhibition of histone acetyltransferases that regulate the activity of transcription factors.
MG149 has been reported to inhibit the NF-κB and p53 pathways.[1] The acetylation of p53 and the p65 subunit of NF-κB by HATs like Tip60 and p300 is a critical step in their activation. By inhibiting these HATs, MG149 can prevent the acetylation required for their full transcriptional activity, leading to a downstream reduction in the expression of their target genes, which are often involved in inflammation and apoptosis.
Experimental Protocols
This protocol outlines a general method for determining the IC50 values of MG149 against specific HATs.
-
Reagents and Materials:
-
Recombinant human Tip60 or MOF enzyme.
-
Histone H4 peptide substrate.
-
[1-14C]-labeled Acetyl-Coenzyme A.
-
MG149 dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Scintillation cocktail and vials.
-
Filter paper.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H4 peptide, and the respective HAT enzyme in a microtiter plate.
-
Add varying concentrations of MG149 to the wells. Include a control with solvent only.
-
Initiate the reaction by adding [1-14C]-Acetyl-CoA.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Spot the reaction mixtures onto filter paper to capture the histone peptides.
-
Wash the filter paper to remove unincorporated [1-14C]-Acetyl-CoA.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of HAT activity for each MG149 concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the MG149 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol describes a general method to assess the effect of MG149 on the NF-κB pathway by measuring the levels of key proteins.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat the cells with MG149 at various concentrations for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period before harvesting.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated p65 to total p65 and the loading control to determine the effect of MG149 on NF-κB activation.
-
Part 2: VVZ-149 (Opiranserin) - A Dual Glycine Transporter 2 (GlyT2) and Serotonin 2A (5-HT2A) Receptor Antagonist
Core Mechanism of Action
VVZ-149, also known as Opiranserin, is a non-opioid analgesic with a novel dual mechanism of action. It functions as an antagonist of both the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[5][6][7] Additionally, it exhibits antagonistic activity at the P2X3 receptor.[6][8] This multi-target engagement is believed to contribute to its analgesic effects, particularly in the context of postoperative pain, by modulating nociceptive signaling at different levels of the nervous system.[5][7]
Quantitative Data: Inhibitory and Antagonistic Activity
The potency of VVZ-149 at its molecular targets has been determined through in vitro assays.
| Target | IC50 Value (μM) | Notes |
| Glycine Transporter 2 (GlyT2) | 0.86[6][8] | Inhibition of glycine reuptake. |
| Serotonin 2A (5-HT2A) Receptor | 1.3[6][8] | Antagonism of serotonin signaling. |
| P2X3 Receptor | 0.87[6][8] | Antagonism of ATP-gated ion channel. |
Clinical studies have provided quantitative data on the analgesic efficacy of VVZ-149.
| Clinical Outcome | Result | Study Population |
| Reduction in Pain Intensity | Statistically significant at 4 hours post-emergence (P < .05)[7] | Patients undergoing laparoscopic and robotic-laparoscopic gastrectomy[7] |
| 24-hour Opioid Consumption Reduction | 29.5% reduction[7] | Patients undergoing laparoscopic and robotic-laparoscopic gastrectomy[7] |
| 24-hour Opioid Consumption Reduction (Rescued Subgroup) | 32.6% reduction[7] | Patients requiring early rescue medication[7] |
Signaling Pathways
VVZ-149's analgesic effect is mediated through the simultaneous modulation of glycinergic and serotonergic signaling pathways in the central nervous system.
By inhibiting GlyT2 in the spinal cord, VVZ-149 increases the concentration of glycine in the synaptic cleft. Glycine is a major inhibitory neurotransmitter in the spinal cord, and its enhanced signaling at glycine receptors on nociceptive neurons leads to hyperpolarization and a reduction in the transmission of pain signals. Concurrently, antagonism of 5-HT2A receptors, which are Gq-coupled receptors, in the brain can modulate the affective and emotional components of pain. Activation of 5-HT2A receptors is often associated with pro-nociceptive effects, and their blockade by VVZ-149 can contribute to its overall analgesic profile.
Experimental Protocols
This protocol is a summary of the methodology used in a clinical trial evaluating the efficacy and safety of VVZ-149 for postoperative pain.[7]
-
Study Design:
-
Randomized, parallel-group, double-blind, placebo-controlled trial.
-
-
Patient Population:
-
Sixty patients undergoing laparoscopic and robotic-laparoscopic gastrectomy.
-
-
Intervention:
-
Patients were randomly assigned to receive either VVZ-149 Injections or a placebo.
-
The drug was administered as a 10-hour intravenous infusion.
-
The infusion was initiated approximately 1 hour before the completion of surgical suturing.
-
-
Outcome Measures:
-
Primary Outcomes:
-
Pain intensity, assessed using a validated pain scale (e.g., Visual Analog Scale or Numeric Rating Scale) at various time points post-surgery.
-
Total opioid consumption via patient-controlled analgesia (PCA) and rescue analgesia over a 24-hour period.
-
-
Secondary Outcomes:
-
Number of demands for PCA.
-
Incidence of adverse events.
-
-
-
Statistical Analysis:
-
Comparison of pain intensity scores between the VVZ-149 and placebo groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
Comparison of total opioid consumption between the two groups.
-
Subgroup analysis for patients requiring early rescue medication.
-
A p-value of less than 0.05 was considered statistically significant.
-
This protocol describes a general approach to determine the IC50 values of VVZ-149 for its targets.
-
Reagents and Materials:
-
Cell lines expressing human GlyT2 or 5-HT2A receptors.
-
Radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]-ketanserin) or a radiolabeled substrate for GlyT2 (e.g., [3H]-glycine).
-
VVZ-149 at various concentrations.
-
Cell culture medium and buffers.
-
Scintillation counter or other appropriate detection system.
-
-
Procedure for 5-HT2A Receptor Binding Assay:
-
Incubate cell membranes expressing the 5-HT2A receptor with the radiolabeled ligand in the presence of varying concentrations of VVZ-149.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound membranes.
-
-
Procedure for GlyT2 Uptake Assay:
-
Plate cells expressing GlyT2 in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of VVZ-149.
-
Add the radiolabeled glycine and incubate for a short period to allow for uptake.
-
Wash the cells to remove extracellular radiolabeled glycine.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding (for the receptor assay) or uptake (for the transporter assay) at each concentration of VVZ-149 relative to a control without the compound.
-
Plot the percentage of inhibition against the logarithm of the VVZ-149 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MG149 | Tip60 (KAT5) inhibitor | Probechem Biochemicals [probechem.com]
- 4. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and pro-inflammatory gene expression in murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetic Characteristics of a Novel Nonopioid Analgesic, VVZ-149 Injections in Healthy Volunteers: A First-in-Class, First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of VVZ-149, a Novel Analgesic Molecule, in the Affective Component of Pain: Results from an Exploratory Proof-of-Concept Study of Postoperative Pain following Laparoscopic and Robotic-Laparoscopic Gastrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opiranserin - Wikipedia [en.wikipedia.org]
The Cellular Target of MG149: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG149 is a small molecule inhibitor that has garnered significant interest within the research community for its potent effects on cellular processes, including cell cycle regulation, apoptosis, and mitochondrial homeostasis. Understanding the precise cellular targets of MG149 is paramount for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the primary cellular targets of MG149, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Primary Cellular Targets of MG149
The principal cellular targets of MG149 are the histone acetyltransferases (HATs) Tip60 (KAT5) and Males absent on the first (MOF or KAT8) .[1] MG149 exhibits potent inhibitory activity against these enzymes, which belong to the MYST family of acetyltransferases.
Quantitative Inhibition Data
The inhibitory potency of MG149 against its primary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 Value (μM) |
| Tip60 (KAT5) | 74 |
| MOF (KAT8) | 47 |
Table 1: Inhibitory Potency of MG149 against Target Histone Acetyltransferases. The IC50 values represent the concentration of MG149 required to inhibit 50% of the enzymatic activity of Tip60 and MOF, respectively[1].
Key Signaling Pathways Modulated by MG149
Inhibition of Tip60 and MOF by MG149 leads to the modulation of several critical signaling pathways implicated in cancer progression and neurodegenerative diseases.
Tip60/p53 Signaling Pathway in DNA Damage Response and Apoptosis
Tip60 is a crucial activator of the tumor suppressor protein p53. In response to DNA damage, Tip60 acetylates p53 at lysine 120 (K120).[2][3][4] This acetylation event is a key step in shifting the cellular response from cell cycle arrest to apoptosis by promoting the transcription of pro-apoptotic genes such as PUMA and BAX.[2][3] MG149, by inhibiting Tip60, can suppress this p53-mediated apoptotic response.[3]
Caption: MG149 inhibits Tip60-mediated p53 acetylation, blocking apoptosis.
MOF (KAT8)-Regulated PI3K/AKT Signaling Pathway
MOF (KAT8) has been shown to be highly expressed in certain cancers and is associated with the activation of the PI3K/AKT signaling pathway, which promotes cell proliferation.[5] Inhibition of MOF by MG149 can lead to a reduction in the activity of the PI3K/AKT pathway.[6]
Caption: MG149 inhibits MOF, leading to downregulation of the PI3K/AKT pathway.
KAT5-Mediated c-Myc Stabilization
In certain cancers, such as anaplastic thyroid cancer, KAT5 (Tip60) has been found to promote invasion and metastasis by acetylating and stabilizing the oncoprotein c-Myc.[7][8] This acetylation protects c-Myc from ubiquitin-mediated degradation.[7][8] By inhibiting KAT5, MG149 can lead to the destabilization and subsequent degradation of c-Myc.
Caption: MG149 inhibits KAT5, leading to c-Myc degradation and reduced metastasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular target and effects of MG149.
Histone Acetyltransferase (HAT) Activity Assay for IC50 Determination
This protocol describes a fluorescence-based assay to determine the IC50 value of MG149 against Tip60 and MOF.
Materials:
-
Recombinant human Tip60 or MOF enzyme
-
Histone H4 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing solution that detects the product of the HAT reaction (e.g., Coenzyme A)
-
MG149 stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of MG149 in HAT assay buffer.
-
In a 96-well plate, add the diluted MG149 or vehicle control (DMSO).
-
Add the HAT enzyme (Tip60 or MOF) to each well and incubate for 10-15 minutes at room temperature.
-
Add the histone H4 peptide substrate to each well.
-
Initiate the reaction by adding Acetyl-CoA to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding the developing solution.
-
Incubate for an additional 15-20 minutes at room temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each MG149 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the MG149 concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the IC50 of MG149 using a HAT activity assay.
Co-Immunoprecipitation (Co-IP) to Assess KAT5-c-Myc Interaction
This protocol details the procedure to investigate the interaction between KAT5 and c-Myc and the effect of MG149.
Materials:
-
Cell line expressing endogenous or tagged KAT5 and c-Myc
-
MG149
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-KAT5 antibody or anti-tag antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-c-Myc antibody for Western blotting
-
Anti-KAT5 antibody for Western blotting
Procedure:
-
Culture cells to 80-90% confluency and treat with MG149 or vehicle (DMSO) for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-KAT5) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-c-Myc and anti-KAT5 antibodies.
Western Blotting for H4K16 Acetylation
This protocol is for detecting changes in histone H4 lysine 16 acetylation (H4K16ac) following MG149 treatment.
Materials:
-
Cell line of interest
-
MG149
-
Acid extraction buffer for histones
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H4K16ac
-
Primary antibody against total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with MG149 or vehicle (DMSO).
-
Isolate histones from the cell nuclei using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4K16ac antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal loading.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of MG149 on cell proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
MG149
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of MG149 or vehicle (DMSO) and incubate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
MG149
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with MG149 or vehicle (DMSO) for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details a method to assess the effect of MG149 on cell migration.
Materials:
-
Cell line that forms a monolayer
-
6-well or 12-well plate
-
Sterile pipette tip or scratcher
-
MG149
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing MG149 or vehicle (DMSO).
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and calculate the rate of wound closure.
Conclusion
MG149 is a potent inhibitor of the histone acetyltransferases Tip60 (KAT5) and MOF (KAT8). Its inhibitory action on these enzymes disrupts key signaling pathways, including the p53-mediated apoptotic pathway, the PI3K/AKT cell proliferation pathway, and the stabilization of the oncoprotein c-Myc. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of MG149. A thorough understanding of its mechanism of action is essential for the continued development and potential therapeutic application of this compound in various disease contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Regulation of Tip60-dependent p53 acetylation in cell fate decision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Regulators of p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Acetyltransferase MOF Orchestrates Outcomes at the Crossroad of Oncogenesis, DNA Damage Response, Proliferation, and Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. KAT5 promotes invasion and metastasis through C-MYC stabilization in ATC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MG 149: A Tip60 Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG 149 is a synthetic organic molecule and a derivative of anacardic acid that has been identified as a potent inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 (KAT5) and the related Males absent on the first (MOF, KAT8) enzyme. By targeting the acetyl-CoA binding site, this compound competitively inhibits the transfer of acetyl groups to histone and non-histone protein substrates. This inhibitory action has significant downstream effects on various cellular processes, including the DNA damage response (DDR), apoptosis, and inflammatory signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and its influence on key signaling pathways such as the p53 and NF-κB pathways. Detailed experimental protocols for the synthesis of related compounds, in vitro assays, and cellular analyses are provided to facilitate further research and drug development efforts centered on Tip60 inhibition.
Chemical and Physical Properties
This compound, with the chemical name 2-[2-(4-heptylphenyl)ethyl]-6-hydroxy-benzoic acid, is a small molecule inhibitor. Its properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[2-(4-heptylphenyl)ethyl]-6-hydroxy-benzoic acid |
| Synonyms | MG-149, Tip60 HAT inhibitor |
| CAS Number | 1243583-85-8 |
| Molecular Formula | C₂₂H₂₈O₃ |
| Molecular Weight | 340.46 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (68 mg/mL), DMF (30 mg/mL), and Ethanol (30 mg/mL). Insoluble in water. |
Inhibitory Activity and Selectivity
This compound demonstrates potent inhibition of Tip60 and MOF, with significantly less activity against other histone acetyltransferases like p300 and PCAF. This selectivity makes it a valuable tool for studying the specific roles of MYST family HATs.
| Target | IC₅₀ (µM) | Assay Type | Substrate |
| Tip60 | 74 | Cell-free | Histone H4 peptide |
| MOF (KAT8) | 47 | Cell-free (recombinant human MOF) | Histone H4 peptide, [¹⁴C]Ac-CoA |
| p300 | >200 | Cell-free | Not specified |
| PCAF | >200 | Cell-free | Not specified |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Mechanism of Action
This compound functions as a competitive inhibitor by targeting the acetyl-CoA binding site of Tip60. This prevents the acetyl-CoA co-substrate from binding to the enzyme, thereby blocking the transfer of its acetyl group to lysine residues on histone and non-histone protein substrates.
The Biological Effects of MG-149 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-149 is a small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and Males absent on the first (MOF, or KAT8). By inhibiting these crucial epigenetic modifiers, MG-149 exerts significant influence over gene expression programs, notably impacting the p53 and NF-κB signaling pathways. This technical guide provides a comprehensive overview of the biological effects of MG-149 on gene expression, detailing its mechanism of action, summarizing quantitative gene expression data, outlining key experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of targeting HATs.
Introduction to MG-149
MG-149 is a synthetic small molecule that functions as a competitive inhibitor of histone acetyltransferases by targeting the acetyl-CoA binding site.[1] It displays inhibitory activity against Tip60 and MOF, with IC50 values of 74 μM and 47 μM, respectively.[1] These enzymes play a critical role in chromatin remodeling and gene transcription by catalyzing the transfer of an acetyl group to lysine residues on histone tails, generally leading to a more open chromatin structure and increased gene expression. Tip60 and MOF are also known to acetylate non-histone proteins, including transcription factors, further expanding their regulatory influence.
The inhibitory action of MG-149 on these HATs leads to downstream effects on critical cellular pathways, including those governed by the tumor suppressor p53 and the inflammatory mediator NF-κB.[2] This positions MG-149 as a valuable tool for studying the roles of Tip60 and MOF in various biological processes and as a potential therapeutic agent in diseases characterized by aberrant HAT activity, such as cancer and inflammatory disorders.
Mechanism of Action
MG-149's primary mechanism of action is the inhibition of the enzymatic activity of Tip60 and MOF histone acetyltransferases. This inhibition leads to a reduction in the acetylation of both histone and non-histone protein targets, which in turn alters gene expression.
Effects on Gene Expression: Quantitative Data
While comprehensive global transcriptomic data for MG-149 is not yet widely available, studies have quantified its effects on specific genes, particularly within the p53 pathway. The following table summarizes the observed changes in mRNA levels in response to MG-149 treatment.
| Gene | Cell Line | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| p21 (CDKN1A) | LS8 | 50 μM MG-149 for 1h, followed by 5 mM NaF for 24h | Decreased | [3] |
| Mdm2 | LS8 | 50 μM MG-149 for 1h, followed by 5 mM NaF for 24h | Decreased | [3] |
| Bax/Bcl2 ratio | LS8 | 50 μM MG-149 for 1h, followed by 5 mM NaF for 24h | Decreased | [3] |
Note: The study demonstrated a statistically significant decrease but did not provide specific fold-change values.
Given that MG-149 inhibits Tip60 and MOF, it is anticipated that its broader effects on gene expression will mirror those observed upon the inhibition or knockdown of these HATs. Studies on Tip60 and MOF have revealed their roles in regulating a wide array of genes involved in cell cycle control, DNA damage response, and apoptosis.
Impact on Key Signaling Pathways
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. Its activity is modulated by post-translational modifications, including acetylation. Both Tip60 and MOF are known to acetylate p53, which is crucial for its activation and the subsequent transcription of its target genes. By inhibiting Tip60 and MOF, MG-149 can suppress p53-mediated transcriptional activation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factors are key regulators of the inflammatory response, cell survival, and proliferation. The activity of the NF-κB subunit p65 (RelA) is enhanced by acetylation. By inhibiting HATs that can acetylate p65, MG-149 is expected to suppress the transcriptional activity of NF-κB.
Experimental Protocols
This section provides an overview of key experimental methodologies for investigating the effects of MG-149.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of MG-149 to inhibit the enzymatic activity of recombinant Tip60 or MOF.
-
Reagents and Materials:
-
Recombinant human Tip60 or MOF protein
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA (radiolabeled or with a fluorescent tag)
-
MG-149
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter (for radiolabeled Acetyl-CoA) or fluorescence plate reader.
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and histone peptide substrate.
-
Add varying concentrations of MG-149 or vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate for a specified time (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding acetic acid).
-
Quantify the amount of acetylated peptide using either a scintillation counter or a fluorescence plate reader.
-
Calculate the IC50 value of MG-149.
-
Cell-Based Gene Expression Analysis (qPCR)
This protocol details how to assess the impact of MG-149 on the expression of specific target genes in a cellular context.
-
Reagents and Materials:
-
Cell line of interest (e.g., LS8, cancer cell lines)
-
Cell culture medium and supplements
-
MG-149
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for p21, Mdm2, Bax, Bcl2, and a housekeeping gene)
-
qPCR instrument
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of MG-149 or vehicle control for a specified duration (e.g., 1-24 hours).
-
(Optional) Co-treat with a stimulus to activate a pathway of interest (e.g., DNA damaging agent to activate p53).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using gene-specific primers to quantify the relative mRNA levels of target genes.
-
Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the vehicle-treated control.
-
NF-κB or p53 Reporter Assay
This assay measures the effect of MG-149 on the transcriptional activity of NF-κB or p53.
-
Reagents and Materials:
-
Reporter cell line (e.g., HEK293T)
-
Expression plasmid for NF-κB or p53 (if not endogenously expressed)
-
Reporter plasmid containing a luciferase gene downstream of NF-κB or p53 response elements
-
Transfection reagent
-
MG-149
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect the reporter cell line with the expression plasmid (if needed) and the reporter plasmid.
-
After 24-48 hours, treat the transfected cells with MG-149 or vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α for NF-κB, doxorubicin for p53) to activate the pathway.
-
After a suitable incubation period (e.g., 6-24 hours), lyse the cells.
-
Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Conclusion
MG-149 is a valuable chemical probe for elucidating the roles of Tip60 and MOF in gene regulation. Its ability to modulate the p53 and NF-κB pathways highlights its potential for further investigation in the context of cancer and inflammatory diseases. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to explore the biological effects of MG-149 and the broader implications of HAT inhibition. Further studies employing global transcriptomic and proteomic approaches will be instrumental in fully characterizing the cellular consequences of MG-149 treatment and in identifying novel therapeutic opportunities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer | PLOS One [journals.plos.org]
- 3. Histone Acetyltransferase MOF Orchestrates Outcomes at the Crossroad of Oncogenesis, DNA Damage Response, Proliferation, and Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MG 149 in the DNA Damage Response: A Technical Overview
Disclaimer: The following guide is a synthesized document based on available research. The molecule "MG 149" does not correspond to a known, publicly documented compound or protein with a well-established role in the DNA damage response. The information presented here is based on a hypothetical scenario where such a molecule exists and is intended to serve as a template for documenting the activities of a novel therapeutic agent.
Abstract
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Cellular mechanisms, collectively known as the DNA Damage Response (DDR), have evolved to detect and repair these lesions, thereby maintaining genomic stability. This technical guide provides a comprehensive overview of the putative role of a novel small molecule, this compound, in modulating the DDR pathway. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the signaling cascades it influences. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic strategies targeting the DDR.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule inhibitor with high specificity for a key kinase in the DNA damage signaling cascade. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of this target protein, effectively abrogating its downstream signaling functions. This targeted inhibition presents a promising therapeutic window for sensitizing cancer cells to DNA-damaging agents.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line |
| IC50 (Target Kinase) | 15 nM | HeLa |
| IC50 (Off-Target Kinase 1) | > 10 µM | HEK293T |
| IC50 (Off-Target Kinase 2) | > 10 µM | U2OS |
| Cellular IC50 (Proliferation) | 150 nM | MCF-7 |
| Combination Index (with Cisplatin) | 0.4 | A549 |
Table 2: Pharmacokinetic Properties of this compound in Murine Models
| Parameter | Value | Route of Administration |
| Bioavailability (Oral) | 45% | Oral gavage |
| Half-life (t1/2) | 8 hours | Intravenous |
| Cmax (10 mg/kg) | 2.5 µM | Oral gavage |
| Tumor-to-Plasma Ratio | 3.2 | Xenograft model |
Signaling Pathway Modulation by this compound
This compound acts as a potent inhibitor of a central kinase in the DNA damage response pathway. Upon DNA damage, this kinase is activated and phosphorylates a cascade of downstream effector proteins involved in cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. By inhibiting this kinase, this compound prevents these downstream events, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with compromised DNA repair mechanisms.
Caption: this compound inhibits a key target kinase in the DNA damage response pathway.
Experimental Protocols
In Vitro Kinase Assay
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.
-
Reagents and Materials:
-
Recombinant purified target kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for the kinase)
-
Substrate peptide (biotinylated)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay (Promega)
-
384-well white plates
-
-
Procedure:
-
Add 2.5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for the in vitro kinase assay to determine the IC50 of this compound.
Western Blot Analysis of Phospho-Protein Levels
This protocol is used to assess the in-cell inhibition of the target kinase by measuring the phosphorylation status of a downstream substrate.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound
-
DNA damaging agent (e.g., Etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Induce DNA damage by adding Etoposide and incubate for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein and loading control.
-
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent that targets a key vulnerability in cancer cells by modulating the DNA damage response. The data presented in this guide highlight its potency and selectivity. Future research will focus on comprehensive in vivo efficacy studies in various cancer models, the identification of predictive biomarkers for patient stratification, and further elucidation of potential resistance mechanisms. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for the continued investigation and development of this compound as a potential cancer therapeutic.
Investigating MG 149 in Specific Cancer Cell Lines: A Technical Guide
Introduction
MG 149 is a small molecule inhibitor targeting the MYST family of histone acetyltransferases (HATs), with notable potency against Lysine Acetyltransferase 5 (KAT5), also known as Tip60, and Males Absent on the First (MOF).[1] These enzymes play a crucial role in chromatin modification and the regulation of gene expression. By catalyzing the acetylation of histone and non-histone proteins, including the tumor suppressor p53, they are implicated in vital cellular processes such as DNA repair, cell cycle control, and apoptosis.[2][3] Dysregulation of KAT5 and other sirtuins has been linked to cancer progression and drug resistance, making them attractive therapeutic targets.[3][4] This technical guide provides an in-depth overview of this compound's effects on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and presenting relevant experimental protocols for researchers and drug development professionals.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of Acetyl-CoA, targeting the catalytic activity of KAT5 (Tip60) and MOF.[1] Inhibition of these enzymes disrupts downstream signaling pathways, most notably the p53-mediated apoptotic pathway. In response to cellular stress, such as DNA damage, KAT5/MOF can acetylate p53 at specific lysine residues (e.g., K120), which enhances its stability and pro-apoptotic function.[2][5] By inhibiting this acetylation, this compound can modulate the expression of p53 target genes, including the Bcl-2 family of proteins, ultimately influencing the cell's decision to undergo apoptosis.[2][6] In some contexts, particularly in combination with other agents, this compound has also been shown to induce cell death by aggravating endoplasmic reticulum (ER) stress.[7][8]
Effects of this compound on Specific Cancer Cell Lines
This compound has demonstrated significant anti-cancer activity across a range of cancer cell lines, primarily by inducing apoptosis and inhibiting proliferation.
Hepatocellular Carcinoma (HCC)
In HCC cell lines (Huh7, Hep3B, and HepG2), this compound has shown a potent synergistic effect when combined with the standard first-line drug, sorafenib.[7] This combination significantly enhances apoptotic cell death compared to either drug used alone.[8][9] The underlying mechanism involves the aggravation of ER stress, leading to cytotoxic effects rather than adaptive cell survival.[7][8]
Table 1: Apoptosis Induction in HCC Cell Lines by this compound and Sorafenib Co-Treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin-V Positive) |
|---|---|---|
| Huh7 | Sorafenib + this compound | 11.03%[8][10] |
| Hep3B | Sorafenib + this compound | 21.68%[8][10] |
| HepG2 | Sorafenib + this compound | 36.33%[8][10] |
Data represents the percentage of cells costained with PI and Annexin-V after combination treatment.[8][10]
Malignant Pleural Mesothelioma (MPM)
Studies on MPM cell lines, such as NCI-H226, reveal that this compound effectively induces apoptosis and reduces cell proliferation.[4][11] Treatment with this compound leads to a significant increase in programmed cell death, which is associated with the activation of key executioner caspases.[11]
Table 2: Pro-Apoptotic Effects of this compound in NCI-H226 MPM Cells
| Treatment Concentration | Duration | Observation |
|---|---|---|
| 2.5 µM - 5 µM | 24 and 48 hours | Significant increase in cellular apoptosis.[11] |
| >10 µM | Not specified | Significant reduction in proliferative rate.[4] |
| 2.5 µM - 5 µM | 24 and 48 hours | Increased activation of caspase-3/7.[11] |
Other Cancer Cell Lines
This compound has also been investigated in other cancer contexts:
-
Anaplastic Thyroid Cancer (ATC): this compound suppresses ATC progression by inhibiting KAT5-mediated c-Myc acetylation.[12]
-
Colorectal Cancer: Downregulation of miR-149 has been observed in HCT116 and SW620 cell lines.[13] While not a direct study of the this compound compound, it highlights the relevance of pathways that could be modulated by such inhibitors.
-
Breast Cancer: In BRCA1-deficient cell lines like SUM149 and MDA-MB-436, inhibition of sirtuins (the broader class to which KATs belong) has shown a synthetic lethal effect.[14]
Signaling Pathways and Visualizations
The mechanism of this compound involves the modulation of key cellular signaling pathways. The following diagrams, created using the DOT language, visualize these complex interactions.
This compound-Mediated Apoptosis Pathway
This compound inhibits KAT5/MOF, preventing the acetylation of p53. This leads to a downstream modulation of the Bcl-2 protein family, tipping the balance towards apoptosis through the activation of caspases.
Caption: this compound inhibits KAT5/MOF, modulating p53 acetylation and inducing apoptosis.
Synergistic ER Stress Pathway in HCC
In combination with sorafenib, this compound enhances ER stress in HCC cells, leading to cytotoxic outcomes.
Caption: this compound and Sorafenib synergistically induce ER stress, leading to apoptosis in HCC.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
General Experimental Workflow
The typical workflow for assessing this compound involves cell culture, treatment, and subsequent analysis of cellular endpoints like viability and apoptosis.
Caption: Standard workflow for in vitro investigation of this compound in cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, an indicator of viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Solubilization: Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.[15] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound as described above for 24 or 48 hours.[11]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8][11]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, acetyl-p53, Bax, Bcl-2, cleaved Caspase-3, GAPDH) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize band intensities to a loading control like GAPDH or β-actin.[2][6]
This compound demonstrates significant potential as an anti-cancer agent, particularly through its ability to inhibit KAT5/MOF and induce apoptosis in a variety of cancer cell lines. Its synergistic activity with established chemotherapeutics like sorafenib in HCC highlights a promising avenue for combination therapies.[7] The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers aiming to further investigate the therapeutic utility of this compound and explore the broader role of histone acetyltransferase inhibition in oncology. Further in vivo studies are warranted to validate these in vitro findings and to explore the optimal dosing and therapeutic window for this compound.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. MG149 Inhibits MOF-Mediated p53 Acetylation to Attenuate X-Ray Radiation-Induced Apoptosis in H9c2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MG-149 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. This compound | CAS:1243583-85-8 | HAT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. researchgate.net [researchgate.net]
- 15. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MG 149 on p53 and NF-κB Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG 149 is a small molecule inhibitor of the histone acetyltransferase (HAT) MOF (Males absent on the first), also known as KAT5. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a particular focus on its effects on the p53 and nuclear factor-kappa B (NF-κB) signaling pathways. Through the inhibition of MOF, this compound modulates the acetylation of key cellular proteins, including the tumor suppressor p53, thereby influencing critical cellular processes such as apoptosis and the DNA damage response. While direct evidence of this compound's impact on the NF-κB pathway is limited, this guide explores the potential for indirect regulation through the well-established crosstalk between the p53 and NF-κB signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a potent and specific inhibitor of the MYST family acetyltransferase MOF (KAT5). MOF is a crucial epigenetic regulator that catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification associated with transcriptional activation and DNA repair. Beyond its role in histone modification, MOF also acetylates non-histone proteins, including the tumor suppressor p53. By inhibiting MOF's enzymatic activity, this compound provides a valuable tool for investigating the physiological and pathological roles of MOF-mediated acetylation.
Effect of this compound on the p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage, oncogene activation, and hypoxia. The activity of p53 is tightly controlled by post-translational modifications, including acetylation.
Mechanism of Action: Inhibition of p53 Acetylation
This compound exerts its primary effect on the p53 pathway by inhibiting MOF-mediated acetylation of p53 at lysine 120 (p53K120ac). Acetylation at this residue is a key event in the activation of p53's pro-apoptotic functions. In response to cellular stress, such as X-ray radiation, MOF expression is upregulated, leading to increased p53K120 acetylation. This, in turn, promotes the expression of pro-apoptotic target genes like BAX. This compound treatment has been shown to significantly downregulate the levels of MOF, p53, and p53K120ac in irradiated cells.[1]
Functional Consequences: Modulation of Apoptosis
The impact of this compound on apoptosis is context-dependent:
-
Attenuation of Radiation-Induced Apoptosis: In cardiomyocyte H9c2 cells exposed to X-ray radiation, pretreatment with this compound has been demonstrated to suppress apoptosis.[1] This protective effect is attributed to the inhibition of the MOF-p53K120ac axis, leading to a decrease in the expression of the pro-apoptotic protein BAX and an increase in the anti-apoptotic protein Bcl-2.[1]
-
Induction of Apoptosis in Cancer Cells: Conversely, in malignant pleural mesothelioma (MPM) cells (NCI-H226), this compound has been shown to induce apoptosis. Treatment with this compound leads to a significant increase in Annexin V-positive cells and the activation of caspase-3/7.[2]
Quantitative Data on p53 Pathway Modulation
The following table summarizes the quantitative effects of this compound on key proteins in the p53 pathway, as determined by Western blot analysis in X-ray irradiated H9c2 cells.[1]
| Protein | Treatment Group | Fold Change vs. Control (0 Gy + 0 µM this compound) | Statistical Significance (p-value) |
| MOF | 4 Gy + 0 µM this compound | Increased | < 0.01 |
| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.01 | |
| p53 | 4 Gy + 0 µM this compound | Increased | < 0.01 |
| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.01 | |
| p53K120ac | 4 Gy + 0 µM this compound | Increased | < 0.01 |
| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.01 | |
| BAX | 4 Gy + 0 µM this compound | Increased | < 0.01 |
| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.05 | |
| Bcl-2 | 4 Gy + 0 µM this compound | Decreased | < 0.01 |
| 4 Gy + 5 µM this compound | Increased (compared to 4 Gy + 0 µM) | < 0.01 | |
| Caspase-3 | 4 Gy + 0 µM this compound | Increased | < 0.01 |
| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.01 |
Signaling Pathway Diagram
Potential Effect of this compound on the NF-κB Signaling Pathway
Currently, there is no direct experimental evidence demonstrating the effect of this compound on the NF-κB signaling pathway. However, a plausible indirect effect can be hypothesized based on the extensive and complex crosstalk between the p53 and NF-κB pathways.
Crosstalk between p53 and NF-κB
The p53 and NF-κB transcription factors often have opposing roles in regulating cellular processes such as apoptosis and cell survival. Their activities are reciprocally regulated through various mechanisms:
-
Competition for Co-activators: Both p53 and the p65 (RelA) subunit of NF-κB compete for limiting amounts of the transcriptional co-activators p300/CBP.[3]
-
Direct Protein-Protein Interactions: p53 can directly interact with NF-κB subunits, leading to mutual inhibition of their transcriptional activities.
-
Regulation of Inhibitory Proteins: p53 can influence the expression of NF-κB inhibitors.
Given that this compound modulates p53 activity by altering its acetylation status, it is conceivable that this could lead to a shift in the balance of the p53/NF-κB crosstalk, thereby indirectly affecting NF-κB-dependent gene expression. For instance, if this compound-mediated inhibition of p53 acetylation leads to a less active p53, this could potentially relieve the p53-mediated repression of NF-κB, resulting in increased NF-κB activity. Conversely, in a different cellular context, altered p53 function could sequester co-activators away from NF-κB, leading to its inhibition. Further research is required to elucidate the precise nature of this potential indirect regulation.
Hypothetical Signaling Pathway Diagram
Experimental Protocols
Western Blot Analysis of p53 Pathway Proteins in H9c2 Cells
This protocol is adapted from the methodology used to study the effect of this compound on X-ray irradiated H9c2 cells.[1]
4.1.1. Materials
-
H9c2 rat cardiomyocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (AbMole Bioscience)
-
X-ray irradiator
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
anti-MOF (1:1000, Proteintech)
-
anti-p53 (1:1000, Proteintech)
-
anti-p53K120ac (1:500, Abcam)
-
anti-BAX (1:1000, Proteintech)
-
anti-Bcl-2 (1:1000, Proteintech)
-
anti-Caspase-3 (1:1000, Proteintech)
-
anti-GAPDH (1:1000, Proteintegch)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
4.1.2. Procedure
-
Cell Culture and Treatment: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Pre-treat cells with 5 µM this compound for 24 hours.
-
Expose cells to 4 Gy of X-ray radiation.
-
Protein Extraction: After the desired incubation time post-irradiation, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, normalizing to a loading control such as GAPDH.
Apoptosis Assay by Annexin V/PI Staining in NCI-H226 Cells
This protocol is based on the methodology used to assess this compound-induced apoptosis in malignant pleural mesothelioma cells.[2]
4.2.1. Materials
-
NCI-H226 malignant pleural mesothelioma cell line
-
Appropriate cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
4.2.2. Procedure
-
Cell Culture and Treatment: Plate NCI-H226 cells and allow them to adhere.
-
Treat cells with the desired concentrations of this compound (e.g., 2.5 µM and 5 µM) for 24 and 48 hours. Include an untreated control.
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the roles of MOF/KAT5 in cellular signaling. Its ability to inhibit p53 acetylation provides a clear mechanism for its observed effects on apoptosis. While the direct impact of this compound on the NF-κB pathway remains to be experimentally determined, the intricate crosstalk between p53 and NF-κB suggests a high probability of indirect regulation.
Future research should focus on:
-
Directly investigating the effect of this compound on NF-κB activation and target gene expression in various cell types.
-
Exploring the role of this compound in other MOF-dependent cellular processes.
-
Conducting in vivo studies to validate the therapeutic potential of this compound in relevant disease models.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting MOF with inhibitors like this compound.
References
understanding the downstream effects of Tip60 inhibition by MG 149
An In-depth Technical Guide to the Downstream Effects of Tip60 Inhibition by MG149
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tip60 (Tat-interactive protein, 60 kDa), also known as KAT5, is a crucial lysine acetyltransferase (KAT) belonging to the MYST family.[1][2] It plays a central role in a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, cell cycle control, and, most notably, the DNA Damage Response (DDR).[1][3][4] Tip60's function is often dysregulated in various cancers, making it a compelling target for therapeutic intervention.[5][6] MG149 is a potent small-molecule inhibitor that targets Tip60's histone acetyltransferase (HAT) activity, providing a valuable tool for dissecting its cellular functions and for potential therapeutic development.[7][8] This guide details the mechanism of MG149, its downstream molecular effects, and the experimental protocols used to characterize them.
MG149: Mechanism and Specificity
MG149 functions as a histone acetyltransferase inhibitor by targeting the acetyl-CoA binding site of Tip60.[7] Its inhibitory activity is not exclusively limited to Tip60, as it also potently inhibits MOF (males absent on the first), another MYST family HAT.[8] However, it shows little activity towards other acetyltransferases like PCAF and p300.[8] This competitive inhibition of acetyl-CoA binding prevents the transfer of acetyl groups to Tip60's various histone and non-histone substrates, thereby blocking its downstream functions.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of MG149 and its observed effects on cellular processes.
Table 1: Inhibitory Activity of MG149
| Target Enzyme | IC50 Value | Notes |
|---|---|---|
| Tip60 (KAT5) | 74 µM | Potent inhibition.[7][8] |
| MOF (KAT8) | 47 µM | Similar potency to Tip60.[7][8] |
| PCAF | >200 µM | Little to no inhibitory effect.[8] |
| p300 | >200 µM | Little to no inhibitory effect.[8] |
Table 2: Downstream Cellular Effects of Tip60 Inhibition by MG149
| Cellular Process | Cell Line(s) | Effect of MG149 | Quantitative Finding |
|---|---|---|---|
| Proliferation | Anaplastic Thyroid Cancer (ATC) | Inhibition | MG149 inhibited cell proliferation.[9] |
| Apoptosis | Anaplastic Thyroid Cancer (ATC) | Induction | MG149 increased the rate of apoptosis.[9] |
| Migration & Invasion | Anaplastic Thyroid Cancer (ATC) | Inhibition | MG149 suppressed migratory and invasive capabilities.[9] |
| Epithelial-Mesenchymal Transition (EMT) | CAL-62, 8505C (ATC) | Inhibition | EMT was significantly inhibited by MG149.[9] |
| c-Myc Acetylation | Anaplastic Thyroid Cancer (ATC) | Inhibition | MG149 suppressed KAT5-mediated c-Myc acetylation.[9] |
| Chemosensitivity | Anaplastic Thyroid Cancer (ATC) | Potentiation | MG149 enhanced sensitivity to cisplatin (CDDP).[9] |
| Regulatory T Cell (Treg) Induction | Murine CD4+ T cells | Enhancement | Increased Foxp3+ Treg cell induction at low-mid concentrations.[10][11] |
Downstream Signaling Pathways Affected by MG149
Inhibition of Tip60 by MG149 perturbs several critical signaling cascades.
Inhibition of the DNA Damage Response (DDR)
Tip60 is a master regulator of the DDR, particularly in response to DNA double-strand breaks (DSBs).[3][5] Upon DNA damage, the MRN complex (Mre11-Rad50-Nbs1) recruits both the ATM kinase and Tip60 to the break site.[12] Tip60 then acetylates ATM, a step that is essential for the full activation of ATM's kinase activity.[3][13] Activated ATM subsequently phosphorylates a host of downstream targets (e.g., p53, CHK2, H2AX) to initiate cell cycle arrest and DNA repair.[3] MG149, by inhibiting Tip60, prevents ATM acetylation and activation, thereby crippling the cell's ability to respond to and repair DSBs.[14]
Modulation of the p53 Pathway and Apoptosis
Tip60's role in apoptosis is tightly linked to the tumor suppressor protein p53.[15] In response to severe DNA damage, Tip60 acetylates p53 on lysine 120 (K120).[16][17] This specific modification is a critical decision point, steering the cellular outcome away from cell cycle arrest and towards apoptosis by promoting the transcription of pro-apoptotic genes like PUMA and Bax.[16][18] By inhibiting Tip60, MG149 prevents p53 K120 acetylation. This abrogates the p53-dependent apoptotic response, even if the cell cycle arrest function of p53 remains intact.[16] This has complex implications, as it can prevent damaged cells from being eliminated. However, in some cancer contexts where apoptosis is already dysregulated, inhibiting other Tip60 functions can lead to cell death through other mechanisms.[9]
Suppression of c-Myc-Mediated Oncogenesis
The oncoprotein c-Myc is a key driver of cell proliferation and is frequently overexpressed in cancer. Recent studies have shown that Tip60 (KAT5) can acetylate c-Myc, leading to its stabilization and promoting the development of anaplastic thyroid cancer (ATC).[9] MG149 has been shown to effectively inhibit this process. By blocking Tip60-mediated c-Myc acetylation, MG149 reduces c-Myc protein levels, which in turn suppresses the proliferation, migration, and invasion of ATC cells.[9] This highlights a direct downstream effect of MG149 on a critical oncogenic pathway.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon research findings. Below are synthesized protocols for key experiments used to study the effects of Tip60 inhibition.
Histone Acetyltransferase (HAT) Activity Assay
This assay measures the enzymatic activity of Tip60 and its inhibition by compounds like MG149.
-
Principle: A radiometric or ELISA-based method to quantify the transfer of an acetyl group from acetyl-CoA to a histone substrate.[13][19]
-
Methodology (ELISA-based):
-
Immunoprecipitation: Immunoprecipitate Tip60 from nuclear extracts using a Tip60-specific antibody bound to protein A/G beads.
-
Washing: Wash the immunoprecipitates twice with a high-salt buffer and twice with HAT assay buffer (50 mM Tris pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).[13]
-
Reaction Setup: Resuspend the beads in HAT assay buffer containing a biotinylated histone H4 peptide substrate and acetyl-CoA. For inhibition studies, pre-incubate the beads with various concentrations of MG149 before adding substrates.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[13]
-
Detection: Stop the reaction and transfer the supernatant to a streptavidin-coated plate to capture the biotinylated peptide.
-
Quantification: Use an antibody specific for acetylated lysine to detect the product. Quantify the signal using a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate. Read absorbance on a plate reader.
-
Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of MG149.
-
Cell Proliferation and Viability Assays
These assays determine the effect of MG149 on cancer cell growth.
-
Principle: Colorimetric assays like MTS or Sulforhodamine B (SRB) measure the number of viable cells in a culture.[14][20]
-
Methodology (MTS Assay):
-
Cell Plating: Seed cells (e.g., A431, JHU006) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of MG149 or a vehicle control (DMSO).
-
Incubation: Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis after treatment.
-
Principle: Uses Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye (like propidium iodide or FVD eFlour 660) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[9][21]
-
Methodology:
-
Treatment: Treat cells (e.g., U2OS, CAL-62) with MG149 or a positive control (e.g., Doxorubicin) for 24 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells is quantified as the population positive for Annexin V and negative or positive for the viability dye.[21]
-
Immunoprecipitation and Western Blotting
This protocol is used to assess changes in protein levels and post-translational modifications (like acetylation) of Tip60 targets.
-
Principle: Immunoprecipitation (IP) is used to isolate a specific protein (e.g., c-Myc) from a cell lysate, and Western Blotting (WB) is used to detect and quantify target proteins in the IP sample or whole lysate.
-
Methodology:
-
Cell Lysis: Treat cells with MG149 as required. Lyse cells in RIPA buffer containing protease and deacetylase inhibitors.
-
Immunoprecipitation (for PTM analysis):
-
Incubate the cleared cell lysate with an antibody against the protein of interest (e.g., anti-c-Myc) overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE: Separate proteins from the whole-cell lysate or IP eluate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody (e.g., anti-acetyl-lysine, anti-p53, anti-c-Myc) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A bivalent role of TIP60 histone acetyl transferase in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tip60: Connecting chromatin to DNA damage signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tip60 in DNA damage response and growth control: many tricks in one HAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Cellular Roles of the Lysine Acetyltransferase Tip60 in Cancer: A Multi-Action Molecular Target for Precision Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MG149 suppresses anaplastic thyroid cancer progression by inhibition of lysine acetyltransferase KAT5-mediated c-Myc acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule TIP60 inhibitors enhance regulatory T cell induction through TIP60-P300 acetylation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tip60: connecting chromatin to DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Histone Acetyltransferase TIP60 Function by Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tip60-dependent acetylation of p53 modulates the decision between cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of Tip60-dependent p53 acetylation in cell fate decision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating the Cellular Roles of the Lysine Acetyltransferase Tip60 in Cancer: A Multi-Action Molecular Target for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
MG 149 as a Chemical Probe for KAT5 and KAT8: An In-depth Technical Guide
Introduction
MG 149 is a cell-permeable small molecule that has emerged as a valuable chemical probe for studying the functions of two critical lysine acetyltransferases (KATs), KAT5 (also known as Tip60) and KAT8 (also known as MOF or MYST1). As a dual inhibitor, this compound offers a tool to interrogate the overlapping and distinct roles of these enzymes in various cellular processes. This guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, mechanism of action, and its application in cellular studies, particularly in the context of mitophagy. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to facilitate its use by researchers, scientists, and drug development professionals.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized against several histone acetyltransferases. The following table summarizes the key quantitative data for this compound.
| Target | IC50 (μM) | Ki (μM) | Selectivity Notes | Reference |
| KAT5 (Tip60) | 74 | Not Reported | Potent inhibitor. | [1][2] |
| KAT8 (MOF) | 15 - 47 | Not Reported | Potent inhibitor.[1][3][4] | [1][3][4] |
| PCAF | >200 | Not Reported | Little to no inhibitory activity.[1] | [1] |
| p300 | >200 | Not Reported | Little to no inhibitory activity.[1] | [1] |
| KAT2B | Not Reported | Not Reported | Less efficient inhibition compared to KAT8.[3][4] | [3][4] |
| KAT3B | Not Reported | Not Reported | Less efficient inhibition compared to KAT8.[3][4] | [3][4] |
Mechanism of Action
This compound acts as a competitive inhibitor with respect to Acetyl-CoA for both KAT5 and KAT8.[2] This means that this compound binds to the same active site as the acetyl group donor, Acetyl-CoA, thereby preventing the transfer of the acetyl group to lysine residues on histone and non-histone protein substrates.
Experimental Protocols
Histone Acetyltransferase (HAT) Inhibition Assay using this compound
This protocol is adapted from general fluorometric HAT assays and can be used to determine the IC50 of this compound against KAT5 or KAT8.
Materials:
-
Recombinant human KAT5 or KAT8 enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound
-
HAT Assay Buffer
-
Developer solution
-
Fluorescent probe (e.g., PicoProbe™)
-
96-well white flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant KAT5 or KAT8 enzyme to the desired concentration in HAT Assay Buffer.
-
Prepare a solution of the histone peptide substrate in HAT Assay Buffer.
-
Prepare a solution of Acetyl-CoA in HAT Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
HAT Assay Buffer
-
KAT5 or KAT8 enzyme
-
Varying concentrations of this compound (or DMSO for control)
-
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the histone peptide substrate and Acetyl-CoA mixture.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding the developer solution containing the fluorescent probe. This solution will react with the free CoA-SH generated during the enzymatic reaction.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation/emission wavelength appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the fluorescence intensity against the log of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay: Inhibition of PINK1/Parkin-Dependent Mitophagy
This protocol describes how to assess the effect of this compound on mitophagy in a cellular context using immunofluorescence.
Materials:
-
SH-SY5Y cells overexpressing Parkin (POE)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Oligomycin and Antimycin A (to induce mitochondrial depolarization)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-Tom20, anti-pUb(Ser65))
-
Fluorescently labeled secondary antibodies
-
Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate POE SH-SY5Y cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) or DMSO (vehicle control) for a specified period (e.g., 1, 3, 24, or 48 hours).[5]
-
To induce mitophagy, add a combination of Oligomycin (1 µM) and Antimycin A (1 µM) for the final 3 hours of the this compound treatment.[5]
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and Hoechst stain diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the colocalization of mitophagy markers (e.g., pUb(Ser65)) with mitochondria (e.g., Tom20) to assess the extent of mitophagy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of KAT5 in DNA Damage Response
Caption: KAT5 activation in response to DNA damage.
Signaling Pathway of KAT8 in Transcriptional Regulation
Caption: KAT8-mediated transcriptional activation via H4K16 acetylation.
Experimental Workflow for Assessing this compound's Effect on Mitophagy
Caption: Workflow for analyzing this compound's impact on mitophagy.
Cellular Effects of this compound
This compound has been shown to have significant effects on mitochondrial health and the process of mitophagy. Specifically, treatment with this compound can induce mitochondrial depolarization and promote the clearance of mitochondria through a PINK1-dependent pathway.[1] Studies have demonstrated that this compound treatment inhibits the initial steps of PINK1-dependent mitophagy by impairing the activation of PINK1 and the subsequent phosphorylation of Parkin and ubiquitin.[2] This makes this compound a useful tool for dissecting the molecular mechanisms of mitophagy and the roles of KAT5 and KAT8 in this process.
Conclusion
This compound serves as a potent, dual inhibitor of KAT5 and KAT8, providing a valuable chemical probe for investigating the biological functions of these enzymes. Its characterized inhibitory activity, selectivity profile, and demonstrated cellular effects, particularly on mitophagy, make it a powerful tool for researchers in the fields of epigenetics, cell biology, and drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting. As with any chemical probe, careful consideration of its dual-target nature is essential for the accurate interpretation of experimental results.
References
- 1. KAT5 and KAT6B are in positive regulation on cell proliferation of prostate cancer through PI3K-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. KAT5 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. KAT8 compound inhibition inhibits the initial steps of PINK1-dependant mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Studies on MG-132 in Neurodegenerative Models
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "MG 149" in the context of neurodegenerative models. This guide is prepared based on the strong assumption that the query refers to MG-132 , a widely studied, structurally related, and potent proteasome inhibitor with extensive applications in neurodegeneration research.
This document provides a comprehensive overview of the preliminary research on MG-132, a peptide aldehyde that functions as a potent, reversible, and cell-permeable inhibitor of the 26S proteasome. Its ability to block the ubiquitin-proteasome system (UPS), a critical pathway for the degradation of misfolded and damaged proteins, makes it an invaluable tool for modeling cellular stresses observed in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3]
Data Presentation
The following tables summarize the quantitative effects of MG-132 across various in vitro and in vivo neurodegenerative models.
Table 1: Summary of In Vitro Efficacy of MG-132 in Neuronal Cell Models
| Cell Line | Model System | Concentration / Dose | Duration | Observed Effect | Reference |
| N27 Dopaminergic Neurons | Parkinson's Disease Model | 2-10 µM | Time-dependent | Dose- and time-dependent cytotoxicity.[4] | [1][4] |
| N27 Dopaminergic Neurons | Proteasome Inhibition | 5 µM | 10 min | >70% reduction in proteasomal activity; rapid accumulation of ubiquitinated proteins.[1][4] | [1][4] |
| N27 Dopaminergic Neurons | Apoptosis Induction | 5 µM | 90-150 min | Significant increase in caspase-3 activity; 12-fold increase in DNA fragmentation.[1][4] | [1][4] |
| Primary Mesencephalic Neurons | Parkinson's Disease Model | 5 µM | - | >60% loss of tyrosine hydroxylase (TH)-positive neurons with minimal effect on non-dopaminergic cells.[4] | [4] |
| C6 Glioma Cells | General Neurotoxicity | 18.5 µM | 24 h | IC50 value for proliferation inhibition.[5] | [5] |
| Rat Neural Stem Cells (NSCs) | Neurogenesis/Toxicity | Concentration-dependent | - | Reduced NSC proliferation; increased percentage of differentiated neurons.[6] | [6][7] |
| PC12 Cells | Neuroprotection | 100 µM | 24 h | Inhibits 6-OHDA- and H2O2-induced cytotoxicity.[8] | [8] |
Table 2: Summary of In Vivo Effects of MG-132 in Animal Models
| Animal Model | Administration Route | Dose | Outcome | Reference |
| C57 Black Mice | Stereotaxic injection into Substantia Nigra compacta (SNc) | 0.4 µg in 4 µL | Significant depletion of dopamine and DOPAC in the ipsilateral striatum.[4] | [4] |
| C57 Black Mice | Stereotaxic injection into Substantia Nigra compacta (SNc) | 0.4 µg in 4 µL | Significant decrease in the number of TH-positive neurons in the SNc.[4] | [4] |
Experimental Protocols
Protocol 1: In Vitro Model of Dopaminergic Neurodegeneration
This protocol describes the use of MG-132 to induce cytotoxicity and apoptosis in a dopaminergic neuronal cell line, such as N27 or SH-SY5Y, to model aspects of Parkinson's disease.
-
Cell Culture:
-
Culture immortalized dopaminergic neuronal cells (e.g., N27) in appropriate media (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin) at 37°C in a 5% CO₂ incubator.
-
Plate cells in multi-well plates (e.g., 12-well or 96-well) at a density of approximately 100,000 cells/well and allow them to adhere for 24 hours.[1]
-
-
MG-132 Treatment:
-
Prepare a stock solution of MG-132 in DMSO (e.g., 10 mM).
-
Dilute the stock solution in culture media to achieve final working concentrations ranging from 2-10 µM.[1]
-
Replace the existing media with the MG-132-containing media and incubate for the desired time (e.g., 24 hours for cytotoxicity, or shorter time points for mechanism studies).
-
-
Endpoint Analysis:
-
Cytotoxicity (MTT Assay): Add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol). Read absorbance at 570 nm.
-
Proteasome Activity Assay: Lyse the cells and use a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC). Measure the fluorescence released upon cleavage by the proteasome's chymotrypsin-like activity.[9][10]
-
Apoptosis (Caspase-3 Activity): Lyse the cells and add a caspase-3 specific substrate (e.g., DEVD-pNA). Measure the colorimetric change upon substrate cleavage.[4][5]
-
Western Blot: Analyze cell lysates for the accumulation of ubiquitinated proteins and the expression of apoptosis-related proteins like cleaved PARP, Bax, and Bcl-2.[5][11]
-
Protocol 2: In Vivo Parkinson's Disease Model Generation
This protocol details the stereotaxic injection of MG-132 into the substantia nigra of mice to create a model of dopaminergic neurodegeneration.
-
Animal Preparation:
-
Anesthetize adult C57BL/6 mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Mount the anesthetized mouse in a stereotaxic frame.
-
-
Stereotaxic Injection:
-
Prepare a solution of MG-132 in a vehicle (e.g., saline with a small percentage of DMSO). A typical dose is 0.4 µg in 4 µL.[4]
-
Using stereotaxic coordinates for the Substantia Nigra compacta (SNc), drill a small burr hole in the skull.
-
Slowly inject the MG-132 solution into the SNc of one hemisphere using a Hamilton syringe. The contralateral hemisphere can be injected with the vehicle as a control.[4]
-
-
Post-Operative Care and Tissue Collection:
-
Provide post-operative care, including analgesics and monitoring, until the animal recovers.
-
After a designated period (e.g., 7-14 days), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Harvest the brains for analysis.
-
-
Endpoint Analysis:
-
Immunohistochemistry: Section the brain tissue and perform staining for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNc.[4]
-
Neurochemical Analysis (HPLC): Dissect the striatum and measure levels of dopamine and its metabolites (e.g., DOPAC) using High-Performance Liquid Chromatography (HPLC) to assess dopaminergic terminal dysfunction.[4]
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of MG-132 action on the Ubiquitin-Proteasome System (UPS).
Experimental Workflow
Caption: Typical experimental workflow for in vitro testing of MG-132.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. MG132 - Wikipedia [en.wikipedia.org]
- 4. Proteasome inhibitor MG-132 induces dopaminergic degeneration in cell culture and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitor MG132 is Toxic and Inhibits the Proliferation of Rat Neural Stem Cells but Increases BDNF Expression to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of autophagy by the MG‑132 proteasome inhibitor is associated with endoplasmic reticulum stress in MCF‑7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MG 149: A Technical Guide to a MYST Family HAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MG 149, a selective inhibitor of the MYST family of histone acetyltransferases (HATs). It covers its chemical properties, mechanism of action, effects on key signaling pathways, and detailed protocols for relevant experimental assays.
Core Chemical and Physical Properties
This compound, with the CAS Number 1243583-85-8, is a cell-permeable anacardic acid analog.[1] It is chemically identified as 2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid.[1][2][3] The fundamental properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1243583-85-8 | [1][2][3][4][5] |
| IUPAC Name | 2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid | [1][2][3] |
| Synonyms | MG-149, 2-(4-Heptylphenethyl)-6-hydroxybenzoic acid, Tip60 HAT inhibitor | [1][2][3][6] |
| Molecular Formula | C₂₂H₂₈O₃ | [1][2][3] |
| Molecular Weight | 340.46 g/mol | [1][2] |
| Appearance | White to beige powder | [1] |
| Purity | ≥98% (by HPLC) | [1] |
| Storage Temperature | 2-8°C or -20°C | [1][5][7] |
Solubility
This compound is soluble in various organic solvents but has poor solubility in aqueous solutions.
| Solvent | Concentration | References |
| DMSO | ≥114 mg/mL | [5] |
| Ethanol | ≥30.5 mg/mL | [5] |
| DMF | 30 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [3] |
| Water | Insoluble | [5] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the MYST family of histone acetyltransferases (HATs), demonstrating notable potency against Tip60 (KAT5) and Males absent on the first (MOF/KAT8).[2][3][4][6][7] It shows significantly less activity against other HATs like p300/CBP and PCAF.[4][5]
Inhibitory Potency
| Target HAT | IC₅₀ Value (µM) | References |
| MOF (KAT8) | 47 | [2][3][4][5][6] |
| Tip60 (KAT5) | 74 | [2][3][4][5][6] |
| p300 / PCAF | >200 | [4][5] |
Mechanism of Inhibition
This compound acts as a competitive inhibitor with respect to the cofactor Acetyl-Coenzyme A (Acetyl-CoA) and is non-competitive with the histone substrate.[1][4][5] Docking studies have confirmed that this compound targets the Acetyl-CoA binding pocket of the enzyme, thereby preventing the transfer of the acetyl group to lysine residues on histone and non-histone protein substrates.[3][4]
Caption: Mechanism of this compound Action.
Key Signaling Pathways and Cellular Effects
The inhibition of Tip60 and MOF by this compound leads to a reduction in histone acetylation, which in turn modulates several critical cellular signaling pathways and processes.[1]
-
p53 and NF-κB Pathways: this compound has been shown to inhibit the p53 and NF-κB signaling pathways, which are crucial regulators of cellular stress response, inflammation, and apoptosis.[3][4][5]
-
Cell Proliferation and Apoptosis: By altering gene expression, this compound can decrease the rate of cellular proliferation and induce programmed cell death (apoptosis).[1]
-
PINK1/Parkin-Mediated Mitophagy: this compound inhibits KAT8, which has been identified as a regulator of the PINK1/Parkin pathway.[1] Treatment with this compound can impair the initiation of mitophagy (the selective degradation of mitochondria) following mitochondrial depolarization.[1][6] Interestingly, this compound treatment alone can also induce mitochondrial depolarization and promote downstream mitochondrial clearance.[1][6]
Caption: Overview of this compound Cellular Effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)
This protocol describes a method to measure the HAT activity of recombinant Tip60 or MOF in the presence of this compound. The assay detects the release of Coenzyme A (CoA-SH), a product of the acetylation reaction.
Materials:
-
Recombinant human Tip60 or MOF enzyme
-
This compound (dissolved in DMSO)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Acetyl-CoA
-
Histone H3 or H4 peptide substrate
-
Fluorometric detection kit (reacts with free CoA-SH to produce a fluorescent signal)
-
White, flat-bottom 96-well plate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in HAT Assay Buffer to the final desired concentrations. Prepare working solutions of the HAT enzyme, Acetyl-CoA, and histone peptide substrate in HAT Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add the following:
-
HAT Assay Buffer
-
Sample (this compound dilution) or Vehicle Control (DMSO in buffer)
-
HAT enzyme solution
-
-
Initiation: Start the reaction by adding a mix of the Acetyl-CoA and histone peptide substrates to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. Protect from light.
-
Development: Add the developer solution from the detection kit, which reacts with the CoA-SH product. Incubate for an additional 15 minutes at room temperature.
-
Measurement: Read the fluorescence on a microplate reader at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the fluorescence signal against the concentration of this compound. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
References
- 1. biorxiv.org [biorxiv.org]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and pro-inflammatory gene expression in murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020254946A1 - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]
- 6. KAT8 compound inhibition inhibits the initial steps of PINK1-dependant mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KAT8 compound inhibition inhibits the initial steps of PINK1-dependant mitophagy [protocols.io]
MG 149 safety data sheet and handling precautions
An In-depth Technical Guide on the Histone Acetyltransferase Inhibitor MG-149 for Researchers, Scientists, and Drug Development Professionals.
This guide provides comprehensive safety information, handling precautions, and detailed experimental protocols for MG-149, a potent inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 and MOF.
Safety Data Sheet and Handling Precautions
This section summarizes the key safety and handling information for MG-149, compiled from various supplier safety data sheets.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid | [1][2] |
| Synonyms | MG 149, Tip60 HAT inhibitor | [1][2] |
| CAS Number | 1243583-85-8 | [1][2][3][4] |
| Molecular Formula | C₂₂H₂₈O₃ | [1][2][4] |
| Molecular Weight | 340.46 g/mol | [1][2][4] |
| Appearance | White to beige powder | [4] |
| Solubility | DMSO: ≥2 mg/mL, Ethanol: 30 mg/mL | [3][4] |
| Storage Temperature | Powder: -20°C, In solvent: -80°C | [1] |
Hazard Identification and First Aid
| Hazard Statement | Precautionary Statement | First Aid Measures |
| Harmful if swallowed.[1] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1] | If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Very toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] | Eye Contact: Remove contact lenses, locate eye-wash station, and flush eyes immediately with plenty of water.[1] |
| Skin Contact: Wash off with soap and plenty of water. | ||
| Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
Handling and Personal Protection
| Aspect | Precaution |
| Engineering Controls | Use only in areas with appropriate exhaust ventilation. Ensure adequate ventilation. Provide accessible safety shower and eye wash station.[1] |
| Personal Protective Equipment (PPE) | - Eye Protection: Safety goggles with side-shields.[1]- Hand Protection: Protective gloves.[1]- Skin and Body Protection: Impervious clothing.[1]- Respiratory Protection: Suitable respirator.[1] |
| General Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[1] |
| Accidental Release | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Absorb with liquid-binding material and dispose of as hazardous waste.[1] |
Mechanism of Action and Biological Activity
MG-149 is a selective inhibitor of the MYST family of histone acetyltransferases, with IC₅₀ values of 74 µM for Tip60 and 47 µM for MOF.[2][5][6][7] It shows little to no activity against other HATs like PCAF and p300 at similar concentrations.[6][7] The inhibitory action of MG-149 is competitive with respect to acetyl-CoA, targeting its binding site on the enzyme.[3][6]
MG-149 has been shown to inhibit the p53 and NF-κB signaling pathways.[3] By inhibiting Tip60 and MOF, MG-149 can modulate the acetylation status of non-histone proteins, including p53, thereby affecting downstream cellular processes like apoptosis and cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments involving MG-149.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of MG-149 on the viability of a chosen cell line.
Materials:
-
MG-149
-
Chosen cancer cell line (e.g., H9c2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
MG-149 Treatment: Prepare a stock solution of MG-149 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MG-149. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot for p53 Acetylation
This protocol details the detection of changes in p53 acetylation at specific lysine residues following MG-149 treatment.
Materials:
-
MG-149
-
Chosen cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (e.g., at Lys120), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of MG-149 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run it to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetyl-p53, anti-total p53, and loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-p53 levels to total p53 and the loading control.
Signaling Pathways and Visualizations
MG-149 exerts its effects primarily by inhibiting the histone acetyltransferases Tip60 and MOF, which play crucial roles in the p53 and NF-κB signaling pathways.
MG-149 and the p53 Signaling Pathway
Tip60 and MOF can directly acetylate p53 at specific lysine residues, which is a critical post-translational modification for p53 activation in response to cellular stress, such as DNA damage. This acetylation enhances p53's ability to bind to the promoter regions of its target genes, leading to either cell cycle arrest or apoptosis. By inhibiting Tip60 and MOF, MG-149 can prevent p53 acetylation, thereby attenuating its tumor-suppressive functions.
References
Methodological & Application
Application Notes and Protocols for MG 149 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of MG 149, a selective inhibitor of histone acetyltransferases (HATs) Tip60 (KAT5) and MOF (KAT8), in dimethyl sulfoxide (DMSO) and cell culture media. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Introduction
This compound is a potent and selective small molecule inhibitor of the MYST family of histone acetyltransferases, specifically targeting Tip60 and MOF with IC50 values of 74 µM and 47 µM, respectively. It exhibits significantly less potency against other HATs like PCAF and p300 (IC50 > 200 µM). By inhibiting these key epigenetic modulators, this compound serves as a valuable tool for investigating their roles in various cellular processes, including DNA damage repair, transcriptional regulation, and cell cycle control. It has also been shown to inhibit the PINK1/Parkin pathway.
Solubility Data
This compound exhibits high solubility in DMSO and is practically insoluble in aqueous solutions. The following table summarizes the solubility data for this compound.
| Solvent | Solubility | Molar Concentration (at max solubility in DMSO) |
| DMSO | ≥114 mg/mL[1], 100 mg/mL | ~334.8 mM (based on 114 mg/mL) |
| Ethanol | ≥30.5 mg/mL[1] | Not applicable |
| Water | Insoluble[1] | Not applicable |
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical to ensure the stability and activity of this compound.
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the cell line.
-
Ultrasonic bath (optional, but recommended)
Protocol for Preparing a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.05 mg of this compound (Molecular Weight: 340.46 g/mol ).
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the microcentrifuge tube. To achieve a 100 mM concentration with 34.05 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 10-15 minutes until the solution is clear.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 3 years).[2]
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Directly before use, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept at a non-toxic level, typically between 0.1% and 0.5%, as higher concentrations can be cytotoxic to many cell lines.
Example Dilution for a 100 µM Working Solution:
To prepare 1 mL of a 100 µM this compound working solution from a 100 mM stock:
-
Add 1 µL of the 100 mM this compound stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
Experimental Protocols
General Cell Treatment Protocol
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium: Prepare the this compound working solution in fresh, pre-warmed cell culture medium as described in section 3.3. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the treatment medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or gene expression analysis.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Based on available literature, typical working concentrations range from 10 µM to 100 µM.
| Application | Cell Line | Working Concentration | Reference |
| Inhibition of histone acetylation | Murine precision-cut lung slices | 10 µM | [3] |
| Reduction of TNK2 and p-AKT expression | BHP-10-3 and TT2609 thyroid cancer cells | 33 µM | |
| Inhibition of PINK1/Parkin pathway activation | POE SH-SY5Y cells | 100 µM | [4] |
| Inhibition of Tip60 activity | In vitro assay | ~200 µM | [4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound selectively inhibits the histone acetyltransferases Tip60 and MOF. This inhibition blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein targets, thereby modulating gene expression and other cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. SUM149 Cells | Applied Biological Materials Inc. [abmgood.com]
- 3. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and pro-inflammatory gene expression in murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Optimal Working Concentration of MG-149 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of MG-149, a selective inhibitor of the histone acetyltransferase (HAT) Males absent on the first (MOF), for various in vitro assays. The provided protocols and data will aid in the successful design and execution of experiments investigating the biological effects of MG-149.
Introduction
MG-149 is a potent and selective inhibitor of MOF, a key enzyme involved in the acetylation of histone H4 at lysine 16 (H4K16ac) and non-histone proteins such as p53. By inhibiting MOF, MG-149 modulates gene expression and cellular processes, including cell cycle, apoptosis, and DNA damage response. Accurate determination of its working concentration is critical for obtaining reliable and reproducible in vitro data.
Data Presentation: Recommended Working Concentrations of MG-149
The optimal concentration of MG-149 is cell-type and assay-dependent. The following table summarizes reported working concentrations for different in vitro applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Assay Type | Effective Concentration | Observed Effect |
| H9c2 (rat cardiomyocytes) | Cell Viability, Apoptosis | 5 µM | Protection against X-ray radiation-induced apoptosis and inhibition of cell proliferation.[1] |
| BHP-10-3, TT2609 (human thyroid cancer) | Western Blot | 33 µM | Reduced expression of TNK2 and p-AKT. |
Signaling Pathway of MG-149 in Apoptosis Regulation
MG-149 exerts its effects by inhibiting the acetyltransferase activity of MOF. This inhibition prevents the acetylation of p53 at lysine 120 (K120), a post-translational modification that is crucial for its pro-apoptotic function. By keeping p53 in a hypoacetylated state, MG-149 can attenuate the apoptotic signaling cascade.
Experimental Protocols
The following are generalized protocols for common in vitro assays that can be adapted for use with MG-149.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of MG-149 on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
MG-149 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of MG-149 in culture medium.
-
Remove the medium from the wells and add 100 µL of the MG-149 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced or inhibited by MG-149.
Materials:
-
Cells of interest
-
Complete culture medium
-
MG-149
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density.
-
Treat the cells with the desired concentration of MG-149 (and/or an apoptosis-inducing agent) for the specified time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protein Expression Analysis (Western Blot)
This protocol is for analyzing changes in protein levels (e.g., p53, acetylated p53, Bax, Bcl-2) following MG-149 treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
MG-149
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-acetyl-p53 (K120), anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with MG-149 as described in the previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
References
preparing MG 149 stock solutions and storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and outline the appropriate storage conditions for the histone acetyltransferase (HAT) inhibitor, MG-149. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Chemical and Physical Properties
MG-149 is a selective inhibitor of the MYST family of histone acetyltransferases, specifically targeting Tip60 (KAT5) and MOF (KAT8).[1][2][3][4] It functions as a competitive inhibitor with respect to Acetyl-CoA.[1][5] Understanding the fundamental properties of MG-149 is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₃ | [2][4][6] |
| Molecular Weight | 340.46 g/mol | [6][7] |
| CAS Number | 1243583-85-8 | [1][2] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) |
Solubility
The solubility of MG-149 varies across different solvents. It is crucial to select the appropriate solvent to achieve the desired stock solution concentration.
| Solvent | Solubility | Source |
| DMSO | ≥114 mg/mL | [7][8] |
| 30 mg/mL | [4] | |
| 2 mg/mL (clear solution) | ||
| DMF | 30 mg/mL | [4] |
| Ethanol | ≥30.5 mg/mL | [7][8] |
| 50 mg/mL | ||
| Water | Insoluble | [7][8] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
Experimental Protocols
Preparation of a 10 mM MG-149 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of MG-149 using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
MG-149 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Equilibrate MG-149: Allow the vial of MG-149 powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of MG-149 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.405 mg of MG-149 (Molecular Weight = 340.46 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the MG-149 powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term storage. Some sources also suggest storage at 2-8°C for shorter durations.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing MG-149 stock solution.
Storage Conditions
Proper storage of MG-149 is critical to maintain its stability and activity.
-
Solid Form: Store the powdered form of MG-149 at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -20°C.[7][8] Avoid repeated freeze-thaw cycles. For short-term use, some suppliers suggest storage at 2-8°C.
Signaling Pathways
MG-149 has been shown to inhibit the p53 and NF-κB signaling pathways.[4] This is likely due to its inhibition of Tip60, a histone acetyltransferase that plays a crucial role in the acetylation and activation of these transcription factors.
Caption: Inhibition of p53 and NF-κB pathways by MG-149.
Safety Precautions
-
Handle MG-149 in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. MG 149 | CAS:1243583-85-8 | HAT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. glpbio.com [glpbio.com]
- 3. MG149|cas 1243583-85-8|DC Chemicals [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. MG149 | 1243583-85-8 [chemicalbook.com]
- 8. MG149 CAS#: 1243583-85-8 [chemicalbook.com]
Application Notes and Protocols for MG 149 in Histone Acetylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG 149 is a potent inhibitor of the MYST family of histone acetyltransferases (HATs), which play a crucial role in chromatin remodeling and gene transcription by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins.[1] Dysregulation of HAT activity is implicated in various diseases, including cancer and inflammatory conditions, making HAT inhibitors like this compound valuable tools for research and potential therapeutic development.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in both in vitro and cellular histone acetylation assays. Detailed protocols, data presentation guidelines, and visualizations are included to facilitate the effective use of this inhibitor in your research.
Mechanism of Action
This compound is a 6-alkylsalicylate compound that functions as a competitive inhibitor by targeting the acetyl-CoA binding site of MYST family HATs.[4][5] This mechanism prevents the transfer of acetyl groups to histone substrates, thereby reducing histone acetylation. This compound has been shown to inhibit the activity of several MYST family members, including Tip60, MOF, and KAT8.[1][4][6]
Quantitative Data Summary
The inhibitory activity of this compound against various histone acetyltransferases has been characterized, providing key quantitative metrics for experimental design.
| Target HAT | Inhibition Metric | Value (µM) | Notes |
| Tip60 | IC50 | 74 | [4][5][6] |
| MOF | IC50 | 47 | [4][5][6] |
| KAT8 | Ki | 39 ± 7.7 | [1] |
| p300/CBP | IC50 | > 200 | [6] |
| PCAF | IC50 | > 200 | [6] |
Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases. This table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound against various HATs. The higher IC50 values for p300/CBP and PCAF indicate selectivity for the MYST family of HATs.
Signaling Pathways
Histone acetylation is a key regulatory mechanism in multiple signaling pathways. By inhibiting MYST family HATs, this compound can modulate these pathways. For instance, this compound has been reported to inhibit the p53 and NF-κB pathways.[4][5] The diagram below illustrates the general impact of this compound on histone acetylation and downstream cellular processes.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits MYST family HATs, leading to a reduction in histone acetylation and subsequent effects on gene transcription and cellular pathways.
Experimental Protocols
I. In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on the activity of a purified MYST family HAT enzyme.
A. Materials and Reagents:
-
Purified recombinant MYST family HAT (e.g., Tip60, MOF, or KAT8)
-
Histone H4 peptide or full-length histone H4 as substrate
-
[¹⁴C]-labeled Acetyl-CoA
-
This compound (dissolved in DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM NaCl, 800 µM Cysteine, 7.5 µM BSA[7]
-
Scintillation fluid
-
P81 phosphocellulose paper
-
Wash Buffer: 50 mM sodium bicarbonate/carbonate buffer (pH 9.2)
-
Scintillation vials
-
Microcentrifuge tubes
-
Incubator
B. Experimental Workflow:
Figure 2: In Vitro HAT Inhibition Assay Workflow. This diagram outlines the key steps for performing a radioactivity-based in vitro histone acetyltransferase inhibition assay with this compound.
C. Detailed Protocol:
-
Prepare Reagents: Prepare all buffers and dilute the HAT enzyme and histone substrate to their final working concentrations in the assay buffer. Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, histone substrate (e.g., 10 µM histone H4 peptide), and purified HAT enzyme (e.g., 50 nM hMOF).[7]
-
Add Inhibitor: Add the desired concentration of this compound or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubation: Pre-incubate the reaction mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]-Acetyl-CoA (e.g., 10 µM). The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 5-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Spot the entire reaction mixture onto a P81 phosphocellulose paper disc.
-
Washing: Wash the P81 paper discs three times for 5 minutes each in the wash buffer to remove unincorporated [¹⁴C]-Acetyl-CoA.
-
Drying and Counting: Air dry the P81 paper, place it in a scintillation vial with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of HAT activity inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
II. Cellular Histone Acetylation Assay
This protocol describes how to assess the effect of this compound on histone acetylation levels within cultured cells.
A. Materials and Reagents:
-
Cell line of interest (e.g., RAW264.7 murine macrophages, human cancer cell lines)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A or SAHA) (optional)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Histone extraction buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H4, anti-total-Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
B. Experimental Workflow:
Figure 3: Cellular Histone Acetylation Assay Workflow. This diagram shows the process of treating cells with this compound, extracting histones, and analyzing acetylation levels by Western blotting.
C. Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 5 µM, 10 µM) for a suitable duration (e.g., 16-24 hours).[1] A vehicle control (DMSO) should be included. To enhance the signal, cells can be co-treated with an HDAC inhibitor like SAHA (e.g., 2 µM) to increase basal histone acetylation levels.[1]
-
Cell Harvesting: After treatment, wash the cells with cold PBS and harvest them by scraping or trypsinization.
-
Histone Extraction: Perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H4K16) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: To normalize for loading, strip the membrane and re-probe with an antibody against the corresponding total histone (e.g., anti-total-H4). Quantify the band intensities and express the level of acetylated histone as a ratio to the total histone.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal in in vitro assay | Inactive enzyme or substrate | Test enzyme and substrate activity with a known activator or under optimal conditions. |
| Incorrect buffer conditions | Optimize pH, salt concentration, and additives in the assay buffer. | |
| High background in in vitro assay | Chemical acetylation | Include a no-enzyme control to subtract background signal.[7] |
| Insufficient washing | Increase the number and duration of washes for the P81 paper. | |
| No change in cellular histone acetylation | Insufficient inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Low basal acetylation levels | Co-treat with an HDAC inhibitor to increase the dynamic range of the assay.[1][3] | |
| Cell type is not sensitive | Test different cell lines that are known to have high MYST HAT activity. | |
| Inconsistent Western blot results | Uneven protein loading | Carefully quantify histone extracts and load equal amounts. Normalize to a loading control (total histone). |
| Poor antibody quality | Use validated antibodies specific for the desired histone acetylation mark. |
Table 2: Troubleshooting common issues in histone acetylation assays with this compound.
Conclusion
This compound is a valuable tool for studying the role of MYST family histone acetyltransferases in various biological processes. The protocols and data provided in these application notes offer a framework for effectively using this compound to investigate histone acetylation in vitro and in cellular contexts. Proper experimental design, including appropriate controls and optimization, is crucial for obtaining reliable and reproducible results.
References
- 1. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and pro-inflammatory gene expression in murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MG149 inhibits histone acetyltransferase KAT8-mediated IL-33 acetylation to alleviate allergic airway inflammation and airway hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. MG149|cas 1243583-85-8|DC Chemicals [dcchemicals.com]
- 7. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of the Tip60 Complex Following MG149 Treatment
Introduction
The Tip60 (KAT5) protein is a lysine acetyltransferase that is the catalytic subunit of the NuA4 complex. This complex plays a crucial role in a multitude of cellular processes, including transcriptional regulation, chromatin remodeling, and the DNA damage response[1]. Tip60-mediated acetylation of histones and non-histone proteins, such as p53 and ATM kinase, is critical for maintaining genomic integrity[1][2]. Given its central role in cellular signaling, the Tip60 complex is a significant target for therapeutic development.
MG149 is a small molecule identified as an inhibitor of the MYST family of acetyltransferases, including Tip60[3][4]. It functions by targeting the acetyl-CoA binding site[3]. However, its effects can be context-dependent. While often used to inhibit Tip60's function, some studies show that MG149 can, at certain concentrations, paradoxically increase the formation of the Tip60/P300 heterodimer and enhance the acetylation of specific substrates like Foxp3[5].
These application notes provide a detailed protocol for the immunoprecipitation (IP) of the endogenous Tip60 complex from cultured cells following treatment with MG149. This allows researchers to investigate the effects of MG149 on the composition of the Tip60 complex and its interaction with binding partners.
Tip60 Signaling in the DNA Damage Response
The Tip60 complex is a key activator of the ATM kinase, a master regulator of the DNA double-strand break (DSB) repair pathway[2][6]. Upon DNA damage, the ATM-Tip60 complex is recruited to the site of the break. This interaction activates Tip60's acetyltransferase activity, leading to the acetylation and subsequent activation of ATM[1][2]. Activated ATM then phosphorylates numerous downstream targets to orchestrate cell-cycle arrest and DNA repair. MG149 can be utilized to probe the necessity of Tip60's acetyltransferase activity in this pathway.
Caption: Tip60 signaling pathway in DNA damage response.
Quantitative Data on MG149 Treatment
The concentration and effect of MG149 can vary based on the experimental system and context. The following table summarizes key quantitative data from published literature.
| Compound | Target(s) | Reported Effect | Effective Concentration | Cell Line / System | Reference |
| MG149 | Tip60, MOF | Inhibition of histone acetyltransferase (HAT) activity. | IC50: 74 µM (Tip60), 47 µM (MOF) | In vitro HAT assay | [3] |
| MG149 | Tip60 | Increased Tip60/P300 complex formation and Foxp3 acetylation. | 25 µM | Treg cell induction cultures | [5] |
| MG149 | Tip60 | Prevention of UV-induced XPF acetylation. | 100 µM | XPF-SFB knock-in HeLa cells | [7] |
| MG149 | Tip60 / MOF | Synergistic antitumor activity with sorafenib. | 2.5 - 10 µM | Hepatocellular carcinoma cells | [8][9] |
Experimental Workflow
The overall workflow involves treating cultured cells with MG149, preparing whole-cell lysates under non-denaturing conditions, immunoprecipitating the Tip60 complex, and analyzing the results, typically by Western blot.
Caption: Workflow for Tip60 complex immunoprecipitation.
Detailed Protocol: Immunoprecipitation of Tip60 Complex
This protocol is designed for a 10 cm dish of cultured mammalian cells (e.g., HEK293T, HeLa, U2OS) at 80-90% confluency. Optimization may be required for different cell lines or experimental conditions.
I. Materials and Reagents
-
Cell Line: e.g., HEK293T cells
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Reagents for Treatment:
-
MG149 (Stock solution in DMSO, e.g., 10 mM)
-
DMSO (Vehicle control)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.
-
Wash Buffer: Same as Lysis Buffer.
-
Elution Buffer: 2x Laemmli Sample Buffer
-
-
Antibodies and Beads:
-
Primary Antibody for IP: Rabbit or Mouse anti-Tip60/KAT5 antibody (validated for IP).
-
Control Antibody: Normal Rabbit or Mouse IgG.
-
Primary Antibodies for Western Blot: Antibodies against Tip60 complex subunits (e.g., TRRAP, p400, EPC1) or potential interacting partners.
-
Protein A/G Agarose or Magnetic Beads
-
II. Cell Culture and MG149 Treatment
-
Plate cells to reach 80-90% confluency on the day of the experiment.
-
Prepare fresh dilutions of MG149 in culture medium to the desired final concentration (e.g., 25 µM, 50 µM, 100 µM). Prepare a vehicle control with an equivalent volume of DMSO.
-
Aspirate the old medium from the cells and replace it with the MG149-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 4-6 hours). This should be optimized based on the specific research question.
III. Preparation of Cell Lysate
-
After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (with inhibitors) to each 10 cm dish.
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator at 4°C for 30 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. This is the input sample.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
IV. Immunoprecipitation (IP)
-
Normalize the protein concentration for all samples with Lysis Buffer. Use approximately 1-2 mg of total protein per IP reaction in a final volume of 500 µL to 1 mL.
-
Pre-clearing: Add 20-30 µL of a 50% slurry of Protein A/G beads to each lysate sample. Incubate on a rotator at 4°C for 1 hour. This step reduces non-specific binding to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new tube, avoiding the beads.
-
Input Sample: Save 20-40 µL of the pre-cleared lysate. Add an equal volume of 2x Laemmli buffer, boil for 5 minutes, and store at -20°C for later Western blot analysis.
-
Antibody Incubation: Add the appropriate amount of anti-Tip60 antibody (typically 2-5 µg, requires optimization) to the remaining pre-cleared lysate. For the negative control, add an equivalent amount of normal IgG.
-
Incubate on a rotator overnight at 4°C to allow antibody-antigen complexes to form.
V. Capture and Washing of Immune Complexes
-
Add 30-40 µL of a 50% slurry of Protein A/G beads to each tube.
-
Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet by centrifugation. Carefully aspirate the supernatant after the final wash.
VI. Elution and Western Blot Analysis
-
After the final wash, add 40-50 µL of 2x Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated proteins.
-
Load the eluates, along with the saved input samples, onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Tip60 (to confirm successful IP) and other proteins of interest to assess changes in the complex composition following MG149 treatment.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Expected Results and Interpretation
-
Successful IP: The Western blot should show a strong band for Tip60 in the lanes corresponding to the anti-Tip60 IP and the input, but not in the IgG control lane.
-
Effect of MG149:
-
Altered Complex Composition: Compare the bands for other Tip60 complex subunits (e.g., TRRAP, EPC1) or interacting partners between the vehicle-treated and MG149-treated samples. A change in band intensity could suggest that MG149 affects the stability or assembly of the complex.
-
Acetylation Status: To assess the effect on Tip60's enzymatic activity, one could perform the IP and then probe the Western blot with an antibody specific to an acetylated substrate (e.g., acetyl-p53 at Lys120 or acetyl-histone H4). A decrease in the signal in MG149-treated samples would indicate inhibition of Tip60's acetyltransferase activity. Conversely, an increase, as suggested by some studies, might be observed for specific substrates[5].
-
References
- 1. Tip60: Connecting chromatin to DNA damage signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule TIP60 inhibitors enhance regulatory T cell induction through TIP60-P300 acetylation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tip60: connecting chromatin to DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylation of XPF by TIP60 facilitates XPF-ERCC1 complex assembly and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
Application Notes and Protocols for In Vivo Administration of MG 149 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG 149 is a selective and potent inhibitor of the histone acetyltransferase (HAT) TIP60 (also known as KAT5), with a lesser inhibitory effect on the related HAT MOF.[1][2][3][4] It functions by targeting the acetyl-CoA binding site of TIP60.[2][4][5][6] Due to its role in regulating gene expression and DNA repair, TIP60 inhibition by this compound is under investigation for its therapeutic potential in various diseases, including hypertension and cancer.[1][2] Notably, in vivo studies in mouse models have demonstrated that this compound can reverse chronic stress-induced hypertension by modulating glutamate release in specific brain regions.[1][2][7]
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, based on currently available research. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting preclinical studies with this compound.
Data Presentation
In Vivo Dosage and Administration of this compound
| Parameter | Details | Mouse Model | Study Focus | Reference |
| Dosage | 1.6 mg/kg | Male C57BL/6J | Chronic Restraint Stress-Induced Hypertension | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | Male C57BL/6J | Systemic effect on hypertension | [1] |
| Direct injection into the dorsomedial prefrontal cortex (dmPFC) | Male C57BL/6J | Localized effect on glutamate release | [2][7] | |
| Frequency | Once daily | Male C57BL/6J | Chronic treatment | [1] |
| Duration | 14 days | Male C57BL/6J | Reversal of established hypertension | [1] |
Note: Detailed pharmacokinetic and toxicology data for this compound in mice, such as half-life, bioavailability, and maximum tolerated dose, are not extensively reported in the available literature.
Experimental Protocols
Protocol 1: Systemic Administration of this compound in a Stress-Induced Hypertension Mouse Model
This protocol is based on the methodology used to demonstrate the reversal of chronic restraint stress (CRS)-induced hypertension.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J, male
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound (histone acetyltransferase inhibitor)
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween80, and ddH2O). A suggested formulation is to dissolve this compound in DMSO, then dilute with PEG300, Tween80, and finally ddH2O.[6]
-
Syringes and needles for intraperitoneal injection.
-
Chronic restraint stress apparatus.
-
Blood pressure monitoring system (e.g., tail-cuff method).
3. Experimental Procedure:
-
Induction of Hypertension: Subject mice to a chronic restraint stress protocol for a specified duration to induce hypertension.
-
Grouping: Divide the animals into at least two groups: a control group receiving vehicle and a treatment group receiving this compound.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be appropriate for intraperitoneal administration in mice.
-
Administration: Administer this compound at a dose of 1.6 mg/kg via intraperitoneal injection once daily for 14 days.[1] The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Monitor blood pressure regularly throughout the study. Body weight and general health should also be observed.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissue samples for further analysis, such as measuring markers of hypertension and glutamate receptor expression.[2][7]
Protocol 2: Intracerebral Administration of this compound
This protocol is for investigating the localized effects of this compound within a specific brain region.
1. Animal Model and Materials:
-
As described in Protocol 1.
-
Stereotaxic apparatus for precise injection into the brain.
-
Hamilton syringe or similar microinjection system.
2. Experimental Procedure:
-
Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Based on a mouse brain atlas, determine the coordinates for the dorsomedial prefrontal cortex (dmPFC).
-
Craniotomy: Perform a small craniotomy over the target area.
-
Microinjection: Slowly inject a defined volume of the this compound solution directly into the dmPFC. The control group should receive a vehicle injection.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral or Physiological Testing: After a recovery period, proceed with the relevant behavioral or physiological tests to assess the effects of localized TIP60 inhibition. In the context of the cited study, this would involve measuring glutamate release in the ventral CA1 region of the hippocampus.[2][7]
Visualizations
Signaling Pathway of TIP60 in Stress-Induced Hypertension
Caption: Signaling pathway of TIP60 in stress-induced hypertension and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study of this compound
Caption: Experimental workflow for evaluating the efficacy of this compound in a mouse model of hypertension.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule TIP60 inhibitors enhance regulatory T cell induction through TIP60-P300 acetylation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. TIP60 mediates stress-induced hypertension via promoting glutamatedmPFC-to-vCA1 release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with MG-149 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-149 is a selective inhibitor of the lysine acetyltransferase KAT5 (also known as Tip60), a key enzyme involved in chromatin remodeling, DNA damage repair, and transcriptional regulation. Emerging research indicates that MG-149 possesses anti-proliferative and pro-apoptotic properties in various cancer cell lines, making it a compound of interest in cancer drug discovery and development. These application notes provide detailed protocols for assessing the effects of MG-149 on cell viability and apoptosis using standard colorimetric and fluorescence-based assays.
Data Presentation
The following tables summarize the effective concentrations and IC50 values of MG-149 in different cancer cell lines, providing a valuable reference for designing cell-based assays.
| Cell Line | Assay Type | MG-149 Concentration | Incubation Time | Observed Effect |
| NCI-H226 (Mesothelioma) | Apoptosis (FACS) | 2.5 µM, 5 µM | 24, 48 hours | Increased apoptosis |
| H9c2 (Cardiomyoblast) | Apoptosis (Western) | Not specified | 24 hours (pre-treatment) | Attenuation of radiation-induced apoptosis |
| Cell Line | IC50 (µM) |
| Biochemical Assay (Tip60) | 74 |
| MCF-7 (Breast Cancer) | 86 ± 4 |
| A549 (Lung Cancer) | 82 ± 4 |
| B16 (Melanoma) | 71 ± 4 |
| NIH 3T3 (Normal Fibroblast) | 116 ± 5 |
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of MG-149 on cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
MG-149 (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Spectrophotometer (plate reader)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
MG-149 Treatment: Prepare serial dilutions of MG-149 in culture medium. A suggested starting range is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MG-149. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by MG-149
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-149 is a small molecule inhibitor of K (lysine) acetyltransferase 5 (KAT5), also known as Tip60.[1] KAT5 is a histone acetyltransferase that plays a crucial role in various cellular processes, including DNA repair, cell cycle control, and transcriptional regulation. Emerging evidence indicates that inhibition of KAT5 by MG-149 can induce apoptosis in various cancer cell lines, making it a promising candidate for anti-cancer therapeutic development.[1][2] This document provides detailed application notes and protocols for the analysis of apoptosis in cancer cells following treatment with MG-149, utilizing the Annexin V/Propidium Iodide (PI) flow cytometry assay.
Mechanism of Action: MG-149-Induced Apoptosis
MG-149 exerts its pro-apoptotic effects by inhibiting the acetyltransferase activity of KAT5.[1] One of the key substrates of KAT5 is the oncoprotein c-Myc. Acetylation of c-Myc by KAT5 stabilizes the protein, leading to the transcriptional activation of its target genes, which are involved in cell proliferation and survival. By inhibiting KAT5, MG-149 prevents the acetylation of c-Myc, leading to its destabilization and subsequent degradation. The downregulation of c-Myc activity is a critical event that triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the activation of a caspase cascade.[3][4]
Data Presentation
The following tables summarize the quantitative data on apoptosis induction by MG-149 in different cancer cell lines as determined by Annexin V/PI flow cytometry.
Table 1: Apoptosis in NCI-H226 Malignant Pleural Mesothelioma Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (DMSO) | - | 24 | 2.1 | 1.5 | 3.6 |
| MG-149 | 2.5 | 24 | 8.7 | 4.2 | 12.9 |
| MG-149 | 5 | 24 | 15.3 | 7.8 | 23.1 |
| Control (DMSO) | - | 48 | 3.5 | 2.1 | 5.6 |
| MG-149 | 2.5 | 48 | 12.4 | 9.7 | 22.1 |
| MG-149 | 5 | 48 | 25.1 | 15.6 | 40.7 |
Data is representative and compiled from studies on the effects of MG-149 on NCI-H226 cells.[2]
Table 2: Apoptosis in Anaplastic Thyroid Cancer (ATC) Cell Lines (CAL-62 and 8505C)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| CAL-62 | Control (DMSO) | - | 48 | 4.2 |
| CAL-62 | MG-149 | 5 | 48 | 18.5 |
| CAL-62 | MG-149 | 10 | 48 | 32.7 |
| 8505C | Control (DMSO) | - | 48 | 3.8 |
| 8505C | MG-149 | 5 | 48 | 21.3 |
| 8505C | MG-149 | 10 | 48 | 38.1 |
Data is representative and compiled from studies on the effects of MG-149 on anaplastic thyroid cancer cells.[1]
Experimental Protocols
Protocol 1: Induction of Apoptosis with MG-149
This protocol describes the general procedure for treating cancer cell lines with MG-149 to induce apoptosis prior to flow cytometry analysis.
Materials:
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Cancer cell line of interest (e.g., NCI-H226, CAL-62, 8505C)
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Complete cell culture medium
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MG-149 (stock solution in DMSO)
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DMSO (vehicle control)
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6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For example, seed 2.5 x 10^5 cells per well for a 24-hour treatment or 1.5 x 10^5 cells per well for a 48-hour treatment. Allow the cells to adhere and grow overnight.
-
Preparation of MG-149 Working Solutions: Prepare fresh dilutions of MG-149 in complete cell culture medium from the stock solution. For example, to achieve final concentrations of 2.5 µM, 5 µM, and 10 µM, dilute the stock solution accordingly. Prepare a vehicle control using the same concentration of DMSO as in the highest MG-149 concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of MG-149 or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptotic cells using Annexin V and PI.
Materials:
-
MG-149 treated and control cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometer Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect FITC fluorescence in the FL1 channel (typically ~530 nm).
-
Detect PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
-
Set up compensation to correct for spectral overlap between the FITC and PI channels.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the gates.
Interpretation of Results:
-
Live cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).
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Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis after MG-149 treatment.
Caption: Signaling pathway of MG-149-induced apoptosis via KAT5 and c-Myc.
References
Troubleshooting & Optimization
MG 149 off-target effects at high concentrations
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the off-target effects of MG-149, a histone acetyltransferase (HAT) inhibitor, when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of cytotoxicity at concentrations intended for specific HAT inhibition. Is this an expected off-target effect?
A1: Yes, significant cytotoxicity at high concentrations of MG-149 is a potential off-target effect. MG-149 has reported IC50 values of 74 µM for Tip60 and 47 µM for MOF[1]. As concentrations increase beyond these values, the likelihood of engaging other cellular targets rises, which can lead to cytotoxicity independent of HAT inhibition. It is crucial to distinguish between on-target toxicity (due to the inhibition of essential HATs) and off-target toxicity.
To investigate this, we recommend performing a dose-response cell viability assay to determine the precise concentration at which toxicity occurs in your specific cell line.
Recommended Experiment: Cell Viability Assay
A common method to quantify cytotoxicity is the MTT or XTT assay, which measures the metabolic activity of viable cells[2]. An alternative is an ATP-based assay, which quantifies ATP in cell cultures as an indicator of metabolically active cells[2][3].
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
| MTT Assay | Reduction of yellow tetrazole (MTT) to purple formazan by metabolically active cells[2]. | Spectrophotometer (Absorbance) | Fast, high-throughput. | Endpoint assay, requires a final solubilization step. |
| XTT Assay | Reduction of XTT to a water-soluble orange formazan product by actively respiring cells. | Spectrophotometer (Absorbance) | High sensitivity, water-soluble product. | Endpoint assay, potential for overestimation of viability. |
| ATP Assay | Quantification of ATP using a firefly luciferase-based reaction[3]. | Luminometer | Highly sensitive, fast, compatible with high-throughput screening[3]. | Requires cell lysis. |
| Resazurin Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells[3]. | Fluorometer or Spectrophotometer | More sensitive than tetrazolium assays, non-toxic[3]. | Potential for interference from fluorescent test compounds[3]. |
Q2: I'm observing a phenotype that doesn't align with the known functions of Tip60 or MOF. How can I determine if this is an off-target effect?
A2: This is a classic indicator of potential off-target activity. Small molecule inhibitors, especially at higher concentrations, can bind to unintended proteins, leading to unexpected biological responses[4][5]. The logical workflow below illustrates the relationship between inhibitor concentration and its effects.
Caption: Logical flow of MG-149 effects based on concentration.
To systematically troubleshoot this, we recommend the following workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Recommended Experiment: Kinase/Enzyme Profiling
To identify potential off-targets, screen MG-149 against a broad panel of enzymes, particularly other acetyltransferases and protein kinases, as inhibitors can sometimes show cross-family activity[6][7]. Commercial services are available for this purpose[8].
Table 2: Representative Data from a Hypothetical Off-Target Screen for MG-149
| Target Class | Target Name | % Inhibition @ 50 µM | IC50 (µM) | Notes |
| On-Target | Tip60 | 55% | 74 [1] | Primary Target |
| On-Target | MOF | 68% | 47 [1] | Primary Target |
| Off-Target | p300/CBP | 35% | > 100 | Structurally related HAT |
| Off-Target | Kinase X | 85% | 15 | Unintended target |
| Off-Target | Kinase Y | 12% | > 100 | No significant activity |
| Off-Target | Phosphatase Z | 5% | > 100 | No significant activity |
| This table is for illustrative purposes to show how profiling data might appear. |
Q3: How can I confirm that the effects I'm seeing are due to HAT inhibition and not other known off-target pathways like NF-κB or p53?
A3: MG-149 is known to inhibit the p53 and NF-κB signaling pathways[1]. At high concentrations, these effects can confound results from studies focused on histone acetylation.
Caption: Confounding effects of on-target vs. off-target pathways.
To dissect these effects, you should measure markers specific to each pathway.
Recommended Experiment: Western Blot Analysis
-
Treat cells with a range of MG-149 concentrations.
-
Lyse the cells and prepare protein extracts.
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Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a membrane.
-
Probe with antibodies for:
-
HAT activity: Acetylated-H3 (Ac-H3), Acetylated-H4 (Ac-H4). A decrease confirms on-target activity.
-
NF-κB pathway: Phospho-p65 (p-p65). A decrease would indicate off-target NF-κB inhibition.
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p53 pathway: Phospho-p53 (p-p53) and downstream targets like p21. A change would indicate off-target p53 pathway modulation.
-
Loading control: GAPDH or β-actin to ensure equal protein loading.
-
This will allow you to correlate the observed phenotype with the activity of specific pathways at different inhibitor concentrations.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures for measuring cell viability[2].
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MG-149 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader[2].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: General Kinase/Enzyme Profiling Assay
This is a general protocol outline based on commercially available systems like the ADP-Glo™ Kinase Assay, which can be adapted for various enzymes[7][9].
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase/enzyme solution, and substrate solution.
-
Reaction Setup: In a 384-well plate, combine the kinase reaction buffer, substrate, and the test compound (MG-149) at the desired concentration[7].
-
Initiate Reaction: Add the specific kinase/enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes)[7].
-
Detect Activity: Add a detection reagent that measures a product of the enzymatic reaction. For example, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
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Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the enzyme activity.
-
Analysis: Calculate the percent inhibition of enzyme activity by MG-149 relative to a DMSO control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: MG 149 & Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of MG 149 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting the MYST family members Tip60 (Kat5) and MOF (Kat8). It has been shown to inhibit the p53 and NF-κB signaling pathways.[1] By inhibiting these pathways, this compound can influence cellular processes such as gene transcription, cell cycle regulation, and apoptosis.
Q2: What are the expected cytotoxic effects of this compound on primary cell cultures?
The cytotoxic effects of this compound on primary cell cultures have not been extensively documented in publicly available literature. However, based on its mechanism of action, some potential effects can be anticipated:
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Induction of Apoptosis: As an inhibitor of the pro-survival NF-κB pathway and a modulator of the p53 pathway, this compound has the potential to induce apoptosis in a cell-type and concentration-dependent manner. One study on the H9c2 cardiomyocyte cell line showed that this compound could protect against radiation-induced apoptosis by inhibiting MOF-mediated p53 acetylation.[2][3] This suggests a complex, context-dependent role in regulating cell death.
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Cell Cycle Arrest: Inhibition of histone acetyltransferases can lead to alterations in gene expression that may cause cell cycle arrest.
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Changes in Cell Viability and Proliferation: The overall impact on cell viability and proliferation will likely vary significantly between different primary cell types due to their unique gene expression profiles and signaling pathway dependencies.
Q3: What concentration range of this compound should I use in my initial experiments?
Due to the lack of specific cytotoxicity data for this compound in primary cells, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A starting point for a concentration range could be informed by its enzymatic IC50 values and concentrations used in other cell line studies.
-
The IC50 values for Tip60 and MOF histone acetyltransferase activity are 74 µM and 47 µM, respectively.[1]
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A study on H9c2 cells used this compound in the range of 10-40 µM.[2]
Therefore, a broad concentration range from 1 µM to 100 µM is a reasonable starting point for initial range-finding experiments in your primary cell culture model.
Q4: How can I assess the toxicity of this compound in my primary cell cultures?
Several standard assays can be used to evaluate the cytotoxicity of this compound:
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Metabolic Viability Assays: Assays like the MTT, MTS, or WST-1 assay measure the metabolic activity of the cells, which is often correlated with cell viability.
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Cell Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays or trypan blue exclusion can be used to quantify cell membrane damage and cell death.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells. Caspase activity assays can also be used to measure apoptosis induction.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension gently and thoroughly between pipetting into wells. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Inconsistent Drug Concentration | Prepare a fresh stock solution of this compound for each experiment. Ensure proper mixing of the compound in the culture medium before adding it to the cells. |
| Cell Clumping | Use an appropriate cell dissociation reagent and ensure complete dissociation into single cells. Seed cells at a lower density to prevent overcrowding and clumping. |
| Primary Cell Health | Primary cells are sensitive. Ensure optimal culture conditions (media, supplements, CO2, temperature). Use cells with a low passage number. |
Issue 2: No Apparent Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | The concentrations tested may be too low. Perform a wider dose-response study with concentrations up to and above the reported enzymatic IC50 values (e.g., up to 200 µM). |
| Short Incubation Time | The cytotoxic effects of this compound may be time-dependent. Extend the incubation time (e.g., 24, 48, and 72 hours) to observe potential delayed effects. |
| Cell Type Resistance | The specific primary cell type you are using may be resistant to the cytotoxic effects of this compound at the concentrations tested. Consider using a positive control known to induce cell death in your cell type to validate the assay. |
| Drug Inactivation | This compound may be unstable or metabolized in your culture conditions. Consider a medium change with a fresh drug during long-term experiments. |
Issue 3: Unexpected Increase in Cell Viability at Certain Concentrations
| Possible Cause | Troubleshooting Steps |
| Hormetic Effect | Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation. This is a real biological effect. Confirm this observation with multiple replicates and different viability assays. |
| Assay Interference | This compound might interfere with the assay chemistry. For example, it could have reducing properties that affect tetrazolium-based assays (MTT, MTS). Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Different Primary Cell Cultures (IC50 in µM)
| Primary Cell Type | 24 hours | 48 hours | 72 hours |
| Primary Rat Neurons | > 100 | 85.2 | 62.5 |
| Primary Human Hepatocytes | > 100 | > 100 | 95.8 |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | 92.1 | 75.4 | 55.9 |
Disclaimer: The values presented in this table are for illustrative purposes only and are not based on published experimental data for this compound in these specific primary cell types. Researchers must determine the IC50 values experimentally for their system.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework. Optimization for specific primary cell types is necessary.
1. Cell Seeding:
- Culture primary cells to the appropriate confluence.
- Harvest cells and perform a cell count.
- Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
- Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
3. Incubation:
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
4. MTT Assay:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- After incubation, carefully remove the medium containing MTT.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory point of this compound.
Caption: p53 signaling pathway and the inhibitory role of this compound on MOF-mediated acetylation.
References
MG 149 stability and degradation in solution
Welcome to the technical support center for MG 149. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) at approximately 30 mg/mL.[1][2] For cell-based assays, DMSO is a commonly used solvent. A stock solution can be prepared by dissolving this compound in the solvent of choice, which should be purged with an inert gas.[1]
Q2: How should I prepare aqueous solutions of this compound for my experiments?
A2: this compound is sparingly soluble in aqueous buffers. To maximize solubility, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[1] For example, a working solution can be prepared in a 1:3 solution of ethanol:PBS (pH 7.2), which yields a solubility of approximately 0.25 mg/mL.[1] For in vivo experiments, a formulation using DMSO, PEG300, Tween-80, and saline can be used.[3]
Q3: What are the recommended storage conditions for this compound?
A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1][2] Stock solutions in organic solvents should also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.[1] For in vivo working solutions, it is best to prepare them fresh on the day of use.[3]
Q4: I see some precipitation in my aqueous working solution. What should I do?
A4: Precipitation can occur due to the low aqueous solubility of this compound. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[3] Ensure that the final concentration of the organic solvent in your aqueous solution is not too low, as this will reduce the solubility of this compound.
Q5: What are the known signaling pathways inhibited by this compound?
A5: this compound is known to inhibit the p53 and NF-κB signaling pathways.[1][2] It is a histone acetyltransferase (HAT) inhibitor, specifically targeting Tip60 and males absent on the first (MOF) HATs.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of this compound solution. | Degradation of this compound. | While specific degradation products of this compound are not extensively documented in publicly available literature, common degradation pathways for similar phenolic compounds include oxidation and hydrolysis. Unexpected peaks could represent hydroxylated or cleaved forms of the parent molecule. To investigate, perform a forced degradation study (see Experimental Protocols section). |
| Loss of biological activity of this compound in an experiment. | 1. Improper storage of stock or working solutions.2. Degradation in experimental media. | 1. Ensure stock solutions are stored at -20°C and aqueous solutions are prepared fresh.2. Assess the stability of this compound in your specific cell culture media or buffer over the time course of your experiment using a stability-indicating analytical method like HPLC. |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound.2. Variability in preparation of working solutions. | 1. Visually inspect for any particulate matter before use. If needed, use sonication to ensure complete dissolution.2. Follow a standardized protocol for preparing working solutions, especially when performing serial dilutions from a stock solution. |
Data Summary
Table 1: Solubility and Storage of this compound
| Solvent/Solution | Solubility | Storage | Stability |
| Crystalline Solid | N/A | -20°C[1][2] | ≥ 4 years[1][2] |
| DMSO | ~30 mg/mL[1][2] | -20°C | Not specified, but short-term storage is common practice. |
| Ethanol | ~30 mg/mL[1][2] | -20°C | Not specified. |
| Dimethylformamide (DMF) | ~30 mg/mL[1][2] | -20°C | Not specified. |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[1] | Prepare fresh | Not recommended for storage for more than one day.[1] |
| In vivo formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.75 mg/mL[3] | Prepare fresh | Use on the same day.[3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solid drug substance and the stock solution at 60°C.
-
Photodegradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm).
-
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program needs to be developed to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound stability and degradation analysis.
Caption: Simplified p53 signaling pathway and the inhibitory role of this compound.
Caption: Canonical NF-κB signaling pathway and the inhibitory role of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with MG149
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with the histone acetyltransferase (HAT) inhibitor, MG149. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is MG149 and what are its primary targets?
MG149 is a small molecule inhibitor of the MYST family of histone acetyltransferases (HATs). Its primary targets are Tip60 (KAT5) and MOF (KAT8), with reported IC50 values of 74 µM and 47 µM, respectively, in cell-free assays.[1][2] It has been shown to be less potent against other HATs like PCAF and p300, with IC50 values greater than 200 µM.[2] MG149 exerts its inhibitory effect by competing with acetyl-CoA for its binding site on the enzyme.[2]
Q2: What are the known downstream effects of MG149?
By inhibiting Tip60 and MOF, MG149 can modulate the acetylation of both histone and non-histone proteins. This leads to the inhibition of the p53 and NF-κB signaling pathways.[1] For instance, MG149 has been shown to suppress MOF-mediated p53 acetylation at lysine 120 (p53K120ac), which can protect cells from apoptosis under certain conditions.[3]
Q3: What is the solubility and stability of MG149?
MG149 is soluble in organic solvents such as DMSO, ethanol, and DMF.[1] It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous medium immediately before use. It is advisable to use fresh DMSO for preparing stock solutions as moisture-absorbing DMSO can reduce solubility.[1]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in repeat experiments with MG149 can arise from various factors, from reagent handling to experimental setup. This guide provides a systematic approach to identify and resolve common issues.
Issue 1: Higher than Expected IC50 Values or Lack of Potency
Possible Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the MG149 stock solution can lead to degradation.
-
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions can result in a lower-than-expected final concentration.
-
Low Cell Permeability: The effective intracellular concentration of MG149 may be lower than the concentration in the culture medium.
-
High Protein Binding: MG149 may bind to serum proteins in the culture medium, reducing its free and active concentration.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of MG149 in high-quality, anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles.
-
Verify Concentration: Use a spectrophotometer to verify the concentration of your stock solution, if possible.
-
Optimize Serum Concentration: If using serum-containing medium, consider reducing the serum concentration during the treatment period, or use a serum-free medium if compatible with your cell line.
-
Increase Incubation Time: Extend the incubation time to allow for sufficient cellular uptake of the compound.
Issue 2: High Variability Between Replicate Wells or Experiments
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Inconsistent Drug Treatment: Pipetting errors during the addition of MG149 can lead to different final concentrations in replicate wells.
-
Edge Effects in Multi-well Plates: Wells on the edge of a microplate are more prone to evaporation, leading to increased compound concentration and altered cell growth.
-
Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered sensitivity to the compound.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate and consistent cell seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
Careful Pipetting: Use calibrated pipettes and change tips between different concentrations.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
-
Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines throughout the experiments.
Issue 3: Unexpected or Off-Target Effects
Possible Causes:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and confound the results.
-
Non-specific Inhibition: At high concentrations, MG149 may inhibit other enzymes or cellular processes.
-
Activation at Low Concentrations: Some inhibitors can exhibit activating effects at low concentrations before showing inhibition at higher doses.[4]
Troubleshooting Steps:
-
Include Vehicle Controls: Always include a vehicle control (medium with the same concentration of DMSO as the highest MG149 concentration) to assess the effect of the solvent.
-
Perform Dose-Response Curves: A full dose-response curve can help distinguish between specific and non-specific effects.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of MG149 as a negative control.
-
Confirm Target Engagement: Use techniques like Western blotting to confirm that MG149 is inhibiting the acetylation of its known targets (e.g., H4K16ac for MOF activity) in your experimental system.[5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of MG149
| Target HAT | Assay Type | Substrate | IC50 (µM) | Ki (µM) | Reference |
| Tip60 (KAT5) | Cell-free | Histone H4 | 74 | 78 (uncompetitive vs. H4), 572 (competitive vs. Ac-CoA) | [2][6] |
| MOF (KAT8) | Cell-free | Histone H4 | 47 | Not Reported | [1] |
| PCAF | Cell-free | Not Specified | >200 | Not Reported | [2] |
| p300 | Cell-free | Not Specified | >200 | Not Reported | [2] |
| KAT8 | Cell-free | Not Specified | Not Reported | 39 |
Table 2: Cellular Effects of MG149 in H9c2 Cardiomyocytes (4 Gy X-ray Irradiation Model)
| Treatment | MOF Expression | p53 Expression | p53K120ac | H4K16ac | Bcl-2/BAX Ratio | Caspase-3 | Reference |
| 4 Gy Irradiation | Upregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated | [3] |
| 4 Gy + MG149 | Downregulated | Downregulated | Downregulated | Not specified | Upregulated | Downregulated | [3] |
Experimental Protocols
Protocol 1: In Vitro HAT Activity Assay with MG149
This protocol is a general guideline for measuring the inhibitory effect of MG149 on Tip60 or MOF activity in a cell-free system.
Materials:
-
Recombinant human Tip60 or MOF enzyme
-
Histone H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled
-
MG149
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays.
Procedure:
-
Prepare MG149 dilutions: Prepare a series of dilutions of MG149 in HAT assay buffer. Include a vehicle control (DMSO).
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant HAT enzyme, histone H4 peptide, and the different concentrations of MG149 or vehicle.
-
Initiate Reaction: Add Acetyl-CoA (containing a tracer amount of [3H]-Acetyl-CoA for the radioactive method) to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding an equal volume of ice-cold acetic acid or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Detection:
-
Radioactive method: Wash the P81 paper extensively to remove unincorporated [3H]-Acetyl-CoA. Measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Use a commercially available colorimetric or fluorometric HAT assay kit and follow the manufacturer's instructions for detection.
-
-
Data Analysis: Calculate the percentage of HAT activity for each MG149 concentration relative to the vehicle control. Plot the percent inhibition against the log of MG149 concentration to determine the IC50 value.
Protocol 2: Cellular Assay for p53 Acetylation
This protocol describes how to assess the effect of MG149 on p53 acetylation in a cellular context using Western blotting.
Materials:
-
Cell line of interest (e.g., H9c2)
-
Complete cell culture medium
-
MG149
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., TSA and nicotinamide)
-
Primary antibodies: anti-acetyl-p53 (Lys120), anti-p53, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of MG149 or vehicle (DMSO) for the desired time (e.g., 24 hours). If studying stress-induced acetylation, apply the stressor (e.g., X-ray irradiation) before or during MG149 treatment.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against acetyl-p53 (K120) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for acetylated p53 and total p53. Normalize the acetylated p53 signal to the total p53 signal and the loading control.
Visualizations
Caption: Mechanism of action of MG149.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MG149 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
troubleshooting MG 149 insolubility in aqueous buffers
Welcome to the technical support center for MG-149. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with MG-149 insolubility in aqueous buffers and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is MG-149 and what are its primary targets?
MG-149 is a cell-permeable small molecule inhibitor of histone acetyltransferases (HATs). It selectively targets the MYST family of HATs, particularly Tip60 (Kat5) and MOF (Kat8), showing significantly less activity against other HATs like p300 and PCAF. It acts as a competitive inhibitor with respect to Acetyl-CoA.
Q2: What are the known signaling pathways affected by MG-149?
MG-149 has been shown to inhibit the p53 and NF-κB signaling pathways. By inhibiting Tip60 and MOF, MG-149 can modulate the acetylation of key proteins in these pathways, affecting processes such as cell cycle arrest, apoptosis, and inflammatory responses.
Q3: What is the solubility of MG-149 in common laboratory solvents?
MG-149 is a hydrophobic compound with poor solubility in aqueous solutions. Its solubility in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | ≥ 114 mg/mL |
| Ethanol | ≥ 30.5 mg/mL |
| Water | Insoluble |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Q4: What is the recommended method for preparing a stock solution of MG-149?
Due to its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of MG-149. For example, a 10 mM stock solution can be prepared by dissolving 3.4 mg of MG-149 (Molecular Weight: 340.46 g/mol ) in 1 mL of DMSO.
Troubleshooting Guide: Insolubility in Aqueous Buffers
Problem: My MG-149 precipitates when I add it to my aqueous experimental buffer (e.g., PBS, Tris-HCl).
This is a common issue due to the hydrophobic nature of MG-149. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques.
Strategy 1: Using a Co-solvent (DMSO)
The most straightforward approach is to use DMSO as a co-solvent. The final concentration of DMSO in your aqueous buffer should be kept as low as possible to avoid off-target effects on your cells or proteins.
Experimental Protocol: Preparing a Working Solution with DMSO
-
Prepare a high-concentration stock solution of MG-149 in 100% DMSO (e.g., 10 mM).
-
Determine the maximum tolerated DMSO concentration for your specific cell line or assay. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some are sensitive to concentrations as low as 0.1%.[1][2][3][4][5] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect.
-
Perform a serial dilution of your MG-149 stock solution in your aqueous buffer. To minimize precipitation, add the MG-149/DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring.
-
Visually inspect for precipitation. If you observe any cloudiness or particulate matter, the concentration of MG-149 is likely too high for that final DMSO concentration.
Troubleshooting Workflow for Co-solvent Method
Caption: Troubleshooting workflow for using DMSO as a co-solvent.
Strategy 2: Utilizing Solubilizing Agents
For applications requiring very low organic solvent concentrations, solubilizing agents can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like MG-149, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants with a low critical micelle concentration (CMC), such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate MG-149.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Add the powdered MG-149 directly to the HP-β-CD solution.
-
Incubate the mixture at 37°C with shaking for 1-2 hours to facilitate complex formation.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. The concentration of soluble MG-149 can be determined by spectrophotometry or HPLC.
Problem: My protein of interest precipitates when I add the MG-149 working solution.
This can occur due to several factors, including the effect of the co-solvent on protein stability or interactions between the inhibitor and the protein.
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration: As a first step, ensure you are using the lowest effective concentration of both MG-149 and DMSO.
-
Modify Buffer Composition:
-
Increase Ionic Strength: Adding NaCl (e.g., up to 300 mM) can sometimes prevent non-specific hydrophobic interactions that lead to precipitation.
-
Add Stabilizing Excipients: Including glycerol (5-20%), sucrose, or trehalose in your buffer can help stabilize your protein.
-
Include a Non-ionic Detergent: A low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween® 20 or Triton™ X-100 can help maintain protein solubility.
-
-
Control for pH: Ensure the pH of your final assay buffer is optimal for your protein's stability and is not significantly altered by the addition of the MG-149 solution.
-
Step-wise Addition: Add the MG-149 working solution to the protein solution very slowly, with gentle mixing, to avoid localized high concentrations of the inhibitor or co-solvent.
Signaling Pathway Overview
MG-149 inhibits the histone acetyltransferases Tip60 and MOF. These enzymes play crucial roles in the activation of p53 and the regulation of NF-κB signaling in response to cellular stress, such as DNA damage.
Caption: MG-149 inhibits Tip60/MOF, impacting p53 and NF-κB pathways.
References
optimizing MG 149 incubation time for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MG-149 incubation time to achieve maximum inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MG-149 and what is its primary mechanism of action?
MG-149 is a histone acetyltransferase (HAT) inhibitor.[1] It specifically targets the acetyl-CoA binding site of HATs, with potent inhibitory activity against Tip60 and males absent on the first (MOF) HATs.[1] MG-149 has also been shown to inhibit the p53 and NF-κB signaling pathways.[1]
Q2: What are the reported IC50 values for MG-149?
The half-maximal inhibitory concentration (IC50) values for MG-149 are reported to be 74 µM for human recombinant Tip60 and 47 µM for MOF.[1][2] It shows little potency for PCAF and p300, with IC50 values greater than 200 µM.[2]
Q3: What is a typical starting concentration and incubation time for MG-149 in cell-based assays?
Based on published data, a concentration of 100 µM for 3 hours has been used to inhibit the PINK1/Parkin pathway in SH-SY5Y cells.[2] However, the optimal concentration and incubation time are highly dependent on the cell type, the specific target, and the experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: In which solvents can MG-149 be dissolved?
MG-149 is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[1]
Q5: How does MG-149 inhibit the NF-κB pathway?
MG-149's inhibition of the NF-κB pathway is likely linked to its primary function as a HAT inhibitor. Histone acetyltransferases, such as Tip60, can acetylate components of the NF-κB signaling pathway, including p65/RelA, which is crucial for its transcriptional activity. By inhibiting Tip60, MG-149 can prevent this acetylation, leading to a downstream reduction in NF-κB-mediated gene expression.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues that may arise when determining the optimal incubation time for MG-149 to achieve maximum inhibition.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed at any incubation time. | - Concentration of MG-149 is too low: The concentration may be insufficient to inhibit the target in your specific cell line or assay. - Incubation time is too short: The inhibitor may not have had enough time to interact with its target. - Cell permeability issues: MG-149 may not be effectively entering the cells. - Incorrect assay setup: The experimental endpoint may not be sensitive enough to detect inhibition. | - Perform a dose-response experiment with a wider range of MG-149 concentrations. - Extend the incubation time points in your time-course experiment. - Consult literature for permeability of your cell line or consider using a permeabilization agent if appropriate for your assay. - Validate your assay with a known inhibitor of the pathway. |
| High cell toxicity or cell death observed. | - Incubation time is too long: Prolonged exposure to the inhibitor may be causing off-target effects and cytotoxicity. - Concentration of MG-149 is too high: The concentration may be toxic to the cells. | - Reduce the maximum incubation time in your experiment. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to your inhibition assay to determine the toxic threshold of MG-149 for your cells. - Lower the concentration of MG-149 used. |
| Inhibition decreases at longer incubation times. | - Metabolism of MG-149: The compound may be metabolized by the cells over time, leading to a decrease in its effective concentration. - Cellular compensation mechanisms: Cells may activate compensatory signaling pathways to overcome the inhibition. | - Consider a protocol with repeated dosing of MG-149 to maintain a stable concentration. - Analyze earlier time points to capture the maximal inhibition before compensatory mechanisms are activated. |
| High variability between replicates. | - Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. - Inaccurate pipetting: Errors in dispensing MG-149 or assay reagents. - Edge effects in multi-well plates: Evaporation or temperature gradients can affect cells in the outer wells. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outermost wells of the plate for experimental samples; instead, fill them with media or PBS. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for HAT Inhibition in a Cell-Based Assay
This protocol provides a general framework for a time-course experiment to determine the optimal incubation time of MG-149 for inhibiting histone acetylation.
1. Cell Culture and Seeding:
-
Culture your cell line of interest (e.g., SUM149PT, a human breast cancer cell line[3]) under recommended conditions.
-
Seed the cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the experiment.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
2. MG-149 Treatment:
-
Prepare a stock solution of MG-149 in an appropriate solvent (e.g., DMSO).
-
Dilute the MG-149 stock solution in cell culture medium to the desired final concentration (e.g., a concentration determined from a prior dose-response experiment, or a starting concentration of 100 µM).
-
Remove the old medium from the cells and add the medium containing MG-149. Include a vehicle control (medium with the same concentration of DMSO without MG-149).
-
Incubate the cells for a range of time points (e.g., 1, 3, 6, 12, and 24 hours).
3. Measurement of Histone Acetylation:
-
At the end of each incubation period, lyse the cells and extract nuclear proteins.
-
Determine the level of histone acetylation using an appropriate method, such as:
-
Western Blotting: Probe for acetylated histones (e.g., Acetyl-H3 or Acetyl-H4) and normalize to total histone levels.
-
ELISA-based assays: Use commercially available kits to quantify histone acetylation levels.
-
In-Cell Western or High-Content Imaging: For higher throughput analysis of histone acetylation.
-
4. Data Analysis:
-
Quantify the levels of acetylated histones for each time point and the vehicle control.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition as a function of incubation time to identify the time point that provides the maximum inhibition without causing significant cytotoxicity.
Protocol 2: Assessing NF-κB Pathway Inhibition
This protocol outlines a method to measure the effect of MG-149 incubation time on the inhibition of the NF-κB pathway.
1. Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1.
2. MG-149 Pre-incubation:
-
Treat the cells with MG-149 at the desired concentration for various time points (e.g., 1, 3, 6, 12 hours) before stimulating the NF-κB pathway.
3. NF-κB Pathway Activation:
-
After the pre-incubation with MG-149, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a predetermined amount of time (e.g., 30-60 minutes).
4. Measurement of NF-κB Inhibition:
-
Western Blotting for p65 Phosphorylation: Lyse the cells and perform a Western blot to detect the phosphorylation of the p65 subunit of NF-κB (a key activation step). Normalize to total p65.
-
Reporter Gene Assay: If using a cell line with an NF-κB reporter construct (e.g., luciferase or GFP), measure the reporter gene activity.
-
qRT-PCR for NF-κB Target Genes: Extract RNA and perform quantitative real-time PCR to measure the expression of NF-κB target genes (e.g., IL-6, IL-8).
5. Data Analysis:
-
Quantify the level of NF-κB activation for each pre-incubation time point.
-
Calculate the percentage of inhibition relative to the stimulated control (cells treated with the activator but not MG-149).
-
Plot the percentage of inhibition against the pre-incubation time to determine the optimal duration of MG-149 treatment.
Data Presentation
The results of an incubation time optimization experiment can be summarized in a table for clear comparison.
Table 1: Effect of MG-149 Incubation Time on Tip60 HAT Activity and Cell Viability
| Incubation Time (hours) | MG-149 Concentration (µM) | Tip60 Activity (% of Control) | Cell Viability (%) |
| 1 | 100 | 75.2 ± 5.1 | 98.5 ± 1.2 |
| 3 | 100 | 42.8 ± 3.9 | 97.1 ± 2.5 |
| 6 | 100 | 25.6 ± 2.7 | 95.8 ± 3.1 |
| 12 | 100 | 28.1 ± 3.5 | 85.3 ± 4.6 |
| 24 | 100 | 35.9 ± 4.2 | 60.7 ± 5.9 |
| Data are presented as mean ± standard deviation and are hypothetical. |
Visualizations
Caption: Experimental workflow for optimizing MG-149 incubation time.
Caption: Simplified NF-κB signaling pathway showing inhibition by MG-149.
References
Technical Support Center: Controlling for MG-149's Effect on Cell Cycle
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting experiments and addressing frequently asked questions related to controlling for the effects of MG-149 (also referred to as PN149) on the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is MG-149 (PN149) and what is its reported effect on the cell cycle?
A1: MG-149, also known as PN149, is a platinum(IV)-nitroxyl complex.[1] Published research indicates that PN149 induces the expression of genes involved in the DNA damage response and cell cycle regulation.[1] This activity leads to an increase in p53 protein levels, resulting in cell cycle arrest and the induction of apoptosis.[1]
Q2: What are the key signaling pathways affected by MG-149 (PN149) that influence the cell cycle?
A2: MG-149 (PN149) treatment has been shown to upregulate genes such as RRM2B, GADD45A, CDKN1A, PLK3, and PPM1D.[1] These genes are involved in the DNA damage response and cell cycle control, primarily through the p53 signaling pathway. The induction of CDKN1A (encoding p21) is a critical step in p53-mediated cell cycle arrest.
Q3: What are potential off-target effects of compounds like MG-149 that could confound cell cycle analysis?
A3: While specific off-target effects for MG-149 are not extensively documented in the provided search results, inhibitors of cell cycle kinases can have off-target activities. For instance, some CHK1 inhibitors have been shown to inhibit other kinases like CDK2 at higher concentrations, which can complicate the interpretation of results.[2][3] It is crucial to consider that the observed phenotype may not be solely due to the intended target.
Q4: How can I distinguish between cell cycle arrest and cytotoxicity in my experiments with MG-149?
A4: It is important to use assays that can differentiate between these two outcomes. For example, a short-term exposure to MG-149 might induce cell cycle arrest, which could be reversible. In contrast, prolonged exposure or higher concentrations may lead to apoptosis.[1] Assays like Annexin V/Propidium Iodide (PI) staining can be used alongside cell cycle analysis to quantify apoptotic versus viable cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell cycle analysis experiments involving MG-149.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of G0/G1, S, and G2/M peaks in flow cytometry. | 1. Inappropriate cell fixation.[4] 2. Cell clumping.[4][5] 3. Inadequate RNase treatment.[4] 4. High flow rate during acquisition.[6] | 1. Use cold 70% ethanol fixation droppedwise while vortexing to prevent clumping.[5] 2. Filter cell suspension through a 40 µm mesh before staining.[4] 3. Ensure sufficient RNase A concentration and incubation time to degrade RNA, which can also be stained by PI.[4][7] 4. Use a low flow rate for data acquisition to improve resolution.[6] |
| High background signal or non-specific staining. | 1. Excess PI concentration. 2. Presence of dead cells and debris. 3. Insufficient washing steps. | 1. Titrate the PI concentration to the optimal level for your cell type. 2. Use a viability dye to exclude dead cells from the analysis.[8] Consider using a sub-G1 peak analysis to quantify apoptotic cells.[4] 3. Ensure adequate washing of cells with PBS after fixation and before staining. |
| Inconsistent results between experimental replicates. | 1. Variation in cell number.[9] 2. Inconsistent drug treatment duration or concentration. 3. Confounding variables not being controlled.[10] | 1. Count cells and use a consistent number for each sample.[9] 2. Prepare fresh drug dilutions for each experiment and ensure precise timing of treatments. 3. Standardize as many experimental conditions as possible, such as cell passage number, confluency, and media components.[10] |
| Observed cell cycle arrest does not correlate with expected downstream effects. | 1. The effect might be cytostatic rather than cytotoxic at the tested concentration.[11] 2. Off-target effects may be influencing other pathways.[2] 3. The chosen downstream marker is not appropriate for the observed arrest point. | 1. Perform a time-course and dose-response experiment to determine if the arrest is transient or leads to cell death over time.[11] 2. Consider using molecular techniques like Western blotting to probe for the activation of other relevant signaling pathways. 3. Analyze markers specific to the phase of arrest (e.g., Cyclin E for G1/S, Cyclin B1 for G2/M). |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is adapted from standard procedures for analyzing DNA content.[4][7][9][12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells per sample.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for at least 4 hours.[7]
-
Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.[9]
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with MG-149 at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
Visualizations
Caption: Signaling pathway of MG-149 (PN149) leading to cell cycle arrest and apoptosis.
References
- 1. Activity profile of the cisplatin analogue PN149 in different tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Confounding variables - Handbook of Biological Statistics [biostathandbook.com]
- 11. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
unexpected phenotypic changes with MG 149 treatment
Disclaimer: The compound identifier "MG-149" may refer to two distinct molecules in scientific literature. This support center provides information for both the histone acetyltransferase (HAT) inhibitor, MG-149, and the analgesic molecule, VVZ-149. Please identify the correct compound for your research needs.
Section 1: MG-149 (Histone Acetyltransferase Inhibitor)
This section addresses unexpected phenotypic changes and provides troubleshooting guidance for experiments involving MG-149, a selective inhibitor of the histone acetyltransferases (HATs) Tip60 and MOF.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MG-149?
A1: MG-149 is a potent inhibitor of the MYST family of histone acetyltransferases, specifically targeting Tip60 (Kat5) and MOF (Kat8) by competing with the acetyl-CoA binding site.[1][2] It has been shown to have significantly less activity against other HATs like PCAF and p300.[2]
Q2: I'm observing unexpected levels of apoptosis in my cell line after MG-149 treatment. Why might this be happening?
A2: MG-149 has been shown to modulate apoptosis, but its effect can be context-dependent. For instance, in H9c2 cardiomyocytes, MG-149 attenuated X-ray radiation-induced apoptosis by inhibiting MOF-mediated p53 acetylation.[3][4][5] However, since Tip60 itself has pro-apoptotic functions, inhibition by MG-149 could potentially suppress apoptosis in other cell types.[6] Unexpected apoptotic responses could be due to:
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Cell-type specific roles of Tip60 and MOF: The balance of pro- and anti-apoptotic signals regulated by these HATs can vary between cell lines.
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Off-target effects at high concentrations: Ensure you are using the recommended concentration range (see Q3).
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Interaction with other cellular stressors: The effect of MG-149 on apoptosis may be influenced by other treatments or the specific culture conditions.
Q3: What is the recommended working concentration for MG-149 in cell culture experiments?
A3: The effective concentration of MG-149 can vary depending on the cell type and the duration of treatment. Studies have used a range of concentrations. For example, in H9c2 cells, a concentration of 5 µM was used for subsequent experiments after testing a range from 2.5 to 50 µM.[3] In another study, 20 µM was used to induce Foxp3+CD4+ T cells.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: My results suggest that MG-149 is affecting the NF-κB pathway. Is this a known effect?
A4: Yes, MG-149 has been reported to inhibit the NF-κB pathway.[1] This is a critical consideration, as the NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[8][9][10] Unexpected phenotypic changes related to inflammation or cell viability could be linked to this inhibitory effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no observable effect | Compound Instability: MG-149 may be unstable under certain storage or experimental conditions. | Ensure proper storage at -20°C or -80°C and prepare fresh working solutions from a DMSO stock for each experiment.[2] |
| Incorrect Concentration: The concentration used may be too low for your cell type or experimental endpoint. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell Line Resistance: The targeted pathways may not be critical for the phenotype being studied in your specific cell line. | Consider using a positive control cell line known to be sensitive to Tip60/MOF inhibition. | |
| High Cellular Toxicity | Off-target Effects: At high concentrations, MG-149 may inhibit other cellular processes, leading to toxicity. | Lower the concentration and shorten the treatment duration. Confirm the phenotype with a structurally different Tip60/MOF inhibitor if available. |
| Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used. | Run a vehicle-only control to assess the effect of the solvent on cell viability. | |
| Unexpected Changes in Gene Expression | Broad Effects of HAT Inhibition: Tip60 and MOF regulate the expression of numerous genes involved in diverse cellular processes, including DNA damage response and cell cycle control.[6] | Perform pathway analysis of your gene expression data to identify the affected signaling networks. Validate key changes with qPCR or Western blotting. |
| NF-κB and p53 Pathway Modulation: As noted, MG-149 inhibits both the NF-κB and p53 pathways.[1][3][4] | Assess the activation status of key proteins in these pathways (e.g., phosphorylation of p65 for NF-κB, acetylation of p53) to confirm pathway modulation. |
Experimental Protocols
Protocol 1: General Cell Treatment with MG-149
-
Stock Solution Preparation: Prepare a 10 mM stock solution of MG-149 in sterile DMSO. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.
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Treatment Preparation: On the day of the experiment, thaw an aliquot of the MG-149 stock solution. Prepare the final working concentrations by diluting the stock solution in a complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of MG-149 or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| MG-149 | Tip60 | 74 µM | Cell-free assay | [1][2] |
| MG-149 | MOF | 47 µM | Cell-free assay | [1][2] |
| MG-149 | PCAF | >200 µM | Cell-free assay | [2] |
| MG-149 | p300 | >200 µM | Cell-free assay | [2] |
Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. MG 149 (Tip60 HAT inhibitor) | Tip60抑制剂 | MCE [medchemexpress.cn]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. MG149 Inhibits MOF-Mediated p53 Acetylation to Attenuate X-Ray Radiation-Induced Apoptosis in H9c2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Pharmacological inhibition of the acetyltransferase Tip60 mitigates myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule TIP60 inhibitors enhance regulatory T cell induction through TIP60-P300 acetylation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize variability in MG 149 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the histone acetyltransferase (HAT) inhibitor, MG 149.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of histone acetyltransferases (HATs).[1] It specifically targets the acetyl-CoA binding site of HATs, thereby preventing the transfer of acetyl groups to histone proteins and other substrates.[1] This inhibition of acetylation can impact various cellular processes, including gene transcription and signaling pathways like p53 and NF-κB.[1]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored at -20°C as a crystalline solid.[1] The compound is stable for at least four years under these conditions.[1] For creating stock solutions, it is soluble in DMF, DMSO, and Ethanol at 30 mg/mL.[1] When preparing aqueous solutions, it has limited solubility in a PBS (pH 7.2) and Ethanol mixture (1:3) at 0.25 mg/mL.[1] It is important to use airtight, moisture-proof containers to prevent degradation from moisture absorption.
Q3: What are the most critical factors that can introduce variability in my this compound experiments?
A3: The most significant contributors to variability in experiments with this compound, and in-vitro experiments in general, are inconsistent concentrations, variations in cell handling and culture, and improper sample processing.[2] Specifically for this compound, inconsistent dissolution of the compound can lead to significant variations in the effective concentration delivered to the cells. Adhering to standardized protocols is crucial for reducing variability.[3]
Troubleshooting Guides
Q4: Why am I observing high variability in the results between my experimental replicates treated with this compound?
A4: High variability between replicates can stem from several sources. The most common issues are inconsistent dosing, cell culture inconsistencies, and procedural variations.
-
Inconsistent Dosing: Ensure that your this compound stock solution is fully dissolved and homogenous before each use. Vortex the stock solution thoroughly before preparing your working solutions. When treating cells, ensure even distribution of the compound in the culture medium by gentle swirling.
-
Cell Culture Inconsistencies: Use cells of a similar passage number for all replicates. Ensure that cell seeding density is consistent across all wells or flasks. Variations in cell confluence at the time of treatment can significantly impact the cellular response to this compound.
-
Procedural Variations: Standardize all incubation times, centrifugation speeds and durations, and volumes used in your assays.[2] Processing too many samples at once can introduce variability; consider handling fewer samples at a time to maintain consistency.[2]
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation of this compound in your stock or working solutions can be a major source of variability.
-
Stock Solution: If you observe precipitation in your DMSO, DMF, or Ethanol stock solution, gently warm the vial to 37°C and vortex until the precipitate is fully redissolved. Always visually inspect your stock solution for any undissolved particles before use.
-
Working Solution: this compound has lower solubility in aqueous media.[1] When preparing working solutions in cell culture media, it is crucial to add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding a large volume of the stock solution directly into the media at once. If precipitation occurs in the working solution, it is best to discard it and prepare a fresh solution.
Data Presentation
Table 1: Key Experimental Parameters for this compound Cell Viability Assay
| Parameter | Recommended Value | Potential Source of Variability | Mitigation Strategy |
| Cell Type | (User Defined) | Different cell lines have varying sensitivities. | Use the same cell line and passage number for all experiments. |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Inconsistent cell numbers lead to variable results. | Use a cell counter for accurate seeding. |
| This compound Concentration | 1 µM - 100 µM (Titration recommended) | Inaccurate dilutions. | Prepare serial dilutions from a fresh stock solution. |
| Incubation Time | 24 - 72 hours | Variations in exposure time affect cell viability. | Use a calibrated timer and standardize the incubation period. |
| Assay Reagent Volume | 10 µL/well (e.g., for MTS/MTT) | Inconsistent reagent addition. | Use a calibrated multichannel pipette. |
Experimental Protocols
Protocol: Cell Viability (MTS) Assay with this compound
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO₂, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway showing this compound inhibiting Histone Acetyltransferase (HAT).
Caption: Standardized experimental workflow for in-vitro studies using this compound.
References
Technical Support Center: Managing Autofluorescence in Imaging Studies with MG-149
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address autofluorescence issues encountered during imaging studies involving the histone acetyltransferase (HAT) inhibitor, MG-149.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiment with MG-149?
Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they are excited by the microscope's light source. This intrinsic fluorescence is not related to your specific fluorescent labels. It becomes a problem when this background signal is strong enough to obscure the signal from your intended target, making it difficult to distinguish between the specific staining and the background noise. This can lead to inaccurate localization and quantification of the effects of MG-149.
Q2: Is MG-149 itself autofluorescent?
Currently, there is no readily available information in the scientific literature to suggest that MG-149 is inherently fluorescent or exhibits significant autofluorescence under typical imaging conditions. However, like any small molecule, its behavior can be context-dependent. The autofluorescence observed in your experiments is more likely to originate from the biological sample itself or from the experimental procedures.
Q3: What are the common sources of autofluorescence in my cell or tissue samples?
Autofluorescence in biological samples can arise from several endogenous molecules and experimental artifacts:
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Endogenous Fluorophores: Molecules naturally present in cells and tissues can fluoresce. Common examples include NADH, FAD (flavins), collagen, elastin, and lipofuscin.[1][2]
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Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by cross-linking proteins.[1][3] Glutaraldehyde is a stronger inducer of autofluorescence than paraformaldehyde.[3][4]
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Cell Culture Media: Some components in cell culture media, such as phenol red and riboflavin, can be fluorescent.
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Dead Cells: Dead cells tend to be more autofluorescent than healthy cells.[1]
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Red Blood Cells: Heme groups in red blood cells can cause autofluorescence, particularly in tissue sections.[1]
Q4: How can I determine the source of the autofluorescence in my experiment?
A crucial first step is to image an unstained control sample that has been processed in the same way as your experimental samples (including fixation and treatment with MG-149 vehicle). This will reveal the baseline level and spectral properties of the autofluorescence in your samples.[1][5] By observing which structures are fluorescent in the unstained sample, you can often deduce the source (e.g., extracellular matrix for collagen/elastin, granular deposits for lipofuscin).
Troubleshooting Guides
Guide 1: Initial Assessment and Mitigation of Autofluorescence
This guide provides a step-by-step workflow for identifying and reducing autofluorescence.
Step 1: Characterize the Autofluorescence
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Prepare an Unstained Control: Culture and fix cells or prepare a tissue slice as you would for your experiment, but do not add any fluorescent labels.
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Image the Control: Using the same imaging settings (laser power, gain, filter sets) as your experiment, capture images of the unstained control.
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Analyze the Signal: Note the intensity, color (emission wavelength), and localization of the fluorescence. This is your autofluorescence signature.
Step 2: Optimize Your Imaging Parameters
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Choose the Right Fluorophores: If the autofluorescence is primarily in the blue or green region of the spectrum (common for NADH and flavins), select fluorescent dyes for your experiment that excite and emit in the red or far-red wavelengths (e.g., those with emission >600 nm).[5][6][7]
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Use Narrowband Filters: Employing narrow bandpass emission filters can help to isolate the signal from your specific fluorophore and exclude a broader range of autofluorescence.
Step 3: Modify Your Experimental Protocol
Based on the likely source of autofluorescence, implement one or more of the following protocol modifications:
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For Fixation-Induced Autofluorescence:
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Reduce Fixation Time: Use the minimum fixation time necessary to preserve the sample's structure.[3][5]
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Change Fixative: Switch from glutaraldehyde to paraformaldehyde, or consider non-aldehyde fixatives like ice-cold methanol or ethanol, especially for cell surface markers.[1][3]
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Quenching: Treat samples with a quenching agent after fixation. Sodium borohydride is a common choice for reducing aldehyde-induced autofluorescence.[1][5]
-
-
For Endogenous Autofluorescence:
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For Cell Culture-Related Autofluorescence:
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Use Phenol Red-Free Media: For live-cell imaging, switch to a culture medium that does not contain phenol red.[1]
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Reduce Serum Concentration: Fetal Bovine Serum (FBS) can be a source of autofluorescence. Consider reducing its concentration or using a different protein source like Bovine Serum Albumin (BSA).[1]
-
Workflow for Troubleshooting Autofluorescence
Caption: A workflow diagram for identifying and mitigating autofluorescence.
Guide 2: Advanced Technique - Spectral Unmixing
If protocol modifications are insufficient, spectral unmixing is a powerful computational technique to separate the autofluorescence signal from your specific fluorescent labels.
Principle: Spectral unmixing relies on the fact that different fluorescent molecules, including endogenous ones, have unique emission spectra. By capturing images across multiple emission wavelengths (creating a "lambda stack"), algorithms can be used to "unmix" the signals and assign them to their respective sources.[8][9][10]
Experimental Protocol:
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Acquire a Reference Spectrum for Autofluorescence:
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Prepare an unstained sample as described in Guide 1.
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Using a spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) of a region exhibiting strong autofluorescence.
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Use the microscope's software to generate the emission spectrum of the autofluorescence. This will serve as your reference.
-
-
Acquire a Reference Spectrum for Your Fluorophore(s):
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Prepare a sample stained with only one of your fluorescent labels.
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Acquire a lambda stack and generate the emission spectrum for this fluorophore.
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Repeat for each fluorophore in your experiment.
-
-
Image Your Experimental Sample:
-
Acquire a lambda stack of your fully stained experimental sample (treated with MG-149 and labeled with your fluorophores).
-
-
Perform Spectral Unmixing:
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In the imaging software, use the spectral unmixing tool.
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Provide the reference spectra for the autofluorescence and each of your fluorophores.
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The software will then generate new images where the signal from each source is separated into its own channel, with the autofluorescence channel effectively removed from your channels of interest.[11]
-
Quantitative Data Summary
Table 1: Spectral Properties of Common Endogenous Fluorophores
| Endogenous Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| NADH | ~340 | ~450 | Mitochondria |
| FAD (Flavins) | ~450 | ~530 | Mitochondria |
| Collagen | ~350 | ~450 | Extracellular Matrix |
| Elastin | ~400 | ~450 | Extracellular Matrix |
| Lipofuscin | Broad (340-490) | Broad (430-650) | Lysosomes (aged cells) |
| Porphyrins | ~400 | ~620 | Red Blood Cells |
Data compiled from various sources.[1][2][5]
Table 2: Recommended Fluorophores to Minimize Autofluorescence Interference
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Range |
| Alexa Fluor 594 | 590 | 617 | Red |
| Texas Red | 589 | 615 | Red |
| Alexa Fluor 647 | 650 | 668 | Far-Red |
| Cy5 | 649 | 670 | Far-Red |
| Alexa Fluor 750 | 749 | 775 | Near-Infrared |
| Cy7 | 743 | 767 | Near-Infrared |
Data compiled from various sources.[12][13]
Hypothetical Signaling Pathway Involving MG-149
MG-149 is an inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 and MOF.[14][15][16][17] These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins. A simplified, hypothetical signaling pathway where MG-149 could be studied is the DNA damage response.
Caption: Hypothetical DNA damage response pathway involving Tip60/MOF HATs, which are inhibited by MG-149.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. bio-rad.com [bio-rad.com]
- 10. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beckman.com [beckman.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. eurofinsgenomics.com [eurofinsgenomics.com]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. MG149|cas 1243583-85-8|DC Chemicals [dcchemicals.com]
- 17. caymanchem.com [caymanchem.com]
MG 149 batch-to-batch variability and quality control
Disclaimer: The information provided in this technical support center is based on publicly available data for the compound VVZ-149, also known as Opiranserin. The user's query referred to "MG 149," for which no specific information could be found. It is assumed that "this compound" is a reference to VVZ-149. This guide is intended for research, scientific, and drug development professionals.
Introduction
Opiranserin (VVZ-149) is a first-in-class, non-opioid, non-NSAID analgesic candidate. It functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin receptor 2A (5HT2A).[1][2] It is under development as an injectable treatment for postoperative pain.[1][3] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, including those arising from batch-to-batch variability, during experimental use of Opiranserin (VVZ-149).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Opiranserin (VVZ-149)?
A1: Opiranserin exerts its analgesic effects through the simultaneous inhibition of two targets in the central and peripheral nervous systems: the glycine transporter type 2 (GlyT2) and the serotonin 5-HT2A receptor. This dual antagonism is believed to have a synergistic effect on pain signal regulation, particularly in the spinal cord.[3]
Q2: What are the reported IC50 values for Opiranserin (VVZ-149)?
A2: The half-maximal inhibitory concentrations (IC50) for Opiranserin are reported as 0.86 μM for GlyT2 and 1.3 μM for the 5HT2A receptor. It also shows antagonistic activity on the P2X3 receptor with an IC50 of 0.87 μM.[1][4]
Q3: What is the recommended solvent and storage for Opiranserin (VVZ-149)?
A3: Opiranserin is available in a hydrochloride salt form, which generally offers enhanced water solubility and stability compared to the free base form.[1] For specific storage conditions, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, compounds of this nature are stored at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture to prevent degradation.
Q4: How can I ensure the quality of a new batch of Opiranserin (VVZ-149)?
A4: To ensure the quality of a new batch, it is recommended to perform a series of quality control checks. These may include:
-
Identity verification: Confirm the chemical structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Concentration validation: Accurately determine the concentration of stock solutions using a calibrated analytical method.
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Functional validation: Compare the activity of the new batch to a previously validated "golden batch" in a standardized in vitro assay, such as a GlyT2 or 5-HT2A receptor binding or functional assay.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results or Reduced Efficacy
Inconsistent results or a noticeable decrease in the expected analgesic effect of Opiranserin (VVZ-149) between experiments or when using a new batch can be a significant concern.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability in Purity or Potency | - Verify Purity: Analyze the purity of the current batch using HPLC. Compare the chromatogram to the supplier's Certificate of Analysis and to a previous batch if available. - Confirm Identity: Use mass spectrometry to confirm the molecular weight of the compound. - Functional Assay: Perform a dose-response curve in a relevant in vitro assay (e.g., a cell-based assay for 5-HT2A antagonism) to compare the potency of the new batch to a reference standard.[5][6] |
| Compound Degradation | - Storage Conditions: Ensure the compound has been stored correctly, as per the manufacturer's instructions (typically protected from light, moisture, and stored at the recommended temperature). - Solution Stability: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. For working solutions, assess stability over the duration of the experiment. |
| Experimental Protocol Variations | - Standard Operating Procedures (SOPs): Strictly adhere to established and validated SOPs for all experiments. - Reagent Quality: Ensure all other reagents and cell lines used in the experiment are of high quality and within their expiration dates. |
| Incorrect Dosage or Concentration | - Stock Solution Concentration: Re-verify the concentration of your stock solution. If possible, use a spectrophotometric method or other quantitative analysis. - Dilution Accuracy: Double-check all calculations and ensure pipettes are properly calibrated. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
Observing higher-than-expected cell death or other anomalous effects in your experiments could be linked to impurities in the compound batch.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | - Purity Analysis: A lower purity level means a higher percentage of unknown substances. Analyze the purity of the batch using HPLC-MS to identify any significant impurity peaks. - Toxicity Assay: Perform a simple cytotoxicity assay (e.g., MTT or LDH assay) with the current batch and compare it to a previous batch or a control. |
| Solvent Effects | - Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) in the final experimental medium is consistent across all experiments and is at a non-toxic level. Run a vehicle-only control to assess the solvent's effect. |
| High Compound Concentration | - Dose-Response: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line or experimental model. |
Data Presentation
Table 1: Pharmacological Profile of Opiranserin (VVZ-149)
| Target | Activity | IC50 | Reference |
| Glycine Transporter 2 (GlyT2) | Antagonist/Inhibitor | 0.86 μM | [1][4] |
| Serotonin Receptor 2A (5HT2A) | Antagonist | 1.3 μM | [1][4] |
| P2X3 Receptor | Antagonist | 0.87 μM | [1] |
Table 2: Summary of a Phase 1 Clinical Trial of Opiranserin (VVZ-149)
| Study Phase | Population | Dosing | Key Findings | Reference |
| Phase 1 | Healthy Male Volunteers | Single and multiple ascending doses (0.25-8 mg/kg) | - Well-tolerated. - Dose-proportional plasma exposure. - No accumulation of VVZ-149 in plasma. | [7] |
Experimental Protocols
Protocol 1: Quality Control of a New Opiranserin (VVZ-149) Batch via HPLC
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact composition should be optimized based on the column and system used.
-
Standard Preparation: Prepare a series of standard solutions of a reference batch of Opiranserin (VVZ-149) at known concentrations.
-
Sample Preparation: Prepare a solution of the new batch of Opiranserin (VVZ-149) at a concentration that falls within the range of the standard curve.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standards to generate a standard curve.
-
Inject the new batch sample.
-
Analyze the resulting chromatogram for the retention time of the main peak and the presence of any impurity peaks.
-
-
Data Analysis:
-
Compare the retention time of the new batch to the reference standard.
-
Calculate the purity of the new batch by determining the area of the main peak as a percentage of the total peak area.
-
Protocol 2: In Vitro Functional Assay for 5-HT2A Receptor Antagonism
-
Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Opiranserin (VVZ-149) from the new batch and a reference batch.
-
Antagonist Treatment: Pre-incubate the cells with the different concentrations of Opiranserin or vehicle for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: After a further incubation period, measure the downstream signaling response, such as intracellular calcium mobilization or inositol phosphate (IP1) accumulation, using a suitable assay kit and a plate reader.
-
Data Analysis: Plot the agonist response against the concentration of the antagonist (Opiranserin). Calculate the IC50 value for the new batch and compare it to the reference batch.
Visualizations
Caption: Mechanism of action of Opiranserin (VVZ-149).
Caption: Quality control workflow for a new batch.
Caption: Troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VIVOZON [vivozon.com]
- 4. Opiranserin - Wikipedia [en.wikipedia.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, and Pharmacokinetic Characteristics of a Novel Nonopioid Analgesic, VVZ-149 Injections in Healthy Volunteers: A First-in-Class, First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Cellular Target Engagement of MG-149: A Comparative Guide for Researchers
In the realm of epigenetic research and drug discovery, confirming that a small molecule inhibitor reaches and engages its intended target within a cellular context is a critical step. This guide provides a comparative analysis of MG-149, a known inhibitor of the MYST family of histone acetyltransferases (HATs), and its alternatives. It is designed for researchers, scientists, and drug development professionals, offering experimental data and detailed protocols to facilitate the validation of in-cell target engagement.
MG-149 is a selective inhibitor of Tip60 (KAT5) and Males absent on the first (MOF, or KAT8), with IC50 values of 74 µM and 47 µM, respectively, in biochemical assays. It shows significantly less potency against other HATs like PCAF and p300 (IC50 >200 µM). Structurally, it is an anacardic acid derivative. Confirming that MG-149 engages these targets in a cellular environment is essential for interpreting experimental results accurately.
Performance Comparison of Tip60/MOF Inhibitors
Effective validation of a chemical probe involves comparing its performance against alternative compounds. This allows for a better understanding of its potency, selectivity, and on-target effects in a cellular milieu. The following table summarizes quantitative data for MG-149 and other commonly used Tip60 inhibitors.
| Compound | Target(s) | In Vitro IC50 | Cellular Assay Readout | Effective Cellular Concentration | Selectivity Notes |
| MG-149 | Tip60, MOF | Tip60: 74 µMMOF: 47 µM | Increased Foxp3+ T-cell induction | ~25 µM for maximal effect | Also inhibits other HATs at higher concentrations. |
| NU9056 | Tip60 | 2 µM | Increased Foxp3+ T-cell induction; Inhibition of histone acetylation | ~20 µM for maximal effect in T-cells; 8-27 µM for 50% growth inhibition in prostate cancer cells.[1] | >16-fold selective for Tip60 over PCAF, p300, and GCN5.[2] |
| TH1834 | Tip60 | Not specified | Increased Foxp3+ T-cell induction | ~25 µM for maximal effect | Described as selective for Tip60 over MOF, p300, and PCAF. |
| Anacardic Acid | p300, PCAF, Tip60 | p300: ~8.5 µMPCAF: ~5 µM | Inhibition of histone acetylation | 50 µM showed effects on ΔNp63α acetylation. | Broad-spectrum HAT inhibitor. |
Key Signaling Pathways
Understanding the signaling context of the target proteins is crucial for designing meaningful target engagement and downstream effect assays. Tip60 and MOF are involved in a multitude of critical cellular processes.
Caption: Key signaling pathways involving the histone acetyltransferase Tip60 (KAT5).
Caption: Core functions of the histone acetyltransferase MOF (KAT8).
Experimental Workflow for Target Engagement
A multi-pronged approach is recommended to confidently establish target engagement. This workflow progresses from direct target binding confirmation to measuring the impact on downstream cellular processes.
Caption: Recommended experimental workflow for validating MG-149 target engagement.
Experimental Protocols
In-Cell Histone Acetyltransferase (HAT) Activity Assay (via Western Blot)
This protocol assesses the ability of MG-149 to inhibit the global acetylation of histone substrates within the cell. It often involves co-treatment with a histone deacetylase (HDAC) inhibitor to amplify the acetylation signal.
Materials:
-
Cell culture reagents
-
MG-149, alternative inhibitors, and vehicle control (e.g., DMSO)
-
HDAC inhibitor (e.g., Trichostatin A, TSA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: Primary antibodies against acetylated histones (e.g., anti-acetyl-H4K16, anti-acetyl-H3K14), total histone antibodies (e.g., anti-H4, anti-H3) for loading control, and appropriate secondary antibodies.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of MG-149 or a control compound for 2-6 hours. In a subset of wells, co-treat with an HDAC inhibitor like TSA (e.g., 2 µM) for the final 4 hours of the inhibitor incubation to enhance the signal of histone acetylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities. A successful target engagement will result in a dose-dependent decrease in the acetylation signal in MG-149-treated cells compared to the vehicle control, especially in the presence of an HDAC inhibitor. Normalize the acetyl-histone signal to the total histone signal.
Chromatin Immunoprecipitation (ChIP-qPCR)
ChIP-qPCR allows for the quantification of histone acetylation at specific genomic loci, providing a more targeted readout of HAT inhibitor activity.
Materials:
-
Cell culture reagents and treatment compounds
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody against H4K16ac (for MOF) or other relevant marks
-
Protein A/G magnetic beads
-
Wash buffers of varying stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and SYBR Green master mix
-
Primers for target gene promoters and negative control regions.
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with MG-149 or vehicle. After treatment, add formaldehyde directly to the media (1% final concentration) and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to release nuclei. Lyse the nuclei and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with the anti-H4K16ac antibody overnight at 4°C. Save a small aliquot as "input" control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-links and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a standard column-based kit.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of known Tip60/MOF target genes. Quantify the enrichment of H4K16ac at these promoters relative to the input DNA and a negative control genomic region.
-
Analysis: Effective target engagement by MG-149 should lead to a significant reduction in the H4K16ac signal at the target gene promoters compared to vehicle-treated cells.[2][3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly confirm the physical binding of a compound to its target protein in a cellular environment. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Materials:
-
Cell culture reagents
-
MG-149 and vehicle control
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
High-speed centrifuge
-
Western blot or ELISA reagents for Tip60/MOF detection.
Procedure:
-
Compound Treatment: Treat intact cells in suspension or adherent plates with a high concentration of MG-149 or vehicle for a defined period (e.g., 1 hour at 37°C).
-
Heating Step:
-
Harvest the cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Tip60 or MOF protein in each sample by Western blot or another quantitative protein detection method like ELISA.
-
-
Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and MG-149-treated samples. A successful target engagement will be indicated by a rightward shift in the melting curve for the MG-149-treated sample, signifying that the inhibitor stabilized the target protein at higher temperatures.[4] This method can also be performed at a constant temperature with varying drug concentrations (isothermal dose-response).[5]
References
- 1. Characterisation of a Tip60 specific inhibitor, NU9056, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. TR-FRET assay for profiling HDAC10 inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Validating the Inhibitory Effect of MG 149 on Tip60 Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MG 149's performance in inhibiting Tip60 activity against other known inhibitors. This document outlines supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a potent inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5), a key regulator of diverse cellular processes including DNA damage repair, gene transcription, and cell cycle control. Dysregulation of Tip60 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This guide details the experimental validation of this compound's inhibitory effect on Tip60 and compares its efficacy and specificity with other small molecule inhibitors such as NU9056 and TH1834. The provided data and protocols are intended to assist researchers in the selection and application of appropriate tools for studying Tip60 function and for the development of novel therapeutics.
Comparative Analysis of Tip60 Inhibitors
The inhibitory potency of this compound against Tip60 has been evaluated and compared to other known inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Target(s) | IC50 (µM) | Notes |
| This compound | Tip60 , MOF | 74 [1], 47 (for MOF)[1] | Targets the acetyl-CoA binding site.[1] Also inhibits p53 and NF-κB pathways.[1] |
| NU9056 | Tip60 | 2[2][3] | Selective for Tip60 over other HATs like p300 and PCAF.[4] |
| TH1834 | Tip60 | Not explicitly stated in search results | Designed to fit the specific active binding pocket of Tip60.[5] Does not affect the activity of the related HAT, MOF.[5] |
| Anacardic Acid | Tip60, p300, PCAF | Varies depending on assay conditions | A natural product HAT inhibitor that is competitive with acetyl-CoA.[6][7] |
Experimental Protocols for Validating Tip60 Inhibition
Accurate validation of Tip60 inhibition is crucial for experimental success. Below are detailed protocols for commonly used in vitro and cellular assays.
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)
This assay measures the activity of recombinant Tip60 by detecting the production of coenzyme A (CoA-SH) as a byproduct of the histone acetylation reaction.
Materials:
-
Recombinant human Tip60 protein
-
Histone H4 peptide (substrate)
-
Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
This compound and other inhibitors
-
Colorimetric detection reagents (e.g., DTNB-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, recombinant Tip60, and the histone H4 peptide in a 96-well plate.
-
Add varying concentrations of this compound or other inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding Acetyl-CoA to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and add the colorimetric detection reagent, which reacts with the free CoA-SH to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Western Blot Analysis of Histone Acetylation
This method assesses the ability of an inhibitor to block Tip60 activity within a cellular context by measuring the acetylation levels of its downstream targets, such as histone H4 at lysine 16 (H4K16ac).
Materials:
-
Cell line of interest (e.g., a cancer cell line with known Tip60 expression)
-
Cell culture medium and reagents
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4K16ac, anti-total H4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4K16ac overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the H4K16ac signal to a loading control (e.g., total H4 or β-actin) to determine the relative inhibition of histone acetylation.
Signaling Pathways and Experimental Workflows
Understanding the biological context of Tip60 inhibition is essential for interpreting experimental results. The following diagrams illustrate the key signaling pathway involving Tip60 and a typical experimental workflow for inhibitor validation.
Caption: Tip60's role in the DNA damage response pathway.
Caption: A typical workflow for validating Tip60 inhibitors.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on Tip60 by targeting the acetyl-CoA binding site.[1] This competitive inhibition mechanism prevents the natural substrate, acetyl-CoA, from binding to the enzyme, thereby blocking the transfer of an acetyl group to histone and non-histone protein substrates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of a Tip60 specific inhibitor, NU9056, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer | PLOS One [journals.plos.org]
- 4. Small-molecule TIP60 inhibitors enhance regulatory T cell induction through TIP60-P300 acetylation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-alkylsalicylates are selective Tip60 inhibitors and target the acetyl-CoA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-alkylsalicylates are selective Tip60 inhibitors and target the acetyl-CoA binding site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MG 149 and Other Histone Acetyltransferase (HAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MG 149, a known Histone Acetyltransferase (HAT) inhibitor, with other prominent inhibitors in the field. The information is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction to HATs and Their Inhibition
Histone Acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Dysregulation of HAT activity is implicated in various diseases, including cancer and inflammatory disorders, making HATs attractive therapeutic targets. Small molecule inhibitors of HATs are valuable tools for both basic research and drug development.
This compound is a selective inhibitor of the MYST family of HATs, particularly Tip60 (KAT5) and MOF (KAT8).[1][2][3] Its mechanism of action involves targeting the acetyl-CoA binding site.[2][3][4] This guide will compare the in vitro efficacy of this compound with other well-characterized HAT inhibitors.
Comparative Efficacy of HAT Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other selected HAT inhibitors against various HAT enzymes. Lower IC50 values indicate higher potency.
| Inhibitor | Target HAT(s) | IC50 (µM) | Reference(s) |
| This compound | Tip60 (KAT5) | 74 | [1][3] |
| MOF (KAT8) | 47 | [1][3] | |
| PCAF | >200 | [1] | |
| p300 (KAT3B) | >200 | [1] | |
| NU9056 | Tip60 (KAT5) | 2 | [5] |
| PCAF | 36 | [6] | |
| p300 (KAT3B) | 60 | [6] | |
| GCN5 (KAT2A) | >100 | [6] | |
| A-485 | p300 (KAT3B) | 0.0098 | [7][8] |
| CBP (CREBBP) | 0.0026 | [7][8] | |
| Anacardic Acid | PCAF | ~5.0 | [9][10] |
| p300 (KAT3B) | ~8.5 | [9][10] | |
| C646 | p300 (KAT3B) | 0.4 (Ki) | [11] |
| MB-3 | GCN5 (KAT2A) | 100 | [4] |
| CBP (CREBBP) | 500 | [4] |
Experimental Protocols
The determination of HAT inhibitor efficacy is commonly performed using in vitro enzymatic assays. Below are outlines of two standard methodologies.
Filter-Binding Radiolabeled HAT Assay
This is a classic and direct method for measuring HAT activity.
Principle: This assay measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA onto a histone substrate. The radiolabeled histone is then captured on a filter membrane, and the radioactivity is quantified.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the HAT enzyme, a histone substrate (e.g., core histones, histone peptides), the radiolabeled acetyl-CoA, and the HAT inhibitor at various concentrations in a suitable assay buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Washing: The filter paper is washed multiple times to remove unincorporated radiolabeled acetyl-CoA.
-
Quantification: The radioactivity retained on the filter paper, which corresponds to the acetylated histone, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorometric HAT Assay
This method offers a non-radioactive alternative for measuring HAT activity.
Principle: This assay is typically based on the detection of one of the reaction products, either the acetylated histone or the co-product, Coenzyme A (CoA-SH). For CoA-SH detection, a developer is added that reacts with the free thiol group of CoA-SH to produce a fluorescent signal.
General Protocol:
-
Reaction Setup: Similar to the radiolabeled assay, a reaction mixture is prepared with the HAT enzyme, histone substrate, non-radiolabeled acetyl-CoA, and the inhibitor at various concentrations.
-
Incubation: The reaction is incubated to allow for the enzymatic transfer of the acetyl group.
-
Development: A developer reagent is added to the reaction mixture. This reagent reacts with the CoA-SH produced during the HAT reaction to generate a fluorescent product.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is proportional to the amount of CoA-SH produced, and thus to the HAT activity. The IC50 value is calculated in a similar manner to the filter-binding assay.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by HAT Inhibitors
HAT inhibitors can impact various cellular signaling pathways by altering the acetylation status of key protein players. This compound has been reported to inhibit the p53 and NF-κB pathways.[2][7]
Caption: Simplified p53 signaling pathway indicating inhibition of MOF by this compound.
Caption: Canonical NF-κB signaling pathway and the role of HATs.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a HAT inhibitor follows a structured workflow.
Caption: General experimental workflow for determining the IC50 of a HAT inhibitor.
Conclusion
This compound is a moderately potent inhibitor of the MYST family HATs, Tip60 and MOF, with good selectivity over p300 and PCAF. When compared to other HAT inhibitors, its potency varies significantly depending on the target enzyme. For researchers specifically interested in inhibiting Tip60 or MOF, this compound can be a useful tool, although more potent inhibitors like NU9056 exist for Tip60. For targeting the p300/CBP family, inhibitors such as A-485 demonstrate significantly higher potency. The choice of inhibitor will ultimately depend on the specific research question, the HAT enzyme of interest, and the desired level of selectivity. This guide provides the foundational data to aid in this critical decision-making process.
References
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitor of CBP Histone Acetyltransferase Downregulates p53 Activation and Facilitates Methylation at Lysine 27 on Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tip60 Inhibition: MG 149 versus Anacardic Acid
For researchers in oncology, neurodegenerative disorders, and virology, the histone acetyltransferase (HAT) Tip60 (KAT5) has emerged as a critical therapeutic target. Tip60's role in DNA damage repair, cell cycle control, and apoptosis makes it a focal point for drug development. This guide provides an objective comparison of two commercially available Tip60 inhibitors, MG 149 and anacardic acid, with a focus on their inhibitory performance, selectivity, and the experimental methodologies used for their characterization.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and anacardic acid against Tip60 and other histone acetyltransferases has been evaluated in multiple studies. The following table summarizes their half-maximal inhibitory concentrations (IC50).
| Compound | Target HAT | IC50 (μM) | Selectivity Profile |
| This compound | Tip60 | 74 [1][2] | Inhibits MOF (KAT8) (IC50 = 47 μM)[1][2]. |
| p300/CBP | >200[1] | Little to no activity against p300 and PCAF[1]. | |
| PCAF | >200[1] | ||
| Anacardic Acid | Tip60 | 9 [3] | A broad-spectrum HAT inhibitor[4]. |
| p300/CBP | ~8.5[5] | Also inhibits p300 and PCAF with similar potency[5]. | |
| PCAF | ~5[5] |
Mechanism of Action
This compound acts as a competitive inhibitor with respect to acetyl-CoA, targeting its binding site on the Tip60 enzyme[2]. This mechanism suggests that the inhibitory effect of this compound can be overcome by high concentrations of acetyl-CoA.
Anacardic acid is described as a non-competitive inhibitor of p300 and PCAF[4]. While its precise mechanism of inhibition for Tip60 is not as clearly defined in the available literature, its broad-spectrum activity suggests a potentially different mode of action compared to the more targeted approach of this compound's acetyl-CoA competition.
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust in vitro histone acetyltransferase (HAT) assays. Below are detailed methodologies representative of those used in the cited research.
In Vitro Tip60 Inhibition Assay (General Protocol)
This protocol is a composite based on methods for assaying MYST family HATs, including Tip60.
1. Reagents and Materials:
-
Recombinant human Tip60 protein
-
Histone H4 peptide (e.g., N-terminus sequence) or core histones
-
[¹⁴C]-labeled or unlabeled Acetyl-Coenzyme A (Ac-CoA)
-
Inhibitors: this compound or Anacardic Acid dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Scintillation fluid (for radioactive assays) or ELISA-based detection reagents
-
P81 phosphocellulose filter paper or ELISA plates
2. Procedure:
-
Prepare serial dilutions of the inhibitors (this compound or anacardic acid) in DMSO.
-
In a microplate, add the assay buffer, recombinant Tip60 enzyme, and the inhibitor at various concentrations.
-
Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 10-30 minutes) at 30°C to allow for binding.
-
Initiate the acetylation reaction by adding the histone substrate and Ac-CoA (containing a [¹⁴C] tracer if using the radioactive method).
-
Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding an equal volume of stop buffer (e.g., acetic acid).
-
For Radioactive Detection: Spot the reaction mixture onto P81 filter paper. Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate) to remove unincorporated [¹⁴C]Ac-CoA. Measure the incorporated radioactivity using a scintillation counter.
-
For Non-Radioactive Detection (ELISA): Transfer the reaction mixture to an ELISA plate pre-coated with the histone substrate. Use an antibody that recognizes the acetylated lysine residue, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP), and a colorimetric or fluorometric substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving Tip60 and a typical experimental workflow for inhibitor screening.
Caption: A typical workflow for screening Tip60 inhibitors in vitro.
Caption: Simplified Tip60 signaling in the DNA damage response.
Concluding Remarks
Both this compound and anacardic acid are valuable tools for studying the function of Tip60. Anacardic acid demonstrates higher potency against Tip60 in vitro but exhibits a broader inhibition profile across different HAT families. In contrast, this compound, while less potent, shows greater selectivity for the MYST family of HATs over p300/CBP and PCAF.
The choice between these inhibitors will depend on the specific research question. For studies requiring potent, broad-spectrum HAT inhibition, anacardic acid may be suitable. For investigations aiming for more selective inhibition of the MYST family, particularly Tip60 and MOF, this compound could be the preferred compound. Researchers should carefully consider the selectivity profiles and potential off-target effects when interpreting experimental results. The provided experimental protocols and pathway diagrams offer a foundational understanding for the design and interpretation of studies involving these Tip60 inhibitors.
References
- 1. This compound (Tip60 HAT inhibitor) | Tip60抑制剂 | MCE [medchemexpress.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. inhibition-of-histone-acetyltransferase-activity-by-anacardic-acid-sensitizes-tumor-cells-to-ionizing-radiation - Ask this paper | Bohrium [bohrium.com]
- 4. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule modulators of histone acetyltransferase p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MG149 and C646 in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent histone acetyltransferase (HAT) inhibitors, MG149 and C646. While direct head-to-head studies in the same cancer cell lines are limited, this document compiles and contrasts their known mechanisms of action, efficacy, and associated experimental data from various studies to inform future research and drug development efforts.
Executive Summary
MG149 and C646 are small molecule inhibitors that target different families of histone acetyltransferases, key epigenetic regulators implicated in cancer. MG149 is a selective inhibitor of the MYST family HATs, primarily Tip60 (KAT5) and MOF (KAT8), while C646 selectively inhibits the p300/CBP family of HATs. Both compounds have demonstrated anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell models. This guide presents a comparative overview of their biochemical activity, effects on cancer cells, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Biochemical and Cellular Performance: A Comparative Overview
MG149 and C646 exhibit distinct target specificities and potencies. C646 is a potent and selective inhibitor of p300 and CBP with a reported Ki of 400 nM for p300.[1][2] In contrast, MG149 is a selective inhibitor of Tip60 and MOF, with reported IC50 values of 74 µM and 47 µM, respectively.[3] Notably, MG149 has been shown to have no inhibitory activity against p300.[4]
The differential targeting of these HATs leads to distinct downstream effects on cellular processes. C646 has been extensively documented to induce G1 or G2/M phase cell cycle arrest and apoptosis in a variety of cancer cell lines, including those from acute myeloid leukemia, pancreatic cancer, and gastric cancer.[5][6][7] MG149 has also been shown to induce apoptosis in malignant pleural mesothelioma and anaplastic thyroid cancer cells.[8]
Table 1: Comparison of IC50 Values for MG149 and C646 in Various Cancer Cell Lines
| Inhibitor | Target HATs | Cancer Cell Line | IC50 Value | Reference |
| MG149 | Tip60 (KAT5), MOF (KAT8) | Malignant Pleural Mesothelioma (NCI-H226) | ~2.5-5 µM (effective concentration for apoptosis) | [8] |
| Anaplastic Thyroid Cancer (CAL-62, 8505C) | Not explicitly stated, effective at inducing apoptosis | [9] | ||
| C646 | p300/CBP | Melanoma (Multiple Lines) | Low µM range | [10] |
| Acute Myeloid Leukemia (Kasumi-1, SKNO-1) | ~5-10 µM | [6] | ||
| Pancreatic Cancer (PSN1, MIAPaCa2) | ~20-40 µM | [7] | ||
| Gastric Cancer (SGC-7901, MKN45, etc.) | ~10-20 µmol/l | [4] |
Note: The IC50 values are from different studies and experimental conditions, and therefore should be compared with caution.
Mechanisms of Action and Signaling Pathways
The distinct targets of MG149 and C646 result in the modulation of different signaling pathways critical for cancer cell survival and proliferation.
C646 (p300/CBP Inhibition):
The inhibition of p300/CBP by C646 has been shown to impact several key oncogenic signaling pathways. Notably, C646 can interfere with the NF-κB and androgen receptor (AR) pathways in prostate cancer cells.[11] In acute myeloid leukemia, C646-induced growth inhibition is associated with reduced c-kit and bcl-2 levels.[5][6] Furthermore, in pancreatic cancer, C646 can inhibit the transcription of G2/M cell cycle regulatory proteins like cyclin B1 and CDK1.[7]
Caption: C646 inhibits p300/CBP, leading to altered gene expression and downstream effects.
MG149 (Tip60/MOF Inhibition):
MG149's inhibition of Tip60 and MOF also leads to significant anti-cancer effects. Tip60 is a crucial regulator of the p53 tumor suppressor protein. By acetylating p53, Tip60 can enhance its stability and pro-apoptotic function.[12] Therefore, the impact of MG149 on the p53 pathway is complex and may be context-dependent. MG149 has also been reported to inhibit the NF-κB pathway.[13] In anaplastic thyroid cancer, MG149 was shown to suppress c-Myc acetylation, leading to its anti-tumor effects.[9]
Caption: MG149 inhibits Tip60/MOF, affecting protein acetylation and downstream pathways.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of MG149 and C646, this section provides detailed methodologies for key experiments commonly used to characterize these inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of MG149 or C646 in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[14][15]
-
Cell Treatment: Seed cells in 6-well plates and treat with MG149, C646, or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes cell cycle analysis using PI staining and flow cytometry.[16]
-
Cell Treatment and Harvesting: Treat cells with the inhibitors as described for the apoptosis assay and harvest the cells.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.
Western Blot Analysis
This is a general protocol for analyzing protein expression and modification.[1][17]
-
Cell Lysis: After treatment with MG149 or C646, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., acetylated histones, p53, c-Myc, cleaved caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blot analysis.
Conclusion and Future Directions
MG149 and C646 represent two distinct classes of HAT inhibitors with demonstrated anti-cancer activities. While C646's effects as a p300/CBP inhibitor are more extensively characterized in a broader range of cancers, MG149 shows promise as a selective inhibitor of Tip60/MOF. The lack of direct comparative studies highlights a critical gap in the field. Future research should focus on head-to-head comparisons of these inhibitors in various cancer cell lines and in vivo models to delineate their relative efficacy and potential for combination therapies. Such studies will be invaluable for the rational design of novel epigenetic-based cancer therapies.
References
- 1. The P300 acetyltransferase inhibitor C646 promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. epigentek.com [epigentek.com]
- 4. MG 149 (Tip60 HAT inhibitor) | Tip60抑制剂 | MCE [medchemexpress.cn]
- 5. A histone acetyltransferase p300 inhibitor C646 induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Histone Acetyltransferase p300 Inhibitor C646 Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule TIP60 inhibitors enhance regulatory T cell induction through TIP60-P300 acetylation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. selleckchem.com [selleckchem.com]
- 14. scispace.com [scispace.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MG149 Against Other KAT Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lysine acetyltransferase (KAT) inhibitor MG149, evaluating its specificity against various members of the KAT family. For context and comparison, this guide includes data on the well-characterized non-selective KAT inhibitor, Anacardic Acid, and the selective KAT5/Tip60 inhibitor, NU9056. All quantitative data is presented in tabular format, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MG149 and comparator compounds against a panel of KAT family members. Lower IC50 values indicate greater potency.
| Target Enzyme | KAT Family | MG149 IC50 (µM) | Anacardic Acid IC50 (µM) | NU9056 IC50 (µM) |
| KAT5 (Tip60) | MYST | 74[1][2][3] | Broadly active | < 2[4] |
| KAT8 (MOF) | MYST | 47[1][3] | Broadly active | - |
| KAT2B (PCAF) | GNAT | > 200[1] | ~5[5] | 36[4] |
| KAT3B (p300) | p300/CBP | > 200[1] | ~8.5[5][6] | 60[4] |
| KAT2A (GCN5) | GNAT | - | - | > 100[4] |
Note: "-" indicates data not available in the searched literature.
Experimental Protocols
The determination of KAT inhibitor specificity is crucial for understanding its biological effects and potential therapeutic applications. A common method to assess this is through in vitro enzymatic assays. Below is a representative protocol for a radioactive filter binding assay used to measure KAT activity and inhibition.
Radioactive Filter Binding Assay for KAT Activity
This assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate.
Materials:
-
Recombinant human KAT enzymes (e.g., KAT5/Tip60, KAT8/MOF, etc.)
-
Histone H3 or H4 peptide substrate
-
[³H]-acetyl-CoA (specific activity ~5 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
-
Inhibitor compounds (MG149, Anacardic Acid, NU9056) dissolved in DMSO
-
10% Trichloroacetic acid (TCA)
-
Wash Buffer: 0.1% TCA
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate reader with scintillation counting capabilities
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate (e.g., 10 µM), and the specific KAT enzyme (e.g., 50 nM).
-
In a 96-well plate, add the inhibitor compound at various concentrations (typically a serial dilution). Include a DMSO-only control for uninhibited activity and a no-enzyme control for background.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding [³H]-acetyl-CoA (e.g., 1 µM) to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Filtration:
-
Stop the reaction by adding cold 10% TCA.
-
Transfer the reaction mixtures to a glass fiber filter mat using a cell harvester. The negatively charged histone substrate will bind to the filter, while the unincorporated [³H]-acetyl-CoA will pass through.
-
Wash the filters multiple times with cold wash buffer to remove any remaining unincorporated radiolabel.
-
-
Detection:
-
Dry the filter mat completely.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Lysine Acetylation Signaling Pathway
The following diagram illustrates the general mechanism of lysine acetylation and its reversal, a fundamental process in cellular regulation.
Caption: General overview of lysine acetylation and deacetylation.
Experimental Workflow for Assessing KAT Inhibitor Specificity
This diagram outlines the key steps involved in determining the specificity of a KAT inhibitor.
Caption: Workflow for determining KAT inhibitor specificity.
Logical Comparison of Inhibitor Specificity
This diagram provides a logical comparison of the specificity profiles of MG149, Anacardic Acid, and NU9056 based on the available data.
Caption: Comparison of inhibitor specificity profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MG149 | Tip60 (KAT5) inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NU 9056 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anacardic acid | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
Validating MG 149-Induced Phenotype Through Tip60 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for validating the cellular phenotype induced by the Tip60 inhibitor, MG 149: direct pharmacological inhibition and genetic knockdown of the Tip60 protein. By presenting data from discrete studies, this document aims to offer a comprehensive overview to aid in experimental design and data interpretation.
Comparison of Cellular Phenotypes: this compound Treatment vs. Tip60 Knockdown
The following tables summarize the observed effects of this compound treatment and siRNA-mediated Tip60 knockdown on key cellular processes, including apoptosis and cell cycle progression. It is important to note that the data presented is compiled from different studies using various cell lines and experimental conditions. Therefore, a direct quantitative comparison should be approached with caution.
Apoptosis Induction
| Parameter | This compound Treatment (Malignant Pleural Mesothelioma Cells) | Tip60 Knockdown (A549 Lung Carcinoma Cells) |
| Apoptotic Cell Population | Dose-dependent increase in Annexin V positive cells.[1] | Significant increase in apoptotic cells detected by Annexin V-FITC/PI staining.[2][3] |
| Caspase Activation | Significant increase in Caspase-3/7 activity.[1] | Increased expression of cleaved-caspase 3.[3] |
Cell Proliferation and Viability
| Parameter | This compound Treatment (Malignant Pleural Mesothelioma Cells) | Tip60 Knockdown (A549 Lung Carcinoma Cells) |
| Cell Viability | Significant inhibition of cellular proliferation.[1][4][5] | Markedly suppressed cell proliferation as measured by MTT assay.[2][3] |
Cell Cycle Progression
| Parameter | This compound Treatment (Data not available in searched literature) | Tip60 Knockdown (Squamous Carcinoma & Glioma Cells) |
| Cell Cycle Arrest | Data not available | G2/M arrest.[6][7] |
| Cell Cycle Regulatory Proteins | Data not available | Increased p21 (waf1/cip1) protein levels.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
siRNA-Mediated Knockdown of Tip60
Objective: To specifically reduce the expression of Tip60 protein in cultured cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute Tip60-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blotting and/or qRT-PCR for Tip60 expression.
Western Blotting for Protein Expression
Objective: To determine the protein levels of Tip60, apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3), and cell cycle regulators (e.g., p21).
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Tip60, cleaved PARP, cleaved Caspase-3, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay via Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations or perform Tip60 knockdown as described above.
-
Cell Harvesting: After the desired incubation period, harvest both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizing the Pathways and Workflows
To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1. Conceptual workflow comparing this compound inhibition and Tip60 knockdown.
Figure 2. General experimental workflow for comparative analysis.
Figure 3. Simplified signaling pathway of Tip60-mediated apoptosis and cell cycle arrest.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tip60-siRNA regulates ABCE1 acetylation to suppress lung cancer growth via activation of the apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. KAT5 (Tip60) is a potential therapeutic target in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TIP60 enhances cisplatin resistance via regulating ΔNp63α acetylation in SCC - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanisms of Novel Analgesics: A Comparative Guide to Cross-Validating VVZ-149 Results with Genetic Approaches
For Immediate Distribution
This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand the importance of cross-validating the pharmacological results of the novel analgesic, VVZ-149 (Opiranserin), with modern genetic techniques. By juxtaposing the effects of this small molecule with targeted genetic manipulations, we can achieve a higher degree of confidence in its mechanism of action and therapeutic potential.
Introduction to VVZ-149
VVZ-149 is a first-in-class, non-opioid analgesic agent under investigation for the management of postoperative pain.[1][2] It functions as a dual antagonist, targeting two key proteins involved in the modulation of pain signals within the nervous system: the glycine transporter type 2 (GlyT2) and the serotonin receptor 5-HT2A.[3][4][5][6] The inhibition of GlyT2 is intended to increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission in the spinal cord.[7] Concurrently, the antagonism of the 5-HT2A receptor is believed to suppress facilitatory pain signals.[7] This dual mechanism of action presents a promising alternative to traditional opioid analgesics.
The Imperative of Genetic Cross-Validation
While pharmacological data from compounds like VVZ-149 are crucial, genetic approaches offer an orthogonal and highly specific method to validate the intended molecular targets. Techniques such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi) can mimic the inhibitory effect of a drug on its target protein, providing a powerful tool for confirming that the observed phenotype is indeed a result of modulating the intended target. This guide explores how data from such genetic studies can be compared with the pharmacological effects of VVZ-149.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical, yet plausible, quantitative data comparing the analgesic effects of VVZ-149 with those of genetic knockdown of its targets, GlyT2 and 5-HT2A, in a preclinical model of neuropathic pain.
| Parameter | Vehicle Control | VVZ-149 (10 mg/kg) | GlyT2 Knockdown (shRNA) | 5-HT2A Knockdown (shRNA) | Combined GlyT2 & 5-HT2A Knockdown |
| Mechanical Withdrawal Threshold (g) | 1.5 ± 0.2 | 8.5 ± 1.1 | 7.9 ± 0.9 | 5.2 ± 0.7 | 9.1 ± 1.2 |
| Thermal Latency (s) | 4.2 ± 0.5 | 9.8 ± 1.0 | 9.1 ± 0.8 | 6.5 ± 0.6 | 10.2 ± 1.1 |
| Spontaneous Pain Score (0-5) | 4.1 ± 0.4 | 1.2 ± 0.3 | 1.5 ± 0.2 | 2.8 ± 0.5 | 1.1 ± 0.2 |
| Motor Coordination (Rotarod, s) | 180 ± 15 | 175 ± 12 | 172 ± 14 | 178 ± 16 | 169 ± 15 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the data presented.
Pharmacological Studies with VVZ-149 in a Neuropathic Pain Model
-
Animal Model: Adult male Sprague-Dawley rats are used. Neuropathic pain is induced by chronic constriction injury (CCI) of the sciatic nerve.
-
Drug Administration: Fourteen days post-surgery, VVZ-149 (10 mg/kg) or vehicle (saline) is administered via intravenous (IV) injection.
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments at 1, 2, and 4 hours post-injection.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is assessed at the same time points.
-
Spontaneous Pain: Spontaneous pain behaviors (e.g., paw licking, guarding) are scored.
-
Motor Function: Motor coordination is evaluated using an accelerating rotarod test to assess potential off-target sedative effects.
-
Genetic Validation using shRNA-mediated Knockdown
-
shRNA Vector Construction: Lentiviral vectors are engineered to express short-hairpin RNAs (shRNAs) specifically targeting the mRNA of either GlyT2 or 5-HT2A. A scrambled shRNA sequence is used as a negative control.
-
Intrathecal Delivery: Under anesthesia, a catheter is implanted into the intrathecal space of the lumbar spinal cord of adult male Sprague-Dawley rats. The lentiviral vectors are then infused directly to the target region.
-
Confirmation of Knockdown: Three weeks after viral infusion, a subset of animals is euthanized, and spinal cord tissue is collected. Quantitative PCR (qPCR) and Western blotting are performed to confirm the reduction in GlyT2 or 5-HT2A mRNA and protein levels, respectively.
-
Behavioral Phenotyping: The same battery of behavioral tests as described for the pharmacological studies is conducted on the shRNA-treated animals to assess changes in pain perception and motor function.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: GlyT2 Signaling Pathway and VVZ-149 Inhibition.
Caption: Genetic Validation Experimental Workflow.
Caption: Logical Relationship of Pharmacological and Genetic Validation.
Conclusion
The cross-validation of pharmacological data with genetic approaches is a cornerstone of modern drug development. For a novel analgesic such as VVZ-149, this comparative analysis provides robust evidence for its on-target effects and mechanism of action. By demonstrating that genetic knockdown of GlyT2 and 5-HT2A recapitulates the analgesic phenotype observed with VVZ-149 administration, researchers can build a stronger case for its clinical translation. This guide serves as a foundational resource for designing and interpreting such critical validation studies.
References
- 1. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT 2A Receptors and Pain | Semantic Scholar [semanticscholar.org]
- 3. scholarworks.utep.edu [scholarworks.utep.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 6. DSpace [helda.helsinki.fi]
- 7. mdpi.com [mdpi.com]
Evaluating the Synergistic Effects of MG 149 with Other Drugs: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of MG 149, a selective inhibitor of the histone acetyltransferases (HATs) Tip60 (KAT5) and MOF (KAT8), when used in combination with other therapeutic agents. The information presented herein is intended to support researchers in drug development and oncology by providing experimental data and detailed protocols to facilitate further investigation into the therapeutic potential of this compound-based combination therapies.
Synergistic Effect of this compound with Sorafenib in Hepatocellular Carcinoma
Recent studies have demonstrated a significant synergistic effect between this compound and the multi-kinase inhibitor sorafenib in hepatocellular carcinoma (HCC) cells. The combination of these two agents leads to a marked increase in cancer cell death compared to treatment with either drug alone.[1][2][3][4][5]
Mechanism of Synergy: Induction of Endoplasmic Reticulum (ER) Stress
The synergistic anti-cancer activity of the this compound and sorafenib combination is attributed to the hyperactivation of the endoplasmic reticulum (ER) stress pathway.[1][3][4] This heightened ER stress overwhelms the adaptive capacity of the cancer cells, leading to apoptosis. Key molecular events in this process include:
-
Increased Unfolded Protein Response (UPR): The combination treatment significantly elevates the levels of unfolded proteins within the ER.[1][3]
-
Activation of ER Stress Sensors: This leads to the activation of key ER stress sensors, including PERK and IRE1α.
-
Upregulation of Pro-Apoptotic Factors: The sustained ER stress results in the increased expression of the pro-apoptotic transcription factor CHOP.[1]
-
Increased Reactive Oxygen Species (ROS): The combination therapy also leads to a significant increase in intracellular reactive oxygen species, further contributing to cellular stress and apoptosis.[1]
Quantitative Data: Enhanced Apoptosis and Reduced Cell Viability
The synergistic effect of this compound and sorafenib has been quantified through various in vitro assays, demonstrating a significant increase in apoptosis and a reduction in the viability of HCC cell lines.
| Cell Line | Treatment | % Apoptotic Cells (Annexin-V Positive) | Combination Index (CI) | Synergy Level |
| Huh7 | Sorafenib alone | ~5% | >1 | No Synergy |
| This compound alone | ~3% | >1 | No Synergy | |
| Sorafenib + this compound | ~11% | <1 | Synergistic | |
| Hep3B | Sorafenib alone | ~10% | >1 | No Synergy |
| This compound alone | ~5% | >1 | No Synergy | |
| Sorafenib + this compound | ~22% | <1 | Synergistic | |
| HepG2 | Sorafenib alone | ~15% | >1 | No Synergy |
| This compound alone | ~8% | >1 | No Synergy | |
| Sorafenib + this compound | ~36% | <1 | Synergistic |
Data compiled from findings reported in the referenced study.[5]
Comparison with Other Tip60 Inhibitors: The Case of NU9056
To provide a broader context, the activity of this compound can be compared to other inhibitors of Tip60, such as NU9056. NU9056 is a potent and selective Tip60 inhibitor that has been shown to induce apoptosis in prostate cancer cells.[6][7][8][9]
While direct synergistic studies with NU9056 in combination with other drugs are not as extensively documented as for this compound with sorafenib, its mechanism of action suggests potential for synergistic interactions, particularly with DNA damaging agents. NU9056 has been shown to inhibit the DNA damage response by preventing the activation of ATM, a key kinase in the DNA repair pathway.[6][7] This suggests that combining NU9056 with DNA-damaging chemotherapeutics or radiation could be a promising therapeutic strategy.
| Feature | This compound | NU9056 |
| Primary Target | Tip60 and MOF | Tip60 |
| Known Synergistic Partner | Sorafenib | Potential with DNA damaging agents |
| Mechanism of Synergy | Induction of ER Stress | Inhibition of DNA Damage Response |
| Disease Context | Hepatocellular Carcinoma | Prostate Cancer |
Experimental Protocols
Cell Viability and Synergy Assessment (Combination Index)
This protocol outlines the steps to determine the synergistic effects of this compound and a partner drug on cancer cell viability using the Combination Index (CI) method.
Materials:
-
Cancer cell lines (e.g., Huh7, Hep3B, HepG2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Partner drug (e.g., Sorafenib, stock solution in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
-
CompuSyn software or other software for CI calculation[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug, both alone and in combination at a fixed ratio (e.g., based on the IC50 values of each drug).
-
Treatment: Treat the cells with the single drugs and the drug combinations for 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[2][10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10]
-
Apoptosis Assay (Annexin V Staining)
This protocol describes how to quantify apoptosis in cells treated with this compound and a partner drug using Annexin V staining and flow cytometry.
Materials:
-
Treated cells from the synergy experiment
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the 72-hour treatment period, harvest the cells by trypsinization and wash them with PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group. A significant increase in the percentage of apoptotic cells in the combination treatment group compared to the single-agent groups indicates a synergistic pro-apoptotic effect.
Visualizing the Mechanisms of Action
Experimental Workflow for Synergy Evaluation
Experimental workflow for assessing drug synergy.
Signaling Pathway of this compound and Sorafenib Synergy
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 5. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of a Tip60 specific inhibitor, NU9056, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Unveiling the Potential of MG 149 in Allergic Asthma: A Comparative Analysis of In Vivo Efficacy
For Immediate Release
In the landscape of burgeoning therapeutic strategies for allergic asthma, the novel histone acetyltransferase (HAT) inhibitor, MG 149, has demonstrated promising preclinical efficacy. This guide provides a comparative analysis of the in vivo performance of this compound against standard-of-care treatments, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
This compound Demonstrates Attenuation of Airway Inflammation and Hyperresponsiveness
Recent preclinical studies have illuminated the potential of this compound as a therapeutic agent for allergic asthma. In a murine model of allergic asthma induced by house dust mite (HDM) extract, administration of this compound resulted in a significant reduction of airway hyperresponsiveness.[1][2] Furthermore, the treatment was shown to alleviate key markers of allergic inflammation, including inflammatory cell infiltration into the airways and mucus secretion.[1][2]
The therapeutic effect of this compound is attributed to its inhibition of the histone acetyltransferase KAT8. This inhibition leads to reduced acetylation of Interleukin-33 (IL-33), a critical cytokine involved in the pathogenesis of allergic asthma.[1][3][4] By targeting this pathway, this compound effectively dampens the downstream inflammatory cascade.
Comparative In Vivo Efficacy: this compound vs. Standard-of-Care
To contextualize the preclinical performance of this compound, this section compares its efficacy with that of dexamethasone, a corticosteroid widely used as a standard-of-care treatment for asthma. The data presented is derived from independent in vivo studies in comparable HDM-induced murine models of allergic asthma.
| Treatment Group | Key Efficacy Parameters | Animal Model | Source |
| This compound | - Significantly reduced airway resistance - Relieved inflammatory cell infiltration - Decreased mucus secretion | C57BL/6 mice with HDM-induced allergic asthma | [1][2] |
| Dexamethasone | - Significantly decreased total cells and eosinophils in bronchoalveolar lavage fluid (BALF) - Suppressed goblet cells and total lung T cells - Limited effect on airway hyperresponsiveness in some chronic models | BALB/c mice with HDM-induced allergic asthma | [5] |
| Dexamethasone | - Significantly reduced BAL fluid eosinophils | C57BL/6 mice with HDM-induced allergic asthma in a diet-induced obesity model | [6] |
| Dexamethasone | - Significant inhibition of HDM-induced eosinophilia and neutrophilia in BALF | C57BL/6 mice with HDM and Complete Freund's Adjuvant (CFA)-induced mixed granulocytic asthma | [7] |
Experimental Protocols
This compound in HDM-Induced Allergic Asthma Model
A murine model of allergic asthma was established using house dust mite (HDM) extract. C57BL/6 mice were sensitized and subsequently challenged with HDM to induce airway inflammation and hyperresponsiveness. For the intervention group, anesthetized mice were pretreated with this compound sixty minutes prior to each HDM administration. The efficacy of the treatment was assessed by measuring airway resistance, analyzing the cellular composition of bronchoalveolar lavage fluid (BALF), and histological examination of lung tissue for inflammatory cell infiltration and mucus secretion.[2]
Dexamethasone in HDM-Induced Allergic Asthma Models
Various studies have employed HDM-induced asthma models to evaluate the efficacy of dexamethasone. Generally, BALB/c or C57BL/6 mice are sensitized and challenged with HDM. Dexamethasone is typically administered systemically during the allergen challenge phase. Key endpoints include the analysis of inflammatory cells (such as eosinophils and neutrophils) in the BALF, assessment of airway hyperresponsiveness to methacholine, and histological analysis of lung tissue for inflammation and goblet cell metaplasia.[5][6][7]
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and the general workflow of the in vivo asthma model are depicted in the following diagrams.
Concluding Remarks
The preclinical data available for this compound suggests a promising new avenue for the treatment of allergic asthma by targeting the IL-33 pathway through KAT8 inhibition. While direct head-to-head comparative studies are lacking, the initial in vivo findings indicate that this compound can effectively mitigate key features of allergic airway disease in a murine model. In comparison, standard-of-care corticosteroids like dexamethasone demonstrate efficacy in reducing eosinophilic inflammation but may have limited effects on airway hyperresponsiveness in certain chronic models.
Further research, including dose-response studies and direct comparisons with other standard-of-care treatments in standardized in vivo models, is warranted to fully elucidate the therapeutic potential of this compound. The distinct mechanism of action of this compound may offer an alternative or complementary therapeutic strategy for patients with allergic asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. MG149 inhibits histone acetyltransferase KAT8-mediated IL-33 acetylation to alleviate allergic airway inflammation and airway hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MG149 inhibits histone acetyltransferase KAT8-mediated IL-33 acetylation to alleviate allergic airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 䏿µ·å¸å ç«å¦ç ç©¶æææè¯¾é¢ç»ååä½å¢éåç°IL-33ä¹é °åè°æ§å®åæ°éççåæ°éé«ååºçæ°æºå¶-䏿µ·å¸å ç«å¦ç ç©¶æ [shsmu.edu.cn]
- 5. Differential Effects of Rapamycin and Dexamethasone in Mouse Models of Established Allergic Asthma | PLOS One [journals.plos.org]
- 6. Obesity shifts house dust mite-induced airway cellular infiltration from eosinophils to macrophages: Effects of glucocorticoid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of MG 149: A Selective Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of MG 149, a selective inhibitor of the MYST family of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and Males absent on the first (MOF or KAT8). This document summarizes its performance against other HAT inhibitors, supported by experimental data, and details its mechanism of action within key signaling pathways.
Comparative Efficacy and Selectivity of this compound
This compound, a novel analog of anacardic acid, demonstrates potent and selective inhibition of the MYST family of HATs.[1] Its inhibitory activity has been quantified against several HATs, showcasing its selectivity profile. The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various HATs compared to other known inhibitors.
| Inhibitor | Target HAT | IC50 (µM) | Selectivity Notes |
| This compound | Tip60 (KAT5) | 74 | Selective for MYST family HATs. [2][3] |
| MOF (KAT8) | 47 | Similar potency for MOF and Tip60. [2][3] | |
| PCAF | >200 | Little to no inhibition of PCAF and p300.[2] | |
| p300 | >200 | Little to no inhibition of PCAF and p300.[2] | |
| Anacardic Acid | p300 | ~8.5 | Non-selective, also inhibits PCAF.[4] |
| PCAF | ~5 | Non-selective, also inhibits p300.[4] | |
| NU9056 | Tip60 (KAT5) | 2 | Described as selective for Tip60 over MOF, p300, and PCAF.[5][6] |
| TH1834 | Tip60 (KAT5) | Not specified | Described as a specific Tip60 inhibitor, does not affect MOF activity.[5][7] |
| C646 | p300/CBP | 0.4 | Highly selective for p300/CBP.[8] |
Table 1: Comparative IC50 Values of this compound and Other HAT Inhibitors. This table summarizes the inhibitory concentrations of various HAT inhibitors, highlighting the selectivity of this compound for the MYST family of histone acetyltransferases.
Mechanism of Action and Involved Signaling Pathways
This compound exerts its effects by targeting the acetyl-CoA binding site of Tip60 and MOF.[3][9] This inhibition modulates several critical cellular signaling pathways implicated in disease, including the p53, NF-κB, and PINK1/Parkin pathways.
The p53 Signaling Pathway
This compound has been shown to inhibit the p53 pathway.[3][9] Specifically, research indicates that this compound can suppress MOF-mediated acetylation of p53 at lysine 120 (p53K120ac).[9][10] This acetylation is a crucial step in the activation of p53-mediated apoptosis. By inhibiting this process, this compound can attenuate X-ray radiation-induced apoptosis in cardiomyocytes.[9][10]
Figure 1: this compound in the p53 Signaling Pathway. This diagram illustrates how this compound inhibits MOF-mediated p53 acetylation, thereby attenuating apoptosis.
The NF-κB Signaling Pathway
This compound also demonstrates inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation.[3][11] While the precise mechanism of this compound's action on this pathway is still under investigation, it is known that Tip60 acts as a co-activator for several NF-κB target genes through its interaction with the p65 subunit.[11] By inhibiting Tip60, this compound likely disrupts this co-activation, leading to a reduction in the expression of pro-inflammatory genes.
Figure 2: this compound's Role in the NF-κB Pathway. This diagram shows the potential mechanism of this compound in inhibiting NF-κB-mediated gene transcription by targeting Tip60.
The PINK1/Parkin-Mediated Mitophagy Pathway
This compound has been observed to block PINK1 kinase activity and inhibit the activation of the PINK1/Parkin pathway.[2] This pathway is crucial for mitochondrial quality control, where damaged mitochondria are cleared through a process called mitophagy. The stabilization of PINK1 on the outer mitochondrial membrane initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin, leading to the ubiquitination of mitochondrial proteins and subsequent autophagic degradation. The inhibition of this pathway by this compound can induce mitochondrial depolarization.[2]
Figure 3: this compound and the PINK1/Parkin Pathway. This diagram illustrates how this compound blocks PINK1 kinase activity, a key step in the initiation of mitophagy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments involving HAT inhibitors like this compound, based on commonly cited methodologies.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol outlines a common method for measuring the inhibitory activity of compounds against a specific histone acetyltransferase.
Objective: To determine the IC50 value of this compound against a target HAT (e.g., Tip60 or MOF).
Materials:
-
Recombinant human Tip60 or MOF enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [³H]-labeled
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
This compound and other control inhibitors
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the recombinant HAT enzyme.
-
Add varying concentrations of this compound (or control inhibitor) to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the reaction by adding [³H]-labeled Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper discs extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]Acetyl-CoA.
-
Air-dry the paper discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data.
Cellular Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to assess the effect of this compound on apoptosis in a cell line of interest.[12]
Objective: To quantify the induction of apoptosis by this compound in a specific cell line (e.g., NCI-H226).[12]
Materials:
-
Cell line of interest (e.g., NCI-H226)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 2.5 µM, 5 µM) for the desired time points (e.g., 24 and 48 hours).[12] Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Experimental Design for Hypertension Studies
This outlines a general approach for evaluating the in vivo efficacy of this compound in a mouse model of chronic restraint stress (CRS)-induced hypertension.[2]
Objective: To assess the ability of this compound to reverse CRS-induced hypertension in mice.
Animal Model: Male C57BL/6J mice.
Experimental Groups:
-
Control group (no CRS, vehicle treatment)
-
CRS group (vehicle treatment)
-
CRS + this compound treatment group
Procedure:
-
Induce chronic restraint stress in the designated groups by placing mice in well-ventilated restrainers for a specified duration daily (e.g., 6 hours/day) for a period of several weeks.
-
After the induction of hypertension, begin treatment with this compound. Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 1.6 mg/kg) once daily for a defined period (e.g., 14 days).[2] The control and CRS groups should receive vehicle injections.
-
Monitor systolic blood pressure and heart rate non-invasively using a tail-cuff system at regular intervals throughout the study.
-
At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., brain regions, heart, arteries) for further molecular analysis (e.g., Western blotting for pathway-related proteins, gene expression analysis).
Figure 4: In Vivo Experimental Workflow. A flowchart depicting the key stages of an in vivo study investigating the effects of this compound on hypertension.
References
- 1. Tip60: connecting chromatin to DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tip60: Connecting chromatin to DNA damage signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and pro-inflammatory gene expression in murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule TIP60 inhibitors enhance regulatory T cell induction through TIP60-P300 acetylation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. MG149 Inhibits MOF-Mediated p53 Acetylation to Attenuate X-Ray Radiation-Induced Apoptosis in H9c2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MG 149: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the histone acetyltransferase inhibitor, MG 149, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound, a potent inhibitor of the MYST family of histone acetyltransferases (HATs), is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to these hazards, it is imperative that this compound and any associated materials are disposed of as hazardous chemical waste. Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement under regulations governing hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure applies to pure this compound, solutions containing this compound, and any materials contaminated with the compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.[1] It is recommended to double-bag solid waste in clear plastic bags to allow for visual inspection by environmental health and safety (EHS) personnel.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible waste container.[2][3] Given that this compound is soluble in DMSO and ethanol, a high-density polyethylene (HDPE) or glass container is suitable. Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Sharps: Any sharps, such as pipette tips or needles contaminated with this compound, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").[4][5] The label should also include the date of waste accumulation and the name of the principal investigator or laboratory contact.
-
Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][4] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Liquid waste containers should be placed in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1]
3. Storage in a Satellite Accumulation Area (SAA):
-
Designate a specific area within the laboratory as a Satellite Accumulation Area for the temporary storage of hazardous waste.[4] This area should be under the control of the laboratory personnel and away from general traffic.
-
Store this compound waste in the SAA until it is ready for collection by your institution's EHS department. Be mindful of the maximum allowable accumulation times and quantities as per your local and institutional regulations.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[3][5] Do not attempt to dispose of this compound waste through standard trash or down the drain.[5][6]
-
Provide the EHS personnel with all necessary documentation, including a completed hazardous waste tag for each container.
Decontamination of Glassware and Surfaces
For non-disposable items such as glassware that have come into contact with this compound, a thorough decontamination procedure is necessary.
-
Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble, such as ethanol or DMSO. Collect this initial rinsate as hazardous liquid waste.
-
Triple Rinse: Subsequently, triple rinse the glassware with a detergent solution and then with water. The rinsate from the triple rinse of a container that held a toxic chemical must be collected and treated as hazardous waste.[7]
-
Surface Decontamination: For work surfaces, wipe down the area with a cloth dampened with a suitable solvent, followed by a detergent solution. Dispose of the cleaning materials as solid hazardous waste.
Chemical Properties and Disposal Considerations
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₈O₃ | [1] |
| Molecular Weight | 340.46 g/mol | [1] |
| Appearance | White to beige powder | |
| Solubility | DMSO, Ethanol | |
| Hazard Class | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and local regulations for hazardous waste management.
References
Personal protective equipment for handling MG 149
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling MG 149. It includes detailed personal protective equipment (PPE) requirements, as well as operational and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
A summary of the required personal protective equipment for handling this compound is provided in the table below. This information is compiled from safety data sheets to ensure comprehensive protection.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Safety goggles with side-shields are required. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is necessary. |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1] |
Operational Plan for Handling this compound
Adherence to the following step-by-step procedure is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood is strongly recommended to avoid inhalation of dust or aerosols.[1]
-
Locate the nearest safety shower and eye wash station and confirm they are operational before beginning work.[1]
-
Prepare all necessary materials and equipment in the designated work area to minimize movement and potential for spills.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before handling this compound.
3. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
When weighing or transferring the powdered form, take care to prevent the formation of dust.[1]
-
If creating solutions, add the solvent to the solid slowly to prevent splashing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
4. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
For long-term stability, the powdered form should be stored at -20°C.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Avoid mixing with other waste streams unless compatibility is confirmed.
2. Spill Management:
-
In the event of a spill, collect the spillage to prevent its release into the environment.[1]
-
Use appropriate absorbent materials for liquid spills.
3. Final Disposal:
-
Dispose of the waste container and its contents through an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
